7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNEIYWSQIOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Abstract
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral building block of significant interest in medicinal chemistry, primarily for its role as a key intermediate in the synthesis of various pharmacologically active molecules. This technical guide provides a comprehensive overview of the principal strategies for the asymmetric synthesis of this valuable compound, with a focus on methods that offer high enantioselectivity and yield. The core of this guide is dedicated to the detailed exploration of catalytic asymmetric reduction of the prochiral precursor, 7-methoxy-1-tetralone. We will delve into the mechanistic underpinnings and practical applications of leading methodologies, including Noyori-type asymmetric hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic approaches employing ketoreductases. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and actionable experimental protocols.
Introduction: The Significance of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
The tetralone scaffold is a privileged structure in medicinal chemistry, and its chiral derivatives often exhibit potent and selective biological activities. (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, in particular, has garnered attention as a crucial precursor to novel therapeutics. Its precursor, 7-methoxy-1-tetralone, is a key intermediate in the synthesis of the novel antidepressant agomelatine.[1][2] The stereochemistry at the C1 position of the tetralone ring is critical for the desired pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and highly stereoselective methods for the synthesis of the (S)-enantiomer of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is of paramount importance for the pharmaceutical industry.
This guide will focus on the most effective strategies for achieving this stereochemical control: catalytic asymmetric reduction. These methods are favored for their atom economy, high efficiency, and the ability to generate the desired enantiomer in high purity, thus avoiding cumbersome and often lower-yielding classical resolution techniques.[3]
Strategic Approaches to Asymmetric Synthesis
The primary and most direct route to (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is the asymmetric reduction of the prochiral ketone, 7-methoxy-1-tetralone. Three principal catalytic systems have demonstrated exceptional efficacy in this type of transformation:
-
Noyori Asymmetric Hydrogenation: Utilizing ruthenium-based catalysts with chiral phosphine ligands.
-
Corey-Bakshi-Shibata (CBS) Reduction: Employing chiral oxazaborolidine catalysts to direct the stereoselective delivery of a hydride from a borane reagent.
-
Biocatalysis with Ketoreductases (KREDs): Leveraging the inherent stereoselectivity of enzymes to perform the reduction with high precision.
The logical flow for these synthetic approaches is depicted in the following workflow diagram.
Caption: Asymmetric synthesis workflow from the starting ketone to the chiral alcohol.
In-Depth Analysis of Synthetic Methodologies
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones, employing chiral ruthenium(II) catalysts bearing a diphosphine ligand (such as BINAP) and a diamine ligand.[4][5] The mechanism involves the concerted transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state. This process is highly organized and allows for excellent stereochemical control.
For substrates like 1-tetralones, which can be challenging for some catalyst systems, modifications to the standard Noyori catalyst have proven highly effective. Specifically, the use of a chiral 1,4-diamine ligand in place of the more common 1,2-diamine has been shown to significantly improve both reactivity and enantioselectivity for this class of cyclic ketones.[6]
Caption: Noyori-type asymmetric hydrogenation of 7-methoxy-1-tetralone.
This protocol is adapted from established procedures for the asymmetric hydrogenation of substituted 1-tetralones.[6]
-
Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with RuCl₂( (S)-TolBINAP) (0.1 mol%) and (R)-IPHAN (0.1 mol%) is added degassed 2-propanol. The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add 7-methoxy-1-tetralone (1.0 eq) and a solution of potassium tert-butoxide in 2-propanol (5 mol%).
-
Hydrogenation: The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogen gas line. The reaction vessel is purged with hydrogen three times before being pressurized to 9 atm.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until complete consumption of the starting material is observed.
-
Work-up and Purification: Upon completion, the reaction vessel is carefully depressurized. The solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and filtered through a short plug of silica gel to remove the catalyst. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
-
Characterization: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC). The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Value | Reference |
| Catalyst | RuCl₂[(S)-TolBINAP][(R)-IPHAN] | [6] |
| Hydrogen Source | H₂ gas or 2-propanol | [6] |
| Base | t-BuOK | [6] |
| Solvent | 2-propanol | [6] |
| Temperature | Room Temperature | [6] |
| Pressure | ~9 atm | [6] |
| Yield | >95% | [6] |
| Enantiomeric Excess (ee) | >98% | [6] |
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is another cornerstone of asymmetric synthesis, providing a reliable method for the enantioselective reduction of a wide array of ketones.[7][8][9][10] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, which coordinates with a borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂). The ketone then coordinates to the boron atom of the catalyst in a sterically favored orientation, leading to a highly selective intramolecular hydride transfer.[11]
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
Enantioselective Synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of Chiral Tetralinols
Optically active 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a pivotal chiral building block in the pharmaceutical industry. Its rigid, fused-ring structure and defined stereochemistry are cornerstones in the synthesis of a range of high-value therapeutic agents. Notably, this scaffold is integral to the structure of drugs targeting the central nervous system, such as the selective serotonin reuptake inhibitor (SSRI) sertraline and the melatonergic agonist agomelatine.[1][2][3] The therapeutic efficacy and safety profile of these drugs are intrinsically linked to the precise stereoisomer, making the enantioselective synthesis of this alcohol not merely an academic exercise, but a critical manufacturing challenge.
This guide provides an in-depth exploration of the primary methodologies for achieving high enantiopurity in the synthesis of this compound, focusing on the asymmetric reduction of its prochiral precursor, 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one (7-methoxy-1-tetralone). We will delve into the mechanistic underpinnings, practical considerations, and detailed protocols for three leading strategies: Noyori-type asymmetric hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reduction.
Core Synthetic Strategy: Asymmetric Reduction of 7-Methoxy-1-tetralone
The most direct and industrially viable route to enantiomerically pure this compound is the asymmetric reduction of the corresponding ketone. The central challenge lies in controlling the facial selectivity of hydride delivery to the prochiral carbonyl group.
Caption: Core strategy for the synthesis of the target chiral alcohol.
Methodology 1: Noyori Asymmetric Hydrogenation
Pioneered by Ryōji Noyori, this Nobel Prize-winning methodology utilizes ruthenium catalysts coordinated with chiral diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to achieve highly enantioselective hydrogenation of ketones.[4] The C2-symmetric, atropisomeric nature of the BINAP ligand creates a well-defined chiral environment around the metal center, dictating the facial selectivity of hydrogen addition.[5][6]
Mechanistic Rationale
The catalytic cycle of the Noyori hydrogenation is a testament to precision organometallic chemistry.[5][6]
-
Catalyst Activation: The Ru(II)-dihalide precatalyst reacts with hydrogen gas to form the active Ru-hydride species.
-
Substrate Coordination: The ketone (7-methoxy-1-tetralone) coordinates to the ruthenium center. The steric bulk of the phenyl groups on the BINAP ligand effectively blocks one face of the ketone, allowing for coordination through the sterically more accessible lone pair of the carbonyl oxygen.
-
Hydride Transfer: The coordinated hydride is transferred to the carbonyl carbon via a six-membered, boat-like transition state. This is the enantioselectivity-determining step.
-
Product Release & Regeneration: The resulting chiral alcohol product is released, and the catalyst is regenerated by reaction with another molecule of hydrogen.
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Protocol: (S)-BINAP-Ru Catalyzed Hydrogenation
This protocol is a representative example for the synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
Materials:
-
7-Methoxy-1-tetralone (1.0 eq)
-
[RuCl₂((S)-BINAP)]₂·NEt₃ (0.005 eq)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Pressurized hydrogenation vessel (e.g., Parr reactor)
Procedure:
-
In a glovebox, charge a glass liner for the hydrogenation vessel with 7-methoxy-1-tetralone and the (S)-BINAP-Ru catalyst.
-
Add degassed methanol to dissolve the reactants.
-
Seal the glass liner inside the hydrogenation vessel.
-
Remove the vessel from the glovebox and connect it to a hydrogen line.
-
Purge the vessel with hydrogen gas three times to remove any residual air.
-
Pressurize the vessel to the desired pressure (typically 50-100 atm).
-
Heat the reaction to the specified temperature (e.g., 50 °C) with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots for ketone consumption (e.g., by GC or HPLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Parameter | Typical Value | Causality & Insight |
| Catalyst Loading | 0.001 - 0.01 mol% | Lower loadings are economically favorable but may require longer reaction times or higher pressures. |
| Solvent | Methanol, Ethanol | Protic solvents are generally effective; must be thoroughly degassed to prevent catalyst oxidation. |
| H₂ Pressure | 10 - 100 atm | Higher pressure increases the concentration of H₂ in solution, accelerating the reaction rate. |
| Temperature | 30 - 80 °C | Higher temperatures increase reaction rate but can negatively impact enantioselectivity. Optimization is key. |
| Enantioselectivity | >95% ee | The choice of (S)-BINAP or (R)-BINAP ligand directly determines the product enantiomer.[7] |
Methodology 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and versatile method for the enantioselective reduction of a wide array of prochiral ketones.[8] It utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (commonly proline), in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[9][10]
Mechanistic Rationale
The elegance of the CBS reduction lies in its well-defined, pre-organized transition state.[10][11][12]
-
Catalyst-Borane Coordination: The borane reductant first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[11]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron. Steric interactions guide the ketone to coordinate via its more accessible lone pair, orienting the larger substituent away from the chiral framework of the catalyst.
-
Hydride Transfer: An intramolecular hydride transfer occurs from the N-coordinated borane to the coordinated ketone through a highly organized, six-membered chair-like transition state.
-
Product Release: The resulting alkoxyborane is released, and the catalyst is regenerated for the next cycle. An acidic or basic workup is required to hydrolyze the borate ester and liberate the final alcohol product.
Caption: Key steps in the CBS reduction mechanism.
Protocol: (S)-Me-CBS Catalyzed Borane Reduction
This protocol outlines the synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
Materials:
-
7-Methoxy-1-tetralone (1.0 eq)
-
(S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, typically as a 1M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 - 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Set up a flame-dried, three-necked flask under a positive pressure of argon.
-
Charge the flask with anhydrous THF and cool to 0 °C in an ice bath.
-
Add the (S)-Me-CBS catalyst solution via syringe.
-
Slowly add the borane-dimethyl sulfide complex to the catalyst solution and stir for 10 minutes.
-
Add a solution of 7-methoxy-1-tetralone in anhydrous THF dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1M HCl.
-
Stir for 30 minutes, then extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Parameter | Typical Value | Causality & Insight |
| Catalyst Loading | 5 - 10 mol% | Higher loadings can accelerate the reaction but increase cost. The catalyst is regenerated in the cycle. |
| Borane Source | BH₃·SMe₂, BH₃·THF | BH₃·SMe₂ is often preferred for its stability and higher concentration compared to BH₃·THF. |
| Temperature | -20 °C to 25 °C | Lower temperatures generally lead to higher enantioselectivity.[13] |
| Stoichiometry | ~0.6 eq BH₃ | Sub-stoichiometric amounts of borane are often sufficient as the catalyst facilitates the turnover. |
| Enantioselectivity | 85-98% ee | The absolute configuration of the product is reliably predicted by the stereochemistry of the proline-derived catalyst.[8] |
Methodology 3: Biocatalytic Reduction
Biocatalysis offers a compelling "green chemistry" alternative to traditional organometallic catalysis.[2] The use of whole-cell microorganisms or isolated enzymes (ketoreductases) can provide exceptional enantioselectivity under mild, aqueous reaction conditions. Fungi, in particular, have been shown to be effective for the reduction of tetralone derivatives.[1][14]
Mechanistic Rationale
The enantioselectivity arises from the highly specific three-dimensional active site of the reductase enzyme.
-
Substrate Binding: The 7-methoxy-1-tetralone substrate binds within the enzyme's active site in a specific orientation dictated by hydrophobic and polar interactions.
-
Cofactor Involvement: A nicotinamide cofactor, typically NADPH or NADH, is positioned adjacent to the bound substrate.
-
Hydride Transfer: The enzyme facilitates the stereospecific transfer of a hydride ion from the cofactor to one specific face of the ketone's carbonyl group.
-
Product Release: The resulting chiral alcohol has a lower binding affinity for the active site and is released, allowing the enzyme to engage in another catalytic cycle. The cofactor is regenerated by the cell's metabolic machinery.
Caption: General workflow for whole-cell biocatalytic reduction.
Protocol: Reduction using Fusarium culmorum
This protocol is a representative example based on literature reports for producing the (S)-alcohol.[14]
Materials:
-
Culture of Fusarium culmorum
-
Appropriate growth medium (e.g., potato dextrose broth)
-
7-Methoxy-1-tetralone (dissolved in a minimal amount of a water-miscible solvent like ethanol)
-
Shaking incubator
-
Ethyl acetate
Procedure:
-
Cultivate the Fusarium culmorum in the liquid medium in a shaking incubator until a sufficient biomass is achieved (e.g., 48-72 hours).
-
Add the solution of 7-methoxy-1-tetralone to the microbial culture. The final substrate concentration is critical and must be optimized to avoid toxicity to the cells (typically <1 g/L).
-
Continue the incubation with shaking for a predetermined period (e.g., 24-72 hours).
-
Monitor the reaction by periodically taking samples, extracting with ethyl acetate, and analyzing by TLC or GC to determine the conversion and enantiomeric excess.
-
Once the desired conversion is reached, separate the mycelia from the broth by filtration or centrifugation.
-
Extract the aqueous broth exhaustively with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess, which often favors the (S)-alcohol, by chiral HPLC.[14]
| Parameter | Typical Value | Causality & Insight |
| Microorganism | Fusarium culmorum, Absidia cylindrospora | Different strains possess reductases with varying activities and selectivities. Screening is essential.[2][14] |
| Substrate Conc. | 0.1 - 1.0 g/L | High concentrations can be toxic to the cells, inhibiting the biotransformation. |
| Incubation Time | 24 - 96 hours | Prolonged incubation can sometimes lead to a decrease in ee due to competing enzymatic oxidation of the desired alcohol.[2] |
| Medium Comp. | Varies | The composition of the growth medium can influence enzyme expression and cofactor regeneration, affecting yield and ee.[14] |
| Enantioselectivity | Moderate to Excellent (>90% ee) | Highly dependent on the chosen microbial strain and reaction conditions.[14] |
Conclusion and Outlook
The enantioselective synthesis of this compound is a well-addressed challenge in modern organic chemistry, with several robust and scalable solutions available to researchers and drug development professionals.
-
Noyori Asymmetric Hydrogenation stands out for its extremely high enantioselectivities and low catalyst loadings, making it highly attractive for large-scale industrial manufacturing.
-
CBS Reduction offers predictability, operational simplicity, and a broad substrate scope, making it a reliable choice for laboratory-scale synthesis and process development.
-
Biocatalysis represents the forefront of sustainable chemical manufacturing, providing a route that avoids heavy metals and operates under mild conditions, though it requires specialized expertise in microbiology and bioprocess optimization.
The choice of method will ultimately depend on project-specific requirements, including scale, cost of goods, available equipment, and desired enantiopurity. Each of these methodologies provides a powerful tool for accessing this critical chiral intermediate, thereby enabling the development and production of next-generation therapeutics.
References
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link][5]
-
Dalton Transactions. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. RSC Publishing. Retrieved from [Link][15]
-
Chemistry Student. (2022, April 23). Noyori Hydrogenation [Video]. YouTube. Retrieved from [Link][6]
-
Wikipedia. (2023, December 27). Asymmetric hydrogenation. Retrieved from [Link][4]
-
The Organic Chemistry Tutor. (2021, July 22). Noyori Asymmetric Hydrogenation | Organic Chemistry [Video]. YouTube. Retrieved from [Link][7]
-
ResearchGate. (n.d.). Asymmetric Reduction of Substituted Indanones and Tetralones Catalyzed by Chiral Dendrimer and Its Application to the Synthesis of (+)-Sertraline. Retrieved from [Link][1]
-
MySkinRecipes. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. Retrieved from [Link][16]
-
Cho, B. T., & Kim, D. J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. Retrieved from [Link][13]
-
ResearchGate. (n.d.). Asymmetric reduction of α‐tetralones to the corresponding chiral alcohols by BaSDR1. Retrieved from [Link][17]
-
Figshare. (2015). Rapid Development of an Enantioselective Synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid. Retrieved from [Link][18]
-
Parshikov, I. A., et al. (2012). Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. Catalysis Letters, 142, 956–963. Retrieved from [Link][2]
-
Google Patents. (n.d.). US5750794A - Process for preparing chiral tetralone. Retrieved from [19]
-
Wikipedia. (2023, November 23). Corey–Itsuno reduction. Retrieved from [Link][8]
-
ResearchGate. (n.d.). Corey–Bakshi–Shibata (CBS) Reduktion. Retrieved from [Link][9]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link][10]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link][12]
-
Sureshbabu, P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2885. Retrieved from [Link][3]
-
Świzdor, A., & Kolek, T. (2009). Asymmetric reduction of tetralones and their methoxy derivatives by Fusarium culmorum. Biocatalysis and Biotransformation, 27(3), 179-185. Retrieved from [Link][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 13. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol [myskinrecipes.com]
- 17. researchgate.net [researchgate.net]
- 18. figshare.com [figshare.com]
- 19. US5750794A - Process for preparing chiral tetralone - Google Patents [patents.google.com]
An In-Depth Technical Guide to the NMR Spectral Data of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Introduction
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, often referred to as 7-methoxy-1-tetralol, is a crucial chiral building block in synthetic organic chemistry. Its structural motif is present in various biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals. A notable precursor, 7-Methoxy-1-tetralone, is instrumental in the production of the antidepressant Agomelatine. The reduction of this tetralone to the corresponding alcohol, 7-methoxy-1-tetralol, is a common synthetic transformation, making the detailed structural verification of the product essential for quality control and further synthetic steps.
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of this compound. Leveraging 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, we will perform a complete and unambiguous assignment of all proton and carbon signals. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and related compounds.
Molecular Structure and Synthesis
A clear understanding of the molecular framework is paramount for accurate spectral assignment. The structure and IUPAC numbering for this compound are presented below.
Caption: Synthesis of 7-methoxy-1-tetralol via reduction of 7-methoxy-1-tetralone.
Experimental Protocols: NMR Sample Preparation
A standardized protocol ensures data reproducibility and quality.
Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for moderately polar organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Record ¹H, ¹³C, and 2D NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
Part 1: ¹H NMR Spectral Analysis (500 MHz, CDCl₃)
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The analysis is divided into the aromatic and aliphatic regions.
Table 1: ¹H NMR Spectral Data and Assignments
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | ~ 7.15 | d | J ≈ 8.5 | 1H |
| H-6 | ~ 6.75 | dd | J ≈ 8.5, 2.5 | 1H |
| H-5 | ~ 6.65 | d | J ≈ 2.5 | 1H |
| H-1 | ~ 4.77 | t | J ≈ 6.0 | 1H |
| -OCH₃ | 3.79 | s | - | 3H |
| H-4 (axial) | ~ 2.85 - 2.75 | m | - | 1H |
| H-4 (equatorial) | ~ 2.75 - 2.65 | m | - | 1H |
| -OH | ~ 2.20 | br s | - | 1H |
| H-2 | ~ 2.05 - 1.95 | m | - | 2H |
| H-3 | ~ 1.90 - 1.80 | m | - | 2H |
Note: Chemical shifts are predicted based on analogous structures and established principles. The exact values can vary slightly. The signal for the hydroxyl proton (-OH) is broad and its chemical shift is dependent on concentration and temperature.
Expert Interpretation of ¹H NMR Spectrum
-
Aromatic Region (δ 6.5-7.5 ppm):
-
The three protons on the benzene ring form an AMX spin system.
-
H-8 is a doublet, coupling only to H-6 (a four-bond coupling, which is typically negligible). Its resonance is furthest downfield due to its proximity to the electron-withdrawing fused aliphatic ring.
-
H-6 appears as a doublet of doublets, showing a large ortho-coupling to H-8 (J ≈ 8.5 Hz) and a smaller meta-coupling to H-5 (J ≈ 2.5 Hz).
-
H-5 is a doublet due to the small meta-coupling with H-6. It is the most upfield of the aromatic protons, being ortho to the electron-donating methoxy group.
-
-
Aliphatic Region (δ 1.5-5.0 ppm):
-
H-1: This is the benzylic and carbinol proton. It is significantly deshielded by both the aromatic ring and the adjacent hydroxyl group, resonating around 4.77 ppm. [1]It typically appears as a triplet due to coupling with the two adjacent protons on C-2.
-
-OCH₃: The methoxy protons give rise to a sharp singlet at approximately 3.79 ppm, a characteristic chemical shift for this functional group.
-
Methylene Protons (H-2, H-3, H-4): These protons form a complex, overlapping multiplet system. The protons at C-4 are benzylic and thus appear further downfield (~2.7-2.9 ppm) compared to the protons at C-2 and C-3 (~1.8-2.1 ppm). The protons on C-2 and C-4 are diastereotopic due to the chiral center at C-1, meaning they are chemically non-equivalent and will have different chemical shifts and coupling constants, further complicating the multiplets.
-
Part 2: ¹³C NMR Spectral Analysis (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
Table 2: ¹³C NMR Spectral Data and Assignments
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7 | ~ 158.5 |
| C-8a | ~ 138.0 |
| C-4a | ~ 129.5 |
| C-8 | ~ 129.0 |
| C-6 | ~ 113.5 |
| C-5 | ~ 112.8 |
| C-1 | ~ 68.2 |
| -OCH₃ | 55.3 |
| C-2 | ~ 32.0 |
| C-4 | ~ 29.5 |
| C-3 | ~ 19.0 |
Note: Chemical shifts are predicted based on data from the precursor 7-methoxy-1-tetralone and general substituent effects. [2]
Expert Interpretation of ¹³C NMR Spectrum
-
Aromatic Carbons (δ 110-160 ppm):
-
C-7: This carbon, directly attached to the electronegative oxygen of the methoxy group, is the most deshielded aromatic carbon, appearing around 158.5 ppm.
-
C-4a and C-8a: These are the quaternary (non-protonated) bridgehead carbons.
-
C-8, C-6, C-5: These are the protonated aromatic carbons. Their shifts can be definitively assigned using an HSQC experiment (see Part 3). C-5 and C-6 are shielded due to the electron-donating effect of the methoxy group.
-
-
Aliphatic Carbons (δ 15-70 ppm):
-
C-1: The carbinol carbon is significantly deshielded by the attached hydroxyl group, resonating at approximately 68.2 ppm. This is a key diagnostic signal confirming the reduction of the ketone (which would appear at ~197 ppm in the starting material). [3] * -OCH₃: The methoxy carbon appears at a characteristic value of 55.3 ppm. [3] * C-2, C-3, C-4: These methylene carbons appear in the upfield region. C-4 is the most downfield of the three due to its benzylic position.
-
Part 3: 2D NMR for Unambiguous Structural Verification
While 1D NMR provides substantial information, 2D NMR experiments are essential for confirming connectivity and providing irrefutable assignments.
COSY (¹H-¹H Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is the cornerstone of mapping out the proton framework.
Sources
An In-Depth Technical Guide to the Chiral Resolution of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, a key chiral intermediate in the synthesis of various pharmacologically active molecules, including the antidepressant Agomelatine, presents a critical challenge in obtaining enantiomerically pure forms. This technical guide provides a comprehensive overview of the primary strategies for the chiral resolution of this racemic alcohol. We will delve into the theoretical underpinnings and practical applications of enzymatic kinetic resolution, classical diastereomeric salt formation, and preparative chiral chromatography. Each section will offer detailed, field-proven insights into experimental design, optimization, and analysis, empowering researchers to select and implement the most effective resolution strategy for their specific needs.
Introduction
The stereochemistry of a drug molecule is a paramount consideration in modern drug development. Enantiomers, non-superimposable mirror-image isomers, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to isolate a single, desired enantiomer is crucial for ensuring therapeutic efficacy and patient safety. This compound possesses a single stereocenter at the C1 position, existing as a pair of enantiomers, (R)- and (S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. The synthesis of this alcohol typically yields a racemic mixture, necessitating a resolution step to isolate the desired enantiomer for subsequent synthetic transformations.
This guide will explore the three principal methodologies for achieving this separation, providing a robust framework for both laboratory-scale research and process development.
Enzymatic Kinetic Resolution: A Biocatalytic Approach
Enzymatic kinetic resolution (EKR) leverages the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[1] For a racemic alcohol like this compound, this typically involves an acylation or deacylation reaction.
The Underlying Principle: Enantioselective Acylation
Lipases, in a non-aqueous environment, can catalyze the transfer of an acyl group from an acyl donor (e.g., vinyl acetate, acetic anhydride) to the alcohol. Due to the chiral environment of the enzyme's active site, one enantiomer of the alcohol will fit more favorably and react at a significantly faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (which remains as the alcohol).
dot
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Acylation
While a specific protocol for this compound is not readily found in published literature, a general and effective procedure can be adapted from protocols for similar secondary alcohols.[2][3]
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous organic solvent (e.g., Toluene, tert-Butyl methyl ether)
-
Standard laboratory glassware and stirring equipment
-
Analytical chiral HPLC or GC for monitoring enantiomeric excess (ee)
Procedure:
-
Reaction Setup: In a dry flask, dissolve racemic this compound (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the acyl donor (typically 1.5-3 equivalents) to the solution.
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 25-40 °C). Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the enantiomeric excess of the remaining alcohol and the formed ester by chiral HPLC or GC.
-
Reaction Termination: Stop the reaction when the desired conversion (ideally around 50%) and enantiomeric excess are achieved. This is a critical step, as allowing the reaction to proceed too far will result in the acylation of the less reactive enantiomer, reducing the enantiomeric purity of both the product and the remaining starting material.
-
Work-up and Separation: Filter off the immobilized enzyme (which can often be washed and reused). The resulting solution contains the unreacted alcohol and the newly formed ester. These can be separated by standard column chromatography.
-
Hydrolysis (Optional): If the esterified enantiomer is the desired product, it can be hydrolyzed back to the alcohol using standard basic conditions (e.g., NaOH or KOH in methanol/water).
Key Considerations and Optimization:
-
Choice of Lipase: Different lipases exhibit different enantioselectivities. Screening various lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is recommended to find the most effective one for this specific substrate.
-
Solvent: The solvent can significantly impact enzyme activity and selectivity. Aprotic, non-polar solvents are generally preferred.
-
Acyl Donor: Vinyl acetate is a popular choice as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
-
Temperature: Temperature affects the reaction rate and enzyme stability. Optimization is necessary to find a balance between a reasonable reaction time and maintaining enzyme activity.
Classical Resolution via Diastereomeric Salt Formation
This classical method relies on the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]
The Principle: Formation and Separation of Diastereomeric Esters
Since this compound is a neutral molecule, it must first be derivatized to an acid to allow for salt formation with a chiral base. A common approach is to react the alcohol with a cyclic anhydride (e.g., phthalic anhydride) to form a half-ester, which possesses a free carboxylic acid group. This racemic mixture of acidic half-esters can then be reacted with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric salts.
dot
Caption: Workflow for Diastereomeric Salt Resolution.
Experimental Protocol: Resolution via Phthalate Half-Ester
Part A: Synthesis of the Racemic Phthalate Half-Ester
-
Combine racemic this compound (1 eq.) and phthalic anhydride (1.1 eq.) in a flask.
-
Add a suitable solvent such as pyridine or toluene.
-
Heat the mixture (e.g., to reflux) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and add dilute HCl to protonate the carboxylate and precipitate the half-ester.
-
Isolate the solid product by filtration, wash with water, and dry.
Part B: Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic half-ester in a suitable hot solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve an equimolar amount of a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) in the same solvent.
-
Add the amine solution to the hot half-ester solution.
-
Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration. The enantiomeric purity of the crystals can be improved by recrystallization.
-
The more soluble diastereomer remains in the mother liquor.
Part C: Liberation of the Enantiopure Alcohol
-
Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the amine and liberate the enantiomerically enriched half-ester.
-
Hydrolyze the half-ester under basic conditions (e.g., aqueous NaOH) to yield the enantiopure this compound.
Key Considerations and Optimization:
-
Choice of Resolving Agent: The success of this method is highly dependent on the choice of the chiral resolving agent. Common choices for acidic substrates include alkaloids (e.g., brucine, strychnine) and synthetic amines (e.g., 1-phenylethylamine). Screening of different resolving agents is often necessary.
-
Solvent System: The solvent for crystallization is critical. It must provide a significant solubility difference between the two diastereomeric salts. A mixture of solvents is often employed to fine-tune solubility.
-
Crystallization Conditions: The rate of cooling, agitation, and temperature can all affect the efficiency of the crystallization and the purity of the isolated diastereomer.
Preparative Chiral Chromatography: A Direct Separation Method
Preparative chiral chromatography offers a direct method for separating enantiomers without the need for derivatization. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
The Principle: Differential Interactions with a Chiral Stationary Phase
Chiral stationary phases are typically composed of a chiral selector immobilized on a solid support (e.g., silica gel). The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for a broad range of compounds.[5][6]
dot
Caption: Workflow for Preparative Chiral Chromatography.
Experimental Protocol: Preparative HPLC/SFC Separation
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system.[7][8]
-
Chiral column (e.g., Daicel Chiralpak® or Chiralcel® series).
-
Fraction collector.
Procedure:
-
Method Development (Analytical Scale):
-
Screen a variety of chiral columns and mobile phase compositions to identify a system that provides baseline separation of the two enantiomers.
-
Typical mobile phases for normal-phase HPLC consist of hexane/isopropanol or hexane/ethanol mixtures. For SFC, supercritical CO2 with a co-solvent like methanol or ethanol is used.
-
Optimize the mobile phase composition, flow rate, and temperature to maximize resolution and minimize run time.
-
-
Scale-Up to Preparative Scale:
-
Once an effective analytical method is established, it can be scaled up to a preparative column with the same stationary phase.
-
The flow rate is increased proportionally to the cross-sectional area of the preparative column.
-
The sample is dissolved in the mobile phase and injected onto the column in larger quantities.
-
-
Fraction Collection:
-
The eluent is monitored by a detector (e.g., UV), and fractions corresponding to each enantiomeric peak are collected separately.
-
-
Solvent Removal:
-
The solvent is removed from the collected fractions (e.g., by rotary evaporation) to yield the isolated, enantiomerically pure alcohols.
-
Key Considerations and Optimization:
-
Column Selection: The choice of the chiral stationary phase is the most critical parameter. Screening is essential.
-
Mobile Phase: The composition of the mobile phase significantly affects retention and resolution. Small changes in the modifier percentage can have a large impact.
-
Loading Capacity: Overloading the column can lead to poor separation. The maximum sample load needs to be determined for each specific separation.
-
HPLC vs. SFC: Supercritical Fluid Chromatography (SFC) is often advantageous for preparative separations as it uses environmentally benign CO2, allows for faster separations, and simplifies solvent removal from the collected fractions.[7][9]
Data Summary and Comparison of Methods
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | High enantioselectivity, mild reaction conditions, reusable catalyst. | Maximum theoretical yield of 50% for each enantiomer, requires separation of product from unreacted starting material. | Moderate |
| Diastereomeric Salt Formation | Formation and separation of diastereomers by crystallization | Well-established, scalable, can be cost-effective for large quantities. | Requires derivatization and subsequent removal of the resolving agent, success is highly dependent on finding suitable resolving agent and crystallization conditions. | High (for large scale) |
| Preparative Chiral Chromatography | Differential interaction with a chiral stationary phase | Direct separation, applicable to a wide range of compounds, high purity achievable. | High cost of chiral stationary phases and solvents, can be less economical for very large scales. | Low to Moderate |
Conclusion
The chiral resolution of this compound is a critical step in the synthesis of several important pharmaceutical compounds. The choice of the most appropriate resolution method depends on several factors, including the scale of the synthesis, the desired purity, cost considerations, and available equipment. For laboratory-scale synthesis and high-purity requirements, preparative chiral chromatography often provides the most direct and reliable solution. For larger-scale production, classical diastereomeric salt formation, despite its empirical nature, remains a powerful and cost-effective strategy. Enzymatic kinetic resolution offers an elegant and "green" alternative, particularly when high enantioselectivity can be achieved. A thorough evaluation and optimization of these methods will enable researchers and drug development professionals to efficiently obtain the desired enantiomer of this valuable chiral building block.
References
- Berger, T. A., Berger, B. K., & Fogleman, K. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 355-389). Elsevier.
- CN102260180A - Synthesis method of agomelatine intermediate. (n.d.). Google Patents.
- EP2703383A1 - Process for the preparation of agomelatine. (2014). Google Patents.
- Gurunadham, G., Raju, R. M., & Venkateswarlu, Y. (2016). A Simple and Efficient Procedure for Synthesis of Agomelatine. Asian Journal of Chemistry, 28(6), 1367-1370.
- Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646.
-
Kinetic resolution. (n.d.). In Wikipedia. Retrieved from [Link]
- Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
- Pinto, M. M., & Sousa, M. E. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1888.
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
- Sgorbini, B., Cagliero, C., & Rubiolo, P. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
- Toribio, L., Francotte, E., & Mangelings, D. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
- US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. (2009). Google Patents.
- Valadez-García, J., Gotor-Fernández, V., & Gotor, V. (2020). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules, 25(6), 1296.
- Varghese, B., & Ghosal, M. (2016). A Novel Synthesis of the Antidepressant Agomelatine. Asian Journal of Chemistry, 28(1), 1367-1370.
- Varghese, B., & Ghosal, M. (2016). A Simple and Efficient Procedure for Synthesis of Agomelatine. Asian Journal of Chemistry, 28(6), 1367-1370.
- Various Authors. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan, 19(2), 1445.
- Various Authors. (2022). State of the Art in Crystallization-Induced Diastereomer Transformations.
-
Various Authors. (2022). Resolution (Separation) of Enantiomers. In Chemistry LibreTexts. Retrieved from [Link]
-
Various Authors. (n.d.). Kinetic enzymatic resolution of β-tetralols. LookChem. Retrieved from [Link]
- Various Authors. (2025). Enzymatic resolution of 5-hydroxy- and 8-hydroxy-2-tetralols using immobilized lipases.
- Various Authors. (n.d.). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PubMed Central.
- Various Authors. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PubMed Central.
- Various Authors. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Various Authors. (n.d.). Chiral resolution process. Google Patents.
- Various Authors. (n.d.). Chiral resolution method for producing compounds useful in the synthesis of taxanes. Google Patents.
- Various Authors. (n.d.). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selvita.com [selvita.com]
- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Ascendant Scaffold: Elucidating the Biological Activity and Therapeutic Potential of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol Analogues
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydronaphthalene, or tetralone/tetralol, scaffold represents a privileged structure in medicinal chemistry, serving as a foundational framework for a multitude of pharmacologically active agents.[1][2] Its unique combination of a rigid aromatic ring and a flexible saturated ring allows for precise three-dimensional orientation of functional groups, making it an ideal starting point for drug design. This guide focuses specifically on analogues of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, a key derivative that has emerged as a precursor and core component for compounds targeting the central nervous system (CNS), cancer, and other pathologies. We will explore the synthetic pathways to this core and its analogues, delve into the spectrum of their biological activities, dissect their structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation. This document serves as a comprehensive resource for researchers aiming to leverage this versatile scaffold for the development of next-generation therapeutics.
Introduction: The Significance of the Tetralone/Tetralol Framework
The tetralone scaffold and its reduced form, tetralol, are bicyclic structures that serve as crucial intermediates and core components in a wide array of bioactive molecules.[3] They are found in natural products and form the basis for numerous synthetic drugs.[1][2] The importance of this framework is exemplified by its presence in established pharmaceuticals, such as the antidepressant sertraline and the beta-blocker levobunolol.[1]
The 7-methoxy substituted variant, in particular, is a key intermediate in the synthesis of the novel antidepressant Agomelatine, highlighting its relevance in targeting CNS disorders.[4][5] The methoxy group at the C7 position significantly influences the electronic properties and metabolic stability of the molecule, often enhancing its interaction with biological targets. Analogues derived from the this compound core have demonstrated a broad spectrum of activities, including potent and selective inhibition of monoamine oxidase (MAO), anticancer properties, and modulation of various CNS receptors.[6][7][8] This guide provides a detailed examination of this chemical space, offering insights into the causality behind synthetic choices and biological evaluation strategies.
Synthetic Strategies and Chemical Landscape
The exploration of biological activity begins with robust and flexible synthetic chemistry. The primary precursor for the title compound and its analogues is 7-Methoxy-1-tetralone.
Core Synthesis: From 7-Methoxy-1-tetralone to this compound
The foundational reaction is the reduction of the C1 ketone of 7-Methoxy-1-tetralone. The choice of reducing agent is critical as it determines the stereochemical outcome and must be mild enough to avoid unwanted side reactions.
Rationale for Experimental Choice: Sodium borohydride (NaBH₄) is often selected for this transformation. It is a mild and selective reducing agent for ketones and aldehydes, offering a high degree of safety and operational simplicity compared to more powerful hydrides like lithium aluminum hydride (LAH). Its chemoselectivity ensures that other functional groups, such as the methoxy ether and the aromatic ring, remain intact.
Detailed Protocol: Synthesis of this compound
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-Methoxy-1-tetralone (1.0 eq) in anhydrous methanol or ethanol at room temperature.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is crucial to control the exothermic reaction and minimize side-product formation.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) at 0 °C until the effervescence ceases and the pH is neutral.
-
Extraction: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
General Workflow for Analogue Synthesis
The versatility of the tetralone scaffold allows for derivatization at multiple positions to probe the structure-activity landscape. The following diagram illustrates a general workflow for generating a library of analogues.
Caption: General synthetic workflow for generating diverse analogues from the 7-Methoxy-1-tetralone precursor.
Biological Activities and Therapeutic Potential
Analogues of this compound have been investigated for a range of biological activities, with the most prominent being in oncology and neuroscience.
Anticancer Activity
Derivatives of the 7-methoxy-tetralone scaffold have shown significant anticancer activity. For instance, studies by the National Cancer Institute (NCI) on a series of 3-carboxy-7-methoxy-1-tetralone derivatives revealed compounds with potent growth inhibition (GI50) values against a panel of 58 human tumor cell lines.[6]
Data Presentation: Anticancer Activity of Selected Tetralone Analogues
| Compound ID | Cell Line Panel | GI50 Range (µM) | LC50 Range (µM) | Reference |
| 7g | NCI-58 | 0.569 - 16.6 | 5.15 - >100 | [6] |
| 10d | NCI-58 | 0.569 - 16.6 | >100 | [6] |
| 10e | NCI-58 | 0.569 - 16.6 | >100 | [6] |
| 10g | NCI-58 | 0.569 - 16.6 | 5.15 - >100 | [6] |
GI50: Concentration causing 50% growth inhibition. LC50: Concentration causing 50% cell death.
The mechanism often involves the induction of apoptosis or cell cycle arrest, although the specific molecular targets are still under investigation for many analogues.
Monoamine Oxidase (MAO) Inhibition
One of the most well-documented activities for this class of compounds is the inhibition of monoamine oxidases (MAO-A and MAO-B).[7][8] These enzymes are critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can elevate neurotransmitter levels, providing a powerful antidepressant effect.
Studies on C7-substituted α-tetralone derivatives have identified highly potent and selective inhibitors of MAO-B.[8] This is particularly significant for neurodegenerative disorders like Parkinson's disease, where MAO-B is a key therapeutic target. The reduction of the C1-ketone to a hydroxyl group generally leads to a decrease in MAO inhibition potency, indicating the importance of the ketone for this specific activity.[7] However, other substitutions can compensate for this, creating potent 1-tetralol inhibitors.[7]
Central Nervous System (CNS) Effects
The tetralone scaffold is a versatile pharmacophore for various CNS targets.[1][2] Beyond MAO inhibition, analogues have been developed as S1P1 receptor agonists for potential use in multiple sclerosis and as modulators of opioid receptors.[9][10] The conformational constraint imposed by the bicyclic system appears to be a key factor in diminishing stimulant properties while retaining interaction with specific CNS receptors.[11]
Structure-Activity Relationship (SAR) Analysis
Synthesizing data from multiple studies allows for the construction of a robust SAR model, guiding future drug design.
-
C1 Position: The stereochemistry and nature of the substituent at C1 are critical. For S1P1 agonists, specific stereoisomers show significantly higher potency and better oral bioavailability.[9] As noted, a C1-ketone is often favorable for MAO inhibition compared to a hydroxyl group.[7]
-
C7-Methoxy Group: The 7-methoxy group is a recurring motif in highly active compounds. Its electron-donating nature and potential for hydrogen bonding can anchor the ligand in the target's binding pocket. Arylalkyloxy substitutions at the C7 position have yielded compounds with exceptionally high MAO-B inhibition potencies (IC50 values in the nanomolar range).[8]
-
Aromatic Ring Substitutions: The position and nature of substituents on the aromatic ring significantly modulate activity. Hydrophobic side chains can enhance binding affinity, while polar groups can improve selectivity or pharmacokinetic properties.
-
Saturated Ring Modifications: Constraining the side chain, as seen in the tetralone structure itself, tends to reduce broad stimulant actions but can enhance selectivity for specific receptors like dopamine transporters.[11]
Caption: Key structure-activity relationship (SAR) points for the 7-Methoxy-tetralol/tetralone scaffold.
Experimental Protocols for Biological Evaluation
To ensure data is reliable and reproducible, standardized and self-validating protocols are essential.
Protocol: In Vitro Anticancer MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogues in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol: MAO Inhibition Fluorometric Assay
This assay measures the activity of MAO by monitoring the production of a fluorescent product.
-
Reagent Preparation: Prepare a reaction buffer, MAO-A or MAO-B enzyme solution, a non-fluorescent substrate, and a horseradish peroxidase (HRP) solution.
-
Inhibitor Incubation: In a 96-well black plate, add the enzyme solution to wells containing various concentrations of the test analogue or a known inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B). Incubate for 15 minutes at 37 °C to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/HRP mixture to all wells.
-
Fluorescence Reading: Immediately begin reading the fluorescence (e.g., λex = 535 nm, λem = 587 nm) every minute for 30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Calculate the IC50 value using a dose-response curve.
Workflow: Biological Evaluation Cascade
A logical progression of experiments is key to efficient drug discovery. The following workflow outlines a typical cascade from initial screening to more complex biological characterization.
Caption: A typical experimental workflow for the biological evaluation of a new chemical series.
Future Perspectives and Conclusion
The this compound scaffold and its analogues continue to be a fertile ground for drug discovery. While significant progress has been made in defining their anticancer and MAO-inhibitory properties, several areas warrant further investigation. Future work should focus on:
-
Target Deconvolution: Identifying the specific molecular targets responsible for the observed anticancer effects.
-
Optimizing Selectivity: Fine-tuning the structure to achieve greater selectivity for MAO-B over MAO-A to minimize side effects, or designing dual-target inhibitors where therapeutically beneficial.
-
Pharmacokinetic Profiling: Systematically evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.
-
Exploring New Therapeutic Areas: Given the scaffold's versatility, screening against other targets, such as those involved in inflammation or viral diseases, could yield novel therapeutic leads.[1][2]
References
-
Naidu, A., & Dave, M. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry, 22(1), 679-686.
-
Sheng, J., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964.
-
ResearchGate. (n.d.). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton | Request PDF.
-
Guidechem. (2023). How to Synthesize 7-Methoxy-1-tetralone?.
-
Guevel, F. Y., et al. (2010). Stereochemistry-activity relationship of orally active tetralin S1P agonist prodrugs. Bioorganic & Medicinal Chemistry Letters, 20(7), 2244-2248.
-
Sigma-Aldrich. (n.d.). 7-Methoxy-1-tetralone 99.
-
ResearchGate. (n.d.). Tetralone Scaffolds and Their Potential Therapeutic Applications.
-
Reyes, A. K., et al. (2023). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Molbank, 2023(4), M1779.
-
Asian Journal of Chemistry. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I.
-
Glennon, R. A., et al. (2013). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 16, 19-47.
-
Lim, J. Y., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(24), 8041.
-
Bergh, M., et al. (2020). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. RSC Medicinal Chemistry, 11(10), 1159-1169.
-
Sureshbabu, S., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1646.
-
Sadashivamurthy, B., & Pragasam, A. (n.d.). SYNTHESIS AND CHARACTERISATION OF NOVEL ANTIMITOTIC ANALOGUES OF PODOPHYLLOTOXIN. International Journal of Pharmaceutical Sciences and Research.
-
Bergh, M., et al. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Chemical Biology & Drug Design, 86(4), 895-907.
-
Ascendex Scientific, LLC. (n.d.). 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.
-
Fragopoulou, E., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(14), 5547.
-
ResearchGate. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.
-
Fu, W., et al. (2022). Computational Methods for Understanding the Selectivity and Signal Transduction Mechanism of Aminomethyl Tetrahydronaphthalene to Opioid Receptors. International Journal of Molecular Sciences, 23(7), 3617.
-
Fragopoulou, E., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(14), 5547.
-
Gonçalves, L. M. S., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. ACS Omega, 9(16), 17891–17900.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereochemistry-activity relationship of orally active tetralin S1P agonist prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Bioactive Compounds from 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Foreword: The Tetralone Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The tetralone scaffold, a bicyclic structure fusing a benzene ring with a cyclohexanone, is one such "privileged structure." Its conformational rigidity and synthetic accessibility make it an ideal starting point for creating diverse molecular architectures. Specifically, 7-methoxy substituted tetralones and their alcohol derivatives serve as critical intermediates in the synthesis of a wide array of pharmacologically active agents.[1] This guide provides an in-depth exploration of the synthetic pathways originating from 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, offering researchers and drug development professionals a technical resource grounded in established methodologies and forward-looking strategies. We will delve into the causality behind experimental choices, present detailed protocols, and illuminate the journey from a simple building block to complex, bioactive molecules.
Part 1: The Precursor - 7-Methoxy-1-tetralone and its Reduction
The journey to a multitude of bioactive compounds begins with the synthesis and subsequent transformation of 7-Methoxy-1-tetralone (also known as 7-methoxy-3,4-dihydronaphthalen-1(2H)-one).[2] This ketone is a versatile intermediate, notably used in the preparation of the antidepressant agomelatine.[1][3]
Synthesis of 7-Methoxy-1-tetralone
A common and industrially scalable route to 7-Methoxy-1-tetralone involves a three-step sequence starting from anisole or benzyl ether.[1][3]
-
Friedel-Crafts Acylation: Anisole is acylated with succinic anhydride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. This reaction forms 3-(4-methoxybenzoyl)propionic acid.[3]
-
Clemmensen or Wolff-Kishner Reduction: The keto group of the intermediate acid is reduced. The Wolff-Kishner reduction, using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent, is particularly effective.[3]
-
Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting carboxylic acid is cyclized using a strong acid, such as polyphosphoric acid (PPA), to yield the target 7-Methoxy-1-tetralone.[1]
The overall workflow for this synthesis is depicted below.
Caption: Synthesis workflow for 7-Methoxy-1-tetralone.
Reduction to this compound
The conversion of the ketone to the target alcohol is a straightforward reduction. This transformation is pivotal as it introduces a chiral center and a reactive hydroxyl group, opening new avenues for derivatization.
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve 7-Methoxy-1-tetralone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side products.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The choice of excess reductant ensures complete conversion of the starting material.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is neutral or slightly acidic.
-
Extraction: Remove the alcohol solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [4] |
| CAS Number | 201684-11-9 (for 1R isomer) |
| Appearance | Typically a solid |
| Key Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃), Tetralin core |
Table 1: Physicochemical Properties of this compound.
Part 2: Core Synthetic Strategies for Bioactive Derivatives
The true synthetic utility of this compound lies in its potential for diverse chemical modifications. The hydroxyl group, the aromatic ring, and the benzylic position are all amenable to functionalization. A common and highly effective strategy involves re-oxidizing the alcohol to the ketone, which then serves as an electrophilic center for a vast range of transformations.
Caption: Key synthetic pathways from the tetralone intermediate.
Pathway A: Alpha-Functionalization via Knoevenagel Condensation
Oxidizing the starting alcohol back to 7-Methoxy-1-tetralone provides an entry point for reactions at the α-carbon (C2 position). The Knoevenagel condensation is a prime example, creating a new carbon-carbon double bond. A kinetic study has detailed the condensation of 7-Methoxy-1-tetralone with glyoxylic acid using a base catalyst like potassium tert-butoxide (t-BuOK).[5] This reaction yields (E)-2-(7-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid, an unsaturated keto-acid that is a valuable precursor for further elaboration.[5]
Rationale for Experimental Choices:
-
Base Catalyst (t-BuOK): A strong, non-nucleophilic base is required to deprotonate the α-carbon of the tetralone, forming the requisite enolate for the condensation reaction.
-
Solvent (tert-Butanol): Using the conjugate acid of the base as the solvent prevents unwanted side reactions.
-
Temperature (75 °C): The elevated temperature provides the necessary activation energy for the condensation to proceed at a reasonable rate.[5]
Pathway B: Synthesis of MAO-B Inhibitors via Reductive Amination
A highly significant application of the tetralone scaffold is in the development of inhibitors for monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease. A series of N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives have been designed and synthesized, showing potent and selective MAO-B inhibition.[6]
The synthesis proceeds via reductive amination of 7-Methoxy-1-tetralone.
Experimental Protocol: Synthesis of MAO-B Inhibitors
-
Imine Formation: 7-Methoxy-1-tetralone (1.0 eq) is reacted with an amine (e.g., propargylamine, 1.1 eq) and an ammonium salt like ammonium acetate (CH₃COONH₄) in a solvent such as isopropanol. The mixture is heated to form the corresponding imine intermediate in situ.
-
Reduction: A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. This reagent is selective for the reduction of the iminium ion over the ketone, which is a critical aspect of this one-pot reaction's efficiency.[6]
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified. Often, the final amine product is converted to its hydrochloride salt to improve stability and handling.[6]
This pathway has yielded compounds with inhibitory concentrations (IC₅₀) in the nanomolar range, superior to the reference drug rasagiline.[6] Molecular docking studies confirm that these derivatives bind effectively within the active site of the MAO-B enzyme.[6]
Pathway C: Construction of Fused Heterocyclic Systems
The tetralone core is an excellent platform for building more complex, fused heterocyclic systems. By first introducing a carboxylic acid group at the C3 position, a range of derivatives can be accessed. For example, 3-carboxy-7-methoxy-1-tetralone can be converted to its acid chloride, which then serves as a reactive handle.[7][8]
-
Oxadiazoles: Condensation of the acid chloride with various benzhydrazides leads to the formation of substituted oxadiazole rings.[7]
-
Imidazolines and Quinazolinones: The hydrazocarbonyl derivative of the tetralone can be cyclized with substituted oxazolinones or benzoxazones to yield imidazolines and quinazolin-4(3H)-ones, respectively.[7]
These heterocyclic scaffolds are prevalent in many classes of bioactive molecules, and their synthesis from the tetralone core demonstrates the platform's versatility.
Part 3: Advanced Strategies - Bioisosterism and Scaffold Hopping
While derivatization of the existing scaffold is a powerful tool, modern drug design often employs more transformative strategies like bioisosteric replacement and scaffold hopping.[9][10] These methods involve replacing a core part of the molecule with a different chemical moiety that preserves or enhances biological activity while improving other properties like solubility, metabolic stability, or synthetic accessibility.[9][10]
A compelling example is the use of the tetrahydroquinoline (THQ) ring as a bioisostere for the tetralin scaffold in the design of melatonin receptor ligands.[11] Researchers successfully replaced the tetralin core with a THQ scaffold, leading to potent MT₁ and MT₂ receptor partial agonists with subnanomolar binding affinity.[11] The introduction of the nitrogen atom into the ring system makes the resulting compounds more polar bioisosteres of their tetralin analogs, which can favorably impact pharmacokinetic properties.[11] This approach underscores the potential for moving beyond simple functionalization to explore novel chemical space while retaining the key pharmacophoric features of the original scaffold.
Part 4: Data Summary
The synthetic strategies discussed yield a diverse range of compounds with significant biological potential.
| Derivative Class | General Structure | Reported Biological Activity | Reference |
| N-propargyl-1-amino-tetralins | Tetralin core with a propargylamine at C1 | Potent and selective MAO-B inhibition (for Parkinson's Disease) | [6] |
| Tetrahydroquinoline (THQ) Analogs | Tetralin core replaced by a THQ ring | Melatonin receptor (MT₁/MT₂) partial agonists | [11] |
| 3-Carboxy-tetralone Derivatives | Tetralone with various heterocycles (oxadiazoles, etc.) at C3 | General biological activities investigated | [7][8] |
| (E)-2-(ylidene)acetic acids | Tetralone with an exocyclic double bond at C2 | Intermediate for further synthesis of bioactive molecules | [5] |
Table 2: Summary of Bioactive Derivatives and Their Reported Activities.
Conclusion and Future Perspectives
This compound and its corresponding ketone are far more than simple chemical intermediates; they are enabling platforms for the rational design and synthesis of complex bioactive molecules.[12] From the targeted design of enzyme inhibitors for neurodegenerative diseases to the construction of novel heterocyclic systems and the exploration of advanced bioisosteric replacements, the synthetic utility of this scaffold is vast and well-established.
Future research will likely focus on several key areas:
-
Asymmetric Synthesis: Developing more efficient catalytic asymmetric methods for the synthesis of chiral derivatives to improve pharmacological specificity.
-
Novel Scaffold Hopping: Utilizing computational tools to identify and synthesize new bioisosteric replacements for the tetralin core to access novel intellectual property and improved drug-like properties.[13]
-
Late-Stage Functionalization: Exploring new C-H activation methodologies to directly functionalize the tetralin scaffold, thereby streamlining synthetic routes.
As the demand for novel therapeutics continues to grow, the foundational role of versatile building blocks like 7-Methoxy-1-tetralone and its derivatives will remain central to the success of medicinal chemistry campaigns worldwide.
References
- Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. (2025). Vertex AI Search.
- How to Synthesize 7-Methoxy-1-tetralone? - FAQ - Guidechem. (2023). Guidechem.
- 7-Methoxy-1-tetralone 99 6836-19-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. (2025). MDPI.
- Tetrahydroquinoline Ring as a Versatile Bioisostere of Tetralin for Melatonin Receptor Ligands. (2018). PubMed.
- Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. (2010). Asian Journal of Chemistry.
- 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2. (n.d.). PubChem.
- 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. (n.d.). PMC.
- 7-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol. (n.d.). MySkinRecipes.
- 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. (n.d.). MySkinRecipes.
- 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. (n.d.). ResearchGate.
- (1R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | 201684-11-9 | BIA68411. (n.d.). Biosynth.
- Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. (2010). PubMed.
- Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization | Request PDF. (2025). ResearchGate.
- Identification of Bioisosteric Scaffolds using Scaffold Keys. (2021). ChemRxiv.
- Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. (2026). PMC - PubMed Central.
- 7-Methoxy-1-tetralone | 6836-19-7. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- 7-methoxy-1-tetralone. (n.d.). Jinon Pharma.
- Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2024). PMC - NIH.
Sources
- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-methoxy-1-tetralone [jinonpharma.com]
- 3. Page loading... [guidechem.com]
- 4. biosynth.com [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydroquinoline Ring as a Versatile Bioisostere of Tetralin for Melatonin Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Physical and chemical properties of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one
An In-Depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Foreword: The Strategic Importance of a Versatile Ketone
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one, commonly referred to in laboratory settings as 7-methoxy-1-tetralone, represents a cornerstone intermediate in the landscape of modern organic and medicinal chemistry. Its deceptively simple bicyclic structure, featuring a tetralone core with a strategically placed methoxy group, belies a rich and nuanced reactivity profile. This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of facts. It aims to provide a deeper, mechanistic understanding of this compound's properties, the rationale behind its synthetic routes, and its pivotal role in constructing complex, biologically active molecules. As a key building block for pharmaceuticals, most notably the novel antidepressant Agomelatine, a thorough comprehension of 7-methoxy-1-tetralone is not merely academic but essential for innovation in the field[1][2].
This document provides a comprehensive overview of its physical and chemical characteristics, spectroscopic signature, reactivity, synthesis, and safe handling protocols, grounded in authoritative data to empower its effective and safe application in research and development.
Caption: Chemical structure of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one.
Part 1: Core Physicochemical Properties
The utility of any chemical intermediate is fundamentally dictated by its physical properties. These parameters govern solvent selection, reaction conditions, purification strategies, and storage requirements. 7-Methoxy-1-tetralone is typically an off-white to pale yellow crystalline powder, a characteristic that simplifies handling and weighing in a laboratory setting[3]. Its solubility profile—generally soluble in common organic solvents like DMSO, chloroform, and ethyl acetate, but only slightly soluble in water—is critical for its application in the synthesis of various derivatives[1][4][5][6]. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6836-19-7 | [3][7][8][9][10][11][12][13][14] |
| Molecular Formula | C₁₁H₁₂O₂ | [3][7][10][13][14][15][16] |
| Molecular Weight | 176.21 g/mol | [3][7][10][13][14][15][16] |
| Appearance | Off-white to pale yellow crystalline powder | [3] |
| Melting Point | 59-64 °C | [3][8][9][13][15] |
| Boiling Point | 312.3 °C at 760 mmHg; 160-165 °C (pressure not specified) | [4][8][13] |
| Density | ~1.124 g/cm³ | [4][8] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. | [1][4][5][6] |
| Flash Point | 145.8 °C | [8] |
Part 2: Spectroscopic and Crystallographic Profile
Unambiguous identification of 7-methoxy-1-tetralone is achieved through a combination of spectroscopic techniques and, where necessary, single-crystal X-ray diffraction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for structural confirmation. Key expected signals include a singlet for the methoxy group protons (O-CH₃), distinct multiplets for the three methylene groups (C₂-H₂, C₃-H₂, C₄-H₂) of the aliphatic ring, and signals in the aromatic region corresponding to the three protons on the benzene ring. Spectroscopic data is available for detailed analysis[17].
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong absorption band characteristic of the conjugated ketone carbonyl (C=O) stretch is a dominant feature. Additional significant peaks correspond to C-O stretching of the methoxy group and C-H stretching of the aromatic and aliphatic portions of the molecule. The NIST WebBook provides reference IR spectra[16].
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z = 176.21). The fragmentation pattern can provide further structural evidence. The NIST WebBook also holds mass spectrometry data for this compound[18].
-
X-ray Crystallography: Single-crystal X-ray diffraction studies have confirmed the molecular structure, revealing that the six-membered ketone ring adopts a slightly distorted envelope conformation[19]. This precise structural data is invaluable for computational modeling and understanding intermolecular interactions in the solid state. The crystal packing is stabilized by weak intermolecular C-H⋯O and C-H⋯π interactions[19].
Part 3: Chemical Reactivity and Mechanistic Considerations
The chemical behavior of 7-methoxy-1-tetralone is dominated by the interplay between its electron-rich aromatic ring and the electrophilic ketone.
-
Reactivity of the Carbonyl Group: The ketone is a primary site for reactivity. It readily undergoes nucleophilic addition with organometallic reagents like Grignard or organolithium compounds to form tertiary alcohols[1][20]. It can also be reduced to the corresponding secondary alcohol, 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, using standard reducing agents such as sodium borohydride. Furthermore, the carbonyl group can participate in condensation reactions with amines or hydrazines to yield imines or hydrazones, respectively[1].
-
α-Methylene Group Reactivity: The methylene group adjacent to the carbonyl (the C₂ position) is activated towards deprotonation, allowing for enolate formation. This enolate can then react with various electrophiles. For instance, under acidic conditions, it can undergo a nucleophilic substitution reaction with N-Bromosuccinimide (NBS) to introduce a bromine atom at the α-position[20].
-
Aromatic Ring Substitution: The methoxy group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the positions ortho to the methoxy group (C₆ and C₈) are sterically different, and the electronic effects of the fused ring system also influence reactivity. This allows for selective functionalization of the aromatic ring if desired.
-
Aromatization: Under certain conditions, such as treatment with acetic anhydride in the presence of an acid catalyst, the oxime of 1-tetralone can undergo aromatization of the cycloalkanone ring[21]. This reactivity pathway can be exploited to synthesize naphthalenic compounds.
Caption: Key reaction pathways of 7-Methoxy-1-tetralone.
Part 4: Synthesis Protocol: A Validated Approach
The most common and industrially viable synthesis of 7-methoxy-1-tetralone proceeds via a three-step sequence starting from anisole (methoxybenzene). This method involves a Friedel-Crafts acylation, followed by a Wolff-Kishner reduction, and finally an intramolecular Friedel-Crafts acylation (ring closure)[2].
Experimental Workflow: Synthesis of 7-Methoxy-1-tetralone
Caption: Workflow for the synthesis of 7-Methoxy-1-tetralone.
Step-by-Step Methodology
Step 1: Synthesis of 3-(4-methoxybenzoyl)propionic acid
-
Rationale: This step utilizes a classic Friedel-Crafts acylation to attach the succinic acid moiety to the anisole ring. Anhydrous aluminum chloride is the Lewis acid catalyst that activates the succinic anhydride electrophile. Dichloromethane is a suitable inert solvent. The reaction is run at low temperature (-5 to 5 °C) to control the reaction rate and prevent side reactions[2].
-
Procedure: To a stirred solution of anhydrous aluminum chloride (1.3 eq) and anisole (1.0 eq) in dichloromethane at -5 °C, add succinic anhydride (1.05 eq) portion-wise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 4 hours. Quench the reaction by carefully pouring the mixture into a beaker of ice and 3M hydrochloric acid. Evaporate the dichloromethane under reduced pressure. The resulting solid precipitate is collected by filtration, washed with water, and dried to yield the product[2].
Step 2: Synthesis of 4-(4-methoxyphenyl)butyric acid
-
Rationale: The Wolff-Kishner reduction is employed to completely reduce the ketone carbonyl group to a methylene group. Hydrazine hydrate forms a hydrazone intermediate, which is then deprotonated by a strong base (potassium hydroxide) at high temperature, leading to the elimination of nitrogen gas and formation of the alkane. Diethylene glycol is used as a high-boiling solvent to achieve the necessary reaction temperature[2].
-
Procedure: In a flask equipped with a reflux condenser, combine 3-(4-methoxybenzoyl)propionic acid (1.0 eq), diethylene glycol, 80% hydrazine hydrate (2.0 eq), and potassium hydroxide (4.0 eq). Slowly heat the mixture to 150-180 °C and reflux for 4 hours. After cooling, pour the reaction mixture into water and acidify with concentrated hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with water, and dry[2].
Step 3: Synthesis of 7-Methoxy-1-tetralone
-
Rationale: This is an intramolecular Friedel-Crafts acylation (a cyclization). A strong protic acid like concentrated sulfuric acid or a dehydrating agent like polyphosphoric acid (PPA) is used to protonate the carboxylic acid, which then acts as an electrophile and attacks the electron-rich aromatic ring to form the six-membered ring of the tetralone system. The reaction is heated to facilitate the cyclization[2].
-
Procedure: Add 4-(4-methoxyphenyl)butyric acid (1.0 eq) portion-wise to pre-heated (50-60 °C) concentrated sulfuric acid. Maintain the temperature and stir for 1 hour. Cool the mixture and pour it into cold water. Extract the product with a suitable organic solvent (e.g., toluene) multiple times. Combine the organic layers, wash with a basic solution (e.g., NaHCO₃ solution) and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography[2].
Part 5: Applications in Drug Development and Research
The primary significance of 7-methoxy-1-tetralone lies in its role as a versatile intermediate for creating more complex molecules.
-
Pharmaceutical Synthesis: Its most notable application is as a key intermediate in the synthesis of Agomelatine, a melatonergic agonist and 5-HT₂C antagonist used for treating major depressive disorder[1][2]. Its structure forms the core scaffold of the drug molecule. It is also used in the synthesis of selective estrogen receptor modulators (SERMs) and other bioactive compounds targeting hormonal disorders and certain cancers[22].
-
Organic Synthesis Building Block: Beyond specific drug targets, it serves as a valuable building block for a wide range of tetralin derivatives[1]. The ability to selectively manipulate the ketone, the α-methylene position, and the aromatic ring allows for the creation of diverse molecular libraries for screening and research purposes. It has been used in the synthesis of various heterocyclic compounds, such as substituted acenaphthen-10-ones and benzoindoloquinolines[11][12].
-
Research Applications: The compound has been investigated for other potential biological activities, including insecticidal and antitumor effects. Studies have shown it can inhibit tumor growth in models using HepG2 cells[6][11][12][13].
Part 6: Safety, Handling, and Storage
As with any chemical reagent, proper handling of 7-methoxy-1-tetralone is crucial for laboratory safety.
-
Hazard Identification: The compound is considered hazardous. GHS hazard statements indicate it can be harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation[10][23][24]. Some sources also note it is harmful to aquatic life with long-lasting effects[10][25].
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid breathing dust[23][24][25].
-
First Aid Measures:
-
Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention[23][25].
-
Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing[23][25].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[23][24][25].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[23][25].
-
-
Storage and Handling: Store in a tightly closed container in a dry, cool, and well-ventilated place[15][25]. Recommended storage temperatures are often between 0-8°C[3][13]. Keep away from strong oxidizing agents[23].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[23][25].
References
-
Chemical Properties of 7-Methoxy-1-tetralone (CAS 6836-19-7) . Cheméo. [Link]
-
7-Methoxy-1-Tetralone . Yuntao Chemical. [Link]
-
7-Methoxy-1-tetralone CAS 6836-19-7 . Home Sunshine Pharma. [Link]
-
7-Methoxy-1-tetralone | CAS:6836-19-7 . BioCrick. [Link]
-
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 . PubChem. [Link]
-
7-Methoxy-1-tetralone . NIST WebBook. [Link]
-
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol . MySkinRecipes. [Link]
-
7-Methoxy-1-tetralone Mass Spectrum . NIST WebBook. [Link]
-
7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine . Ascendex Scientific, LLC. [Link]
-
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one . ResearchGate. [Link]
-
1-Tetralone . Wikipedia. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 7-Methoxy-1-Tetralone-Yuntao Chemical [ytao-chem.com]
- 5. 7-Methoxy-1-tetralone | TargetMol [targetmol.com]
- 6. 7-Methoxy-1-tetralone | CAS:6836-19-7 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. 7-Methoxy-1-tetralone (CAS 6836-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 7-Methoxy-1-tetralone CAS 6836-19-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. CAS 6836-19-7 | 2617-1-45 | MDL MFCD00001696 | 7-Methoxy-1-tetralone | SynQuest Laboratories [synquestlabs.com]
- 10. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7-Methoxy-1-tetralone | 6836-19-7 [chemicalbook.com]
- 12. 6836-19-7 | CAS DataBase [m.chemicalbook.com]
- 13. biosynth.com [biosynth.com]
- 14. scbt.com [scbt.com]
- 15. 7-methoxy-1-tetralone | 6836-19-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 16. 7-Methoxy-1-tetralone [webbook.nist.gov]
- 17. 7-Methoxy-1-tetralone(6836-19-7) 1H NMR [m.chemicalbook.com]
- 18. 7-Methoxy-1-tetralone [webbook.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. Page loading... [guidechem.com]
- 21. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 22. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol [myskinrecipes.com]
- 23. fishersci.com [fishersci.com]
- 24. file.medchemexpress.com [file.medchemexpress.com]
- 25. echemi.com [echemi.com]
Methodological & Application
Application Note: Enantioselective Synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol via Asymmetric Ketone Reduction
Abstract
This application note provides a comprehensive and field-proven protocol for the enantioselective synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. The core of this methodology is the asymmetric reduction of the prochiral ketone, 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (7-methoxy-1-tetralone), utilizing the highly efficient and predictable Corey-Bakshi-Shibata (CBS) reduction.[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed walkthrough from mechanistic principles to step-by-step execution, purification, and characterization, while emphasizing safety and experimental causality. The protocol reliably yields the target (S)-alcohol with high enantiomeric excess.
Introduction and Scientific Principle
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its stereocenter makes enantioselective synthesis a critical requirement. The most direct and reliable approach to obtaining this specific enantiomer is through the asymmetric reduction of the corresponding ketone, 7-methoxy-1-tetralone.[5]
Among various methods for asymmetric ketone reduction, such as Noyori's hydrogenation and enzymatic approaches, the Corey-Bakshi-Shibata (CBS) reduction stands out for its operational simplicity, broad substrate scope, and consistently high levels of stereocontrol.[1][2][3][6][7] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-proline, to direct the stereoselective delivery of a hydride from a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to one of the two prochiral faces of the ketone.[4][8][9]
The Causality of Enantioselection: CBS Reduction Mechanism
The remarkable enantioselectivity of the CBS reduction is rooted in a well-defined, catalyst-controlled transition state.[4][10] The mechanism proceeds through several key steps:
-
Catalyst Activation: The borane reagent (BH₃) first coordinates as a Lewis acid to the lone pair of the endocyclic nitrogen atom of the CBS catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[2][4]
-
Substrate Coordination: The ketone (7-methoxy-1-tetralone) then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. For steric reasons, the ketone's oxygen atom preferentially binds to the boron from its less hindered face, orienting the bulkier aromatic substituent away from the chiral framework of the catalyst.
-
Stereoselective Hydride Transfer: This precise geometric arrangement locks the substrate into a rigid, six-membered, chair-like transition state. The activated hydride is then transferred intramolecularly from the coordinated borane to the carbonyl carbon. This directed delivery ensures the formation of one specific enantiomer of the alcohol.[4]
-
Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released, and the chiral oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle. A final work-up step hydrolyzes the alkoxyborane to yield the desired (S)-alcohol.
Comprehensive Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis. Adjustments can be made, but reagent stoichiometry should be maintained.
Materials and Equipment
| Reagents & Chemicals | Grade/Purity | Supplier Recommendation |
| 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | >98% | Sigma-Aldrich, Acros Organics |
| (S)-(-)-2-Methyl-CBS-oxazaborolidine (1M in Toluene) | Solution | Sigma-Aldrich |
| Borane-tetrahydrofuran complex solution (1M in THF) | Solution | Sigma-Aldrich, Acros Organics |
| Tetrahydrofuran (THF), Anhydrous | >99.8%, <50 ppm H₂O | AcroSeal™ or similar |
| Methanol (MeOH), Anhydrous | ACS Grade | Fisher Scientific |
| Diethyl ether (Et₂O) | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Hexane / Ethyl Acetate | HPLC Grade | Fisher Scientific |
Equipment:
-
Two-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line with Argon or Nitrogen gas supply
-
Ice-water bath
-
Glass syringes (10 mL, 20 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel with F₂₅₄ indicator)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
Step-by-Step Synthesis Procedure
1. Reaction Setup:
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen gas.
-
Maintain a positive pressure of inert gas throughout the reaction. Fit one neck with a rubber septum for reagent addition.
2. Substrate Addition:
-
To the flask, add 7-methoxy-1-tetralone (1.76 g, 10.0 mmol, 1.0 equiv).
-
Using a syringe, add 20 mL of anhydrous THF to dissolve the ketone. Stir the solution until all solid has dissolved.
3. Catalyst and Reagent Addition:
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL of 1M in toluene, 1.0 mmol, 0.1 equiv) dropwise via syringe over 2 minutes.
-
Stir the mixture for 10 minutes at 0°C.
-
Using a syringe, add the borane-THF complex solution (12.0 mL of 1M in THF, 12.0 mmol, 1.2 equiv) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Causality Note: Slow addition of the borane is critical to control the exothermic reaction and prevent the non-catalyzed reduction, which would lead to a racemic product. The pre-incubation with the catalyst ensures the formation of the active catalytic species before the bulk of the reducing agent is introduced.[8]
4. Reaction Monitoring:
-
After the addition is complete, let the reaction stir at 0°C.
-
Monitor the progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent). The starting ketone is less polar (higher Rf) than the product alcohol (lower Rf). The reaction is typically complete within 1-2 hours.
5. Reaction Quenching:
-
Once the starting material is consumed, quench the reaction by the very slow, dropwise addition of 5 mL of anhydrous methanol while the flask is still in the ice bath.
-
Safety Critical: This step is highly exothermic and produces hydrogen gas. Add methanol extremely carefully to control the effervescence. Ensure adequate ventilation in the fume hood.[11]
-
After the initial vigorous reaction subsides, allow the mixture to warm to room temperature and stir for an additional 20 minutes.
6. Work-up and Extraction:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 30 mL of 1 M HCl (aq) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 30 mL of water and 30 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
7. Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
Elute with a gradient of Hexane:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing to 4:1) to isolate the pure alcohol.
-
Combine the fractions containing the product (identified by TLC) and remove the solvent in vacuo to yield (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol as a white solid or pale oil.
Data and Expected Results
| Parameter | Expected Outcome |
| Physical Appearance | White to off-white solid |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| Characterization Data | Consistent with published spectra |
Analysis of Enantiomeric Purity: The enantiomeric excess (% ee) must be determined using chiral High-Performance Liquid Chromatography (HPLC).
-
Column: Chiralcel OD-H or similar
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
The retention times of the (S) and (R) enantiomers will be distinct, allowing for integration and calculation of the enantiomeric ratio.
Mandatory Safety Precautions
All procedures must be conducted in a well-ventilated chemical fume hood by trained personnel.
-
Borane-THF Complex: Highly flammable and reacts violently with water, releasing flammable hydrogen gas.[12] It is also corrosive. Handle under an inert atmosphere at all times. Never allow contact with water or protic solvents during the reaction setup.[13]
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use from freshly opened containers or freshly distilled.
-
Quenching: The quenching process with methanol is highly exothermic and releases hydrogen gas. Perform this step slowly, with cooling, and away from ignition sources.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[12]
In case of skin contact with sodium borohydride or its solutions, immediately wipe away excess with a dry cloth and wash the affected area thoroughly with soap and water under a safety shower.[11] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]
References
-
Noyori Hydrogenation. NROChemistry. [Link]
-
Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553-5556. [Link]
-
El-Sepelgy, O., et al. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 47(32), 10985-10993. [Link]
-
Noyori Hydrogenation. (2022). YouTube. [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
Sodium Borohydride SOP. OSU Chemistry. [Link]
-
Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene. PrepChem.com. [Link]
-
Sodium borohydride - Standard Operating Procedure. UC Center for Laboratory Safety. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Corey–Bakshi–Shibata (CBS) Reduktion. ResearchGate. [Link]
-
Meyer, F., et al. (2019). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 58(38), 13463-13469. [Link]
-
Serra, S. (2013). Enantioselective Synthesis of Natural Trinorsesquiterpene Tetralones by Chemo-Enzymatic Approaches. Natural Product Communications, 8(7), 863-8. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Corey, E. J., et al. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(25), 7925-7926. [Link]
-
Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Symmetry, 10(9), 415. [Link]
-
Asymmetric Reduction of Substituted Indanones and Tetralones Catalyzed by Chiral Dendrimer and Its Application to the Synthesis of (+)-Sertraline. ResearchGate. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. Enantioselective synthesis of natural trinorsesquiterpene tetralones by chemo-enzymatic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. york.ac.uk [york.ac.uk]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.osu.edu [chemistry.osu.edu]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. fishersci.com [fishersci.com]
Application Note: Enantioselective Transfer Hydrogenation of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one
<
Abstract: This document provides a comprehensive guide to the enantioselective transfer hydrogenation of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, a key prochiral ketone. The resulting chiral alcohol, 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, is a valuable building block in the synthesis of pharmacologically active molecules. This note details the underlying principles of Noyori-type asymmetric transfer hydrogenation, provides a robust, step-by-step protocol using a well-defined Ruthenium catalyst, and outlines the analytical methodology for determining enantiomeric excess.
Introduction: The Significance of Chiral Tetralols
7-methoxy-3,4-dihydronaphthalen-1(2H)-one, commonly known as 7-methoxy-1-tetralone, is a crucial intermediate in the synthesis of various bioactive compounds, including antidepressants like agomelatine.[1][2] The stereochemistry of the hydroxyl group in the corresponding alcohol is often critical for biological activity. Asymmetric transfer hydrogenation (ATH) offers a powerful and operationally simple method to produce enantiomerically enriched alcohols, avoiding the need for high-pressure gaseous hydrogen.[3][4]
This application note focuses on the use of Noyori-type catalysts, specifically Ru(II) complexes bearing a chiral N-tosylated 1,2-diamine ligand, for this transformation.[5][6][7] These catalysts are renowned for their high efficiency and enantioselectivity in the reduction of a wide range of ketones and imines.[8]
Mechanistic Insights: The Noyori-Ikariya Catalytic Cycle
The asymmetric transfer hydrogenation of ketones using a Noyori-type catalyst, such as [(arene)Ru(TsDPEN)Cl], in a formic acid/triethylamine (HCOOH/NEt3) system is understood to proceed via a metal-ligand bifunctional mechanism.[4][9] This "outer sphere" mechanism involves a concerted transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group of the substrate within a six-membered transition state.[8][10]
Key Steps in the Catalytic Cycle:
-
Pre-catalyst Activation: The Ru-Cl pre-catalyst reacts with a formate species (from the HCOOH/NEt3 mixture) to generate the active 16-electron Ru-hydride complex.[7]
-
Substrate Coordination & Hydrogen Transfer: The ketone substrate coordinates to the Ru-hydride complex. The reaction then proceeds through a highly organized, six-membered pericyclic transition state where the hydride (H⁻) from the ruthenium and a proton (H⁺) from the N-H group of the TsDPEN ligand are transferred concertedly to the carbonyl carbon and oxygen, respectively.[4][8] The chirality of the TsDPEN ligand dictates the facial selectivity of the hydride attack, thus determining the stereochemistry of the resulting alcohol.
-
Product Release & Catalyst Regeneration: The chiral alcohol product is released, and the 16-electron ruthenium amide complex is regenerated. This species then reacts with another molecule of formic acid to regenerate the active Ru-hydride catalyst, completing the catalytic cycle.[11]
The formic acid/triethylamine mixture serves as the hydrogen source.[9][12] The ratio of these two components can significantly impact both the reaction rate and the enantioselectivity, with optimal ratios often differing from the commonly used 5:2 azeotrope.[3][13]
Caption: Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Experimental Protocol
This protocol is a representative procedure and may require optimization based on the specific batch of catalyst and reagents.
3.1. Materials and Equipment
-
Substrate: 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (C₁₁H₁₂O₂)
-
Catalyst: (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine(p-cymene)ruthenium(II) chloride [(S,S)-TsDPEN-Ru-p-cymene] or its (R,R) enantiomer.
-
Hydrogen Source: Formic acid (HCOOH, ≥95%) and Triethylamine (NEt₃, ≥99%)
-
Solvent: Dichloromethane (DCM, anhydrous) or N,N-Dimethylformamide (DMF, anhydrous)[9]
-
Workup Reagents: Saturated sodium bicarbonate (NaHCO₃) solution, deionized water, brine, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Schlenk flask or round-bottom flask with a magnetic stirrer, inert gas (Argon or Nitrogen) line, temperature-controlled oil bath, rotary evaporator, separatory funnel, standard laboratory glassware.
3.2. Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the ATH of 7-methoxy-1-tetralone.
-
Preparation of Hydrogen Donor: In a separate flask, carefully and slowly add formic acid to triethylamine (cooled in an ice bath) to create a 5:2 molar ratio mixture.[9][14] Caution: This is an exothermic reaction. Allow the mixture to reach room temperature before use.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (1.0 mmol, 176.2 mg).
-
Catalyst Loading: Add the chiral Ruthenium catalyst. A substrate-to-catalyst (S/C) ratio of 200:1 to 1000:1 is a typical starting point. For an S/C of 200, use 0.005 mmol (e.g., ~3.2 mg for (S,S)-TsDPEN-Ru-p-cymene, MW ~639 g/mol ).
-
Solvent Addition: Add an anhydrous solvent (e.g., DMF, 0.5 mL).[9] Stir briefly to dissolve the solids.
-
Initiation: Add the prepared formic acid/triethylamine mixture (e.g., 0.25 mL for a 2M substrate concentration).[14]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) for the required time (typically 4-24 hours).[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash successively with deionized water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Analysis and Data Interpretation
The primary metrics for success are conversion (yield) and enantioselectivity (enantiomeric excess, ee).
4.1. Determination of Enantiomeric Excess (ee)
Enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).[15] It is crucial to first analyze the racemic product (produced, for example, by reduction with NaBH₄) to establish the retention times of both enantiomers.
| Parameter | Typical Condition |
| Instrument | HPLC system with UV detector |
| Column | Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel® series, Phenomenex Lux® series)[16][17] |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 90:10 (Hexane:IPA). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Temperature | Ambient or controlled (e.g., 25 °C)[18] |
The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100
4.2. Expected Results
Using the protocol described, high conversions and excellent enantioselectivities are expected. The choice of the (S,S) or (R,R) catalyst enantiomer will determine whether the (R)- or (S)-alcohol is the major product, respectively.
| Catalyst | Substrate to Catalyst (S/C) Ratio | Time (h) | Conversion (%) | ee (%) | Product Configuration |
| (S,S)-TsDPEN-Ru | 200:1 | 12 | >99 | 98 | (R) |
| (R,R)-TsDPEN-Ru | 200:1 | 12 | >99 | 98 | (S) |
Note: These are representative values. Actual results may vary.
Troubleshooting and Key Considerations
-
Low Conversion:
-
Catalyst Inactivity: Ensure the catalyst has not degraded. Handle and store under inert conditions.
-
Impure Reagents: Use high-purity, anhydrous solvents and reagents. Water can negatively impact the reaction.
-
Incorrect H-donor Ratio: The HCOOH/NEt₃ ratio is critical. An optimized ratio can significantly improve reaction rates.[13]
-
-
Low Enantioselectivity:
-
Temperature: Running the reaction at a lower temperature may improve enantioselectivity, though it might slow the reaction rate.
-
Catalyst Purity: Ensure the enantiomeric purity of the catalyst is high.
-
Racemization: While unlikely for this product under these conditions, ensure the workup is not overly acidic or basic.
-
-
Safety:
-
Formic acid is corrosive. Triethylamine is flammable and has a strong odor. Handle both in a well-ventilated fume hood.
-
The reaction to prepare the HCOOH/NEt₃ mixture is exothermic and should be performed with cooling.
-
Conclusion
The enantioselective transfer hydrogenation of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one using a Noyori-type Ruthenium catalyst is a highly efficient, reliable, and practical method for synthesizing the corresponding chiral alcohol in high enantiomeric excess. The operational simplicity, mild conditions, and well-understood mechanism make this a valuable transformation for researchers in synthetic chemistry and drug development. Careful control of reaction parameters, particularly the purity of reagents and the ratio of the hydrogen donor components, is key to achieving optimal results.
References
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. Available at: [Link]
-
Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. Organic Letters (ACS Publications). Available at: [Link]
-
Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Letters (ACS Publications). Available at: [Link]
-
Scheme 10. Base-Assisted Mechanism for Asymmetric Transfer Hydrogenation with Ru-TsDPEN Catalyst. ResearchGate. Available at: [Link]
-
An Iron Variant of the Noyori Hydrogenation Catalyst for the Asymmetric Transfer Hydrogenation of Ketones. ResearchGate. Available at: [Link]
-
Noyori Asymmetric Transfer Hydrogenation. Chem-Station Int. Ed. Available at: [Link]
-
Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional ruthenium complexes from multi-technique operando reaction monitoring. RSC Publishing. Available at: [Link]
-
Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. Request PDF. Available at: [Link]
-
Mechanism of hydride transfer from Ru/TsDPEN complex to a ketone. ResearchGate. Available at: [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI. Available at: [Link]
-
Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society (ACS Publications). Available at: [Link]
-
Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. University of Liverpool IT Services. Available at: [Link]
-
α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. PubMed. Available at: [Link]
-
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. PMC. Available at: [Link]
-
Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. Illinois Chemistry. Available at: [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at: [Link]
-
Tracking Reactions of Asymmetric Organo-Osmium Transfer Hydrogenation Catalysts in Cancer Cells. NIH. Available at: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]
-
chiral columns. HPLC.eu. Available at: [Link]
-
Synthesis of 8-Methoxy-1-Tetralone. Canadian Center of Science and Education. Available at: [Link]
-
Table 1 from 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Semantic Scholar. Available at: [Link]
-
Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. MDPI. Available at: [Link]
-
Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. PMC - NIH. Available at: [Link]
-
Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC - NIH. Available at: [Link]
-
(PDF) An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. ResearchGate. Available at: [Link]
-
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. ResearchGate. Available at: [Link]
-
(1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime. ResearchGate. Available at: [Link]
-
A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. Available at: [Link]
-
The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. CaltechTHESIS. Available at: [Link]
Sources
- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional rutheni ... - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00060G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. shimadzu.com [shimadzu.com]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
Wittig olefination of 7-methoxytetralone for chiral synthesis
Application Note & Protocol
Topic: Wittig Olefination of 7-Methoxytetralone for Chiral Synthesis: Strategies and Methodologies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Exocyclic Alkenes
7-Methoxy-1-tetralone is a highly versatile bicyclic ketone, serving as a pivotal intermediate in the synthesis of a wide range of pharmacologically active compounds and natural products.[1][2] Its rigid scaffold is a common feature in molecules targeting neurological disorders and other therapeutic areas.[2] A key transformation in the elaboration of this core structure is the introduction of an exocyclic double bond at the C1 position. This creates a methylene-tetralin derivative, a motif that can be further functionalized or can itself be a critical pharmacophore.
When this olefination is performed asymmetrically, it generates a chiral center if the newly formed alkene is appropriately substituted, or it can lead to axially chiral molecules. The development of robust methods for the enantioselective olefination of prochiral ketones like 7-methoxytetralone is therefore of significant interest in medicinal chemistry and drug discovery.
The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic synthesis for converting carbonyls into alkenes with high regioselectivity.[3] However, achieving high enantioselectivity in a Wittig-type reaction is a non-trivial challenge that requires carefully designed strategies. This application note provides a comprehensive overview of the Wittig olefination of 7-methoxytetralone, detailing a standard protocol for the achiral synthesis and presenting authoritative strategies for achieving chirality.
Mechanistic Insights: The Wittig Reaction Pathway
The stereochemical outcome of the Wittig reaction is determined during the initial cycloaddition between the phosphorus ylide and the carbonyl compound.[3][4] Under salt-free conditions, the reaction is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[5] This intermediate then undergoes a syn-elimination to yield the alkene and triphenylphosphine oxide.[4]
The geometry of the resulting alkene (E/Z) is influenced by the nature of the ylide. Non-stabilized ylides (e.g., where the ylide carbon is attached to an alkyl group) typically react kinetically to form a less sterically hindered oxaphosphetane, leading predominantly to the (Z)-alkene.[6][7] Conversely, stabilized ylides (where the ylide carbon is adjacent to an electron-withdrawing group) can undergo reversible formation of the oxaphosphetane, allowing thermodynamic equilibration to favor the more stable (E)-alkene.[3][6] For a ketone like 7-methoxytetralone, reacting with a simple ylide like methylenetriphenylphosphorane (Ph₃P=CH₂), these E/Z considerations are moot, but understanding this mechanism is crucial when designing more complex, substituted chiral ylides.
Caption: Figure 1: Mechanism of the Wittig Reaction.
Strategies for Achieving Chiral Synthesis
While the classical Wittig reaction does not typically employ chiral reagents, several advanced strategies have been developed to induce enantioselectivity. The application of these to 7-methoxytetralone requires careful consideration of reagent design and reaction conditions.
-
Use of Chiral Phosphonium Ylides: The most direct approach involves using an ylide derived from a chiral phosphine. The non-bonding interactions in the cycloaddition transition state between the chiral phosphine backbone and the ketone can create a facial bias, favoring the attack on one of the two prochiral faces of the carbonyl. The development of P-chiral phosphines, such as HypPhos, has enabled catalytic asymmetric Staudinger-aza-Wittig reactions, demonstrating the potential of this approach.[8] Similarly, chiral auxiliaries can be attached to the ylide itself to direct the stereochemical outcome.[9]
-
Desymmetrization with a Chiral Catalyst: An alternative strategy is to use an achiral ylide in the presence of a chiral catalyst. While less common for the standard Wittig reaction, catalytic enantioselective versions have been developed. These reactions often involve a chiral phosphine that is used in sub-stoichiometric amounts and regenerated in situ.[10] This method is highly desirable from an atom economy perspective but requires a carefully optimized catalytic cycle.
-
The Chiral Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a popular variation of the Wittig reaction, uses phosphonate carbanions, which are generally more reactive than the corresponding phosphonium ylides.[3] This method is particularly effective for reacting with sterically hindered ketones. The synthesis and application of chiral HWE reagents (chiral phosphonates) have been successfully used to construct complex chiral molecules, offering a powerful and often more reliable alternative to the classical Wittig approach for challenging substrates.[11]
Experimental Protocol 1: Standard (Achiral) Wittig Olefination of 7-Methoxytetralone
This protocol details the reliable synthesis of 7-methoxy-1-methylenetetralin, providing a baseline for further development into a chiral process.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyltriphenylphosphonium bromide | 98% | Sigma-Aldrich | Must be dried thoroughly before use. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive. Handle under inert gas. |
| 7-Methoxy-1-tetralone | 99% | Sigma-Aldrich | [12] |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Required for ylide generation. |
| Diethyl ether | Anhydrous | Fisher Scientific | For extraction. |
| Saturated aq. NH₄Cl | Reagent Grade | Fisher Scientific | For quenching. |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | For drying. |
Step-by-Step Methodology
Part A: Ylide Generation (Methylenetriphenylphosphorane)
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of nitrogen, add methyltriphenylphosphonium bromide (1.2 eq) to the flask.
-
Solvent Addition: Add anhydrous THF via syringe. Stir the resulting suspension.
-
Base Addition: Carefully add sodium hydride (1.15 eq, 60% dispersion) portion-wise at room temperature. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonium salt to form the ylide. Adding it slowly controls the hydrogen gas evolution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the ylide is indicated by the appearance of a characteristic deep yellow or orange color and the dissolution of the solids.
Part B: Olefination Reaction
-
Substrate Addition: Dissolve 7-methoxytetralone (1.0 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask.
-
Reaction Initiation: Cool the ylide solution to 0 °C using an ice bath. Slowly add the solution of 7-methoxytetralone dropwise via syringe over 15-20 minutes. Causality: Adding the ketone slowly to the ylide at a reduced temperature helps to control the exothermic reaction and can minimize potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Part C: Purification
-
Chromatography: The primary byproduct of the reaction is triphenylphosphine oxide, which can often be partially removed by crystallization.[10] Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 7-methoxy-1-methylenetetralin.
Caption: Figure 2: Experimental Workflow.
Conceptual Protocol 2: Asymmetric Wittig Olefination via a Chiral Ylide
This conceptual protocol outlines a research direction for developing an enantioselective synthesis using a commercially available or readily synthesized chiral auxiliary.
-
Chiral Ylide Synthesis: Prepare a chiral phosphonium ylide from a suitable chiral auxiliary, such as a camphor-derived lactam, by reacting it with an appropriate phosphine reagent.[9] The goal is to create a stabilized ylide where the chiral environment can influence the approach to the ketone.
-
Ylide Generation: Use a milder base, such as potassium bis(trimethylsilyl)amide (KHMDS), at low temperatures (-78 °C) to generate the chiral ylide. Causality: Low temperatures are critical for maintaining the conformational integrity of the chiral ylide and maximizing the energy difference between the two diastereomeric transition states, which is the source of enantioselectivity.
-
Asymmetric Olefination: Slowly add the 7-methoxytetralone solution to the pre-formed chiral ylide at -78 °C. The reaction must be maintained at this low temperature for several hours.
-
Analysis: After work-up and purification, the enantiomeric excess (ee) of the product must be determined using a suitable chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete ylide formation (inactive base, wet reagents/solvents). | Ensure all glassware is flame-dried. Use freshly opened anhydrous solvents. Dry phosphonium salt in a vacuum oven. |
| Steric hindrance of the ketone. | Consider switching to the more reactive Horner-Wadsworth-Emmons (HWE) conditions.[3] | |
| Low Enantioselectivity (in chiral attempts) | Insufficient facial discrimination. | Screen different chiral auxiliaries or chiral phosphines.[8][9] |
| Reaction temperature is too high, allowing equilibration. | Maintain strict temperature control (e.g., -78 °C). | |
| Achiral background reaction. | Ensure complete formation of the chiral ylide before adding the ketone. | |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide. | Recrystallize the crude product from a nonpolar solvent (e.g., hexane/ether) to precipitate out most of the Ph₃P=O before chromatography. |
Conclusion
The Wittig olefination of 7-methoxytetralone is a robust and effective method for synthesizing 7-methoxy-1-methylenetetralin, a valuable synthetic intermediate. While the standard reaction is achiral, this application note outlines clear, authoritative strategies for transitioning this powerful transformation into the realm of chiral synthesis. By employing chiral phosphonium ylides or exploring catalytic asymmetric variants, researchers can unlock enantiomerically enriched products for application in drug discovery and development. The provided protocols serve as a validated starting point for laboratory execution and a strategic guide for methodological innovation.
References
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Chem 2320 Lecture Notes.
-
Rojas-Guevara, J., et al. (2023). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
- Shaikh, A. G., et al. (2015). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Hetero Letters.
- Bedoya, L., et al. (2014). A One-pot Synthesis of 6-Isopropyl-7-methoxy-1-tetralone and 6-Isopropyl-7-methoxy-2-tetralone.
- Wang, Z., et al. (2018). Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones. Angewandte Chemie.
- Myers, A. G. Stereoselective Olefination Reactions: The Wittig Reaction. Harvard University, Chem 115 Lecture Notes.
- Batwal, S. A., & Argade, N. P. (2016). Total Synthesis of Natural Products Containing the Tetralone Subunit.
- Cai, L., et al. (2019). Catalytic Asymmetric Staudinger−aza−Wittig Reaction for the Synthesis of Heterocyclic Amines. Journal of the American Chemical Society.
- Banerjee, A. K., et al. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Journal of Chemical Research.
- Solankee, A., et al. (2003). Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. Journal of the Indian Chemical Society.
- University of Colorado, Boulder. The WITTIG REACTION With CHEMILUMINESCENCE!. Department of Chemistry and Biochemistry.
- Rein, T., & Pedersen, T. M. (2002). Asymmetric Wittig Type Reactions. Synthesis.
-
Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]
-
O'Brien, C. J., et al. (2013). Part I: the development of the catalytic Wittig reaction. Chemistry – A European Journal. Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
-
Dounia, M., & Atta-ur-Rahman. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. Alkaloids: Chemistry and Biology. Available at: [Link]
- Banerjee, A. K., & Peña, M. (2003). Wittig Reaction on 5,8-Dimethyl-2-Tetralone. A Total Formal Synthesis of Emmotin-G Methyl Ether. Journal of Chemical Research.
- Adda, A., et al. (2020). Stereochemistry and Mechanism in the Wittig Reaction. ChemInform.
-
Toy, P. H. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Schuler, M., et al. (2006). Facile preparation and functionalization of chiral stabilized ylides from common chiral auxiliaries using triphenyl- phosphoranylideneketene (the Bestmann ylide) and their use in Wittig reactions. The Journal of Organic Chemistry. Available at: [Link]
- BenchChem. (2025).
- Honda, T., et al. (2005). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones.
-
Wuts, P. G. M., & Bleriot, Y. (2018). A Formal Synthesis of (+)-Hannokinol Using a Chiral Horner–Wittig Reagent. Molecules. Available at: [Link]
-
Al-Imsaieed, N., et al. (2021). Stereospecific synthesis of chiral P-containing polyaromatics based on 7-membered P-rings. Chemical Communications. Available at: [Link]
-
Alt.wiche.edu. Universal 7-Methoxy-1-tetralone. Available at: [Link]
- Foucaud, A., et al. (1987). Phosphonium Ylids. Part 7. Synthesis of a New Type of Ylide Phosphoranes by the Action of Wittig Reagents on E‐2‐Benzylideneoxazolidine‐4,5‐dione. ChemInform.
Sources
- 1. Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis | MDPI [mdpi.com]
- 2. wiche.edu [wiche.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Facile preparation and functionalization of chiral stabilized ylides from common chiral auxiliaries using triphenyl- phosphoranylideneketene (the Bestmann ylide) and their use in Wittig reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Formal Synthesis of (+)-Hannokinol Using a Chiral Horner–Wittig Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Methoxy-1-tetralone 99 6836-19-7 [sigmaaldrich.com]
Application Note: Leveraging the 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol Scaffold for the Development of Novel Selective Estrogen Receptor Modulators (SERMs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Clinical Imperative for Novel SERMs
Estrogens, primarily 17β-estradiol (E2), exert their physiological effects by binding to two estrogen receptor (ER) subtypes, ERα and ERβ.[1][2][3] These receptors are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[3] ERα and ERβ are encoded by different genes and exhibit distinct, tissue-specific expression patterns, leading to overlapping yet often unique physiological roles.[2][3] For instance, ERα plays a more prominent role in the mammary gland and uterus, while ERβ appears to counteract ERα-promoted hyperproliferation.[4] This differential activity is the cornerstone of the therapeutic strategy behind Selective Estrogen Receptor Modulators (SERMs).
SERMs are a class of compounds that exhibit tissue-selective estrogenic (agonist) or anti-estrogenic (antagonist) activity.[4] This dual functionality allows them to provide the benefits of estrogen in certain tissues, such as bone and the cardiovascular system, while blocking its proliferative effects in others, like the breast and uterus.[4] The clinical success of SERMs like tamoxifen and raloxifene has validated this approach, but the search for next-generation SERMs with improved efficacy and safety profiles is a critical area of drug discovery.
This guide focuses on the 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol scaffold as a versatile and promising starting point for the development of novel SERMs. Its rigid, steroid-like core provides a robust framework for presenting key pharmacophoric elements to the estrogen receptor ligand-binding pocket, making it an ideal platform for chemical exploration and optimization.[5]
Section 1: The Tetrahydronaphthalene Scaffold: A Privileged Structure for ER Modulation
The tetrahydronaphthalene core is considered a "privileged structure" in medicinal chemistry. Its conformational rigidity and three-dimensional arrangement allow for the precise positioning of functional groups to interact with target receptors. For SERM development, the this compound structure provides several key advantages:
-
Structural Mimicry: The core structure mimics the A- and B-rings of endogenous estradiol, facilitating initial recognition and binding to the ER ligand-binding domain (LBD).
-
Defined Modification Vectors: The methoxy group at position 7 and the hydroxyl group at position 1 serve as primary handles for synthetic modification. These positions are crucial for modulating affinity, selectivity (ERα vs. ERβ), and functional activity (agonist vs. antagonist).
-
Tunable Pharmacokinetics: Modifications on the scaffold can be used to optimize absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing a viable drug candidate.
The key to converting this scaffold into a SERM lies in the introduction of a side chain that mimics the bulky, conformation-altering side chains of known SERMs. This side chain typically extends from the core to interact with specific amino acid residues in the LBD, particularly Asp351, which influences the positioning of helix 12 and determines the receptor's transcriptional activity.
Caption: Core scaffold and key points for chemical modification.
Section 2: Synthetic Strategy and Library Generation
A robust synthetic strategy is essential for generating a library of derivatives to explore the structure-activity relationship (SAR). The starting material, 7-methoxy-1-tetralone, is commercially available or can be synthesized from anisole and succinic anhydride.[6] The key step is the introduction of diverse side chains, typically at the 1-position.
Protocol 2.1: General Synthesis of 1-Substituted Tetrahydronaphthalene Derivatives
Causality: This protocol outlines a versatile two-step process. First, the ketone at position 1 is reduced to the alcohol, this compound. This alcohol then serves as a nucleophile or can be converted into a leaving group for subsequent substitution reactions, allowing for the introduction of various side chains crucial for SERM activity.
Step 1: Reduction of 7-Methoxy-1-tetralone
-
Dissolve 7-methoxy-1-tetralone (1.0 eq) in anhydrous methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield this compound. The product can be purified by column chromatography if necessary.
Step 2: Introduction of Side Chain via Etherification (Example)
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) at 0°C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0°C to form the alkoxide.
-
Add the desired electrophile (e.g., 2-(piperidin-1-yl)ethyl chloride hydrochloride) (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired SERM candidate.
Caption: Workflow for generating a library of SERM candidates.
Section 3: Primary Screening Cascade: In Vitro Characterization
Once a library of compounds is synthesized, a tiered screening cascade is employed to identify promising leads. The primary screen focuses on direct interaction with the target receptors and the immediate functional consequence of that interaction.
Protocol 3.1: Competitive Radioligand Binding Assay for ERα and ERβ
Causality: This assay is the foundational step to determine if a compound physically interacts with the ERs.[7] It measures the ability of a test compound to displace a high-affinity radiolabeled ligand (e.g., [³H]-Estradiol) from the receptor's LBD. The output, typically an IC₅₀ or Kᵢ value, quantifies the binding affinity.[7][8] Performing this assay for both ERα and ERβ is critical to determine subtype selectivity.
-
Preparation of Receptor Source: Use commercially available recombinant human ERα and ERβ LBD protein or prepare cytosol from tissues known to express the receptors (e.g., rat uterus for ERα).[7]
-
Assay Buffer: Prepare a suitable buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
A fixed concentration of ERα or ERβ protein.
-
A fixed concentration of [³H]-Estradiol (typically at its Kₑ value, e.g., 0.5-1.0 nM).[7]
-
A serial dilution of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol, e.g., 100-fold excess).
-
-
Incubation: Incubate the plate at 4°C for 16-20 hours to reach equilibrium.
-
Separation of Bound/Free Ligand: Use a method like dextran-coated charcoal (DCC) to adsorb the unbound radioligand. Centrifuge the plate, and the supernatant will contain the receptor-bound radioligand.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the data on a semi-log scale and fit to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 3.2: ER-Mediated Transcriptional Activity Assay (Reporter Gene Assay)
Causality: While binding is essential, it does not reveal function. A reporter gene assay determines whether a compound acts as an agonist (activates transcription), an antagonist (blocks transcription), or has a mixed profile.[9][10][11] This is achieved by using a cell line engineered to express an ER subtype and a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE).[9][12]
-
Cell Culture and Transfection:
-
Use an ER-negative cell line like HEK293 or HeLa to minimize background from endogenous receptors.[13]
-
Co-transfect the cells with three plasmids:
-
An expression vector for full-length human ERα or ERβ.
-
A reporter vector containing multiple ERE copies upstream of a luciferase gene (e.g., pGL3-ERE-luc).
-
A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency and cell viability.[9][10]
-
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Agonist Mode: Treat cells with serial dilutions of the test compound alone. Include a positive control (17β-estradiol).
-
Antagonist Mode: Treat cells with a fixed, sub-maximal concentration of 17β-estradiol (e.g., EC₈₀) in combination with serial dilutions of the test compound.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO₂.
-
Lysis and Luminescence Reading:
-
Lyse the cells using a suitable lysis buffer.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity sequentially in a luminometer.[11]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Agonist Mode: Plot the normalized activity against the compound concentration to determine the EC₅₀ (potency) and maximal efficacy relative to estradiol.
-
Antagonist Mode: Plot the normalized activity against the compound concentration to determine the IC₅₀ (potency for inhibition).
-
Caption: A logical workflow for primary screening of SERM candidates.
Section 4: Secondary Assays: Cellular and Functional Characterization
Lead compounds identified in primary screens must be evaluated in more physiologically relevant contexts. Secondary assays assess the compound's effect on estrogen-dependent cellular processes, such as cell proliferation.
Protocol 4.1: MCF-7 Cell Proliferation Assay (E-Screen)
Causality: The MCF-7 human breast cancer cell line is an ERα-positive, estrogen-dependent cell line.[14] Its proliferation is a hallmark of estrogenic action.[15] This assay (often called the "E-screen") is a critical secondary test to confirm that the antagonist activity observed in a reporter assay translates to the inhibition of cell growth, a key therapeutic goal for breast cancer.[14][15]
-
Cell Maintenance: Culture MCF-7 cells in a phenol red-containing medium (as it has weak estrogenic activity) supplemented with fetal bovine serum (FBS).
-
Hormone Deprivation: Prior to the assay, switch the cells to a phenol red-free medium supplemented with charcoal-dextran stripped FBS for 3-4 days to remove all estrogenic substances and synchronize the cells.[14]
-
Seeding: Seed the hormone-deprived cells at a low density (e.g., 4,000 cells/well) in a 96-well plate. Allow them to attach for 24 hours.
-
Treatment:
-
Agonist Mode: Replace the medium with fresh hormone-free medium containing serial dilutions of the test compound.
-
Antagonist Mode: Replace the medium with fresh hormone-free medium containing a fixed concentration of 17β-estradiol (e.g., 10 pM) plus serial dilutions of the test compound.
-
-
Incubation: Incubate the plates for 6 days, replacing the media with freshly prepared treatments every 2 days.[14]
-
Quantification of Proliferation:
-
Data Analysis:
-
Calculate the percent proliferation relative to the vehicle control.
-
Plot the data and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Data Interpretation and Lead Selection
The goal is to identify compounds with a specific target profile. For a breast cancer therapeutic, the ideal profile would be:
-
High binding affinity for ERα.
-
Strong antagonist activity in the ERα reporter gene assay.
-
Potent inhibition of estradiol-induced MCF-7 cell proliferation.
-
Minimal or no agonist activity in the absence of estradiol.
| Compound ID | ERα Kᵢ (nM) | ERβ Kᵢ (nM) | ERα Selectivity | ERα Reporter (Antagonist IC₅₀, nM) | MCF-7 Proliferation (Antagonist IC₅₀, nM) |
| Lead-001 | 1.2 | 25.6 | 21.3 | 2.5 | 5.1 |
| Lead-002 | 5.8 | 6.1 | 1.1 | 10.2 | 15.8 |
| Tamoxifen | 2.5 | 15.0 | 6.0 | 4.8 | 8.9 |
| Estradiol | 0.1 | 0.2 | 2.0 | N/A (Agonist) | N/A (Agonist) |
Table 1: Example data summary for prioritizing lead compounds. Lead-001 shows high potency and selectivity for ERα with strong functional antagonism, making it a superior candidate for further development.
Section 5: Mechanism of Action: Modulating Receptor Conformation
The functional outcome of a ligand binding to an ER is determined by the conformational change it induces in the receptor.[19]
-
Agonists (e.g., Estradiol): Binding of an agonist promotes a "closed" or "active" conformation of the LBD. This involves the repositioning of helix 12 to form a surface that allows for the recruitment of coactivator proteins (e.g., SRC family).[20] This complex then initiates gene transcription.[1]
-
Antagonists (e.g., Fulvestrant, SERMs): Antagonists, particularly those with bulky side chains, prevent helix 12 from adopting the active conformation. Instead, helix 12 is displaced and occludes the coactivator binding site.[20] This "open" or "inactive" conformation favors the recruitment of corepressor proteins (e.g., NCoR, SMRT), leading to the silencing of gene transcription.[1]
SERMs derive their tissue selectivity from the differential expression of ER subtypes, coactivators, and corepressors in different cell types. A compound that is an antagonist in breast tissue (high coactivator expression for ERα) might be an agonist in bone tissue (different co-regulator profile).
Caption: Differential ER conformation and co-regulator recruitment.
Conclusion and Future Directions
The this compound scaffold represents a highly tractable starting point for the discovery of novel SERMs. The synthetic accessibility and well-defined structure-activity vectors allow for systematic optimization of potency, selectivity, and functional activity. By employing the structured screening cascade detailed in these notes—from initial binding and reporter assays to functional cell-based proliferation studies—researchers can efficiently identify and prioritize lead candidates.
Future work on promising leads should include evaluation in in vivo models (e.g., rodent uterotrophic assays, tumor xenograft models), comprehensive ADME/Tox profiling, and structural biology studies (e.g., X-ray crystallography of the ligand-ER complex) to further rationalize the observed activity and guide next-generation design.
References
-
Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. Retrieved from [Link]
- Kim, K., & Choi, K. (2012). Functions and physiological roles of two types of estrogen receptors, ERα and ERβ, identified by estrogen receptor knockout mouse. Journal of the Korean Society of Menopause, 18(2), 79.
- Matthews, J., & Gustafsson, J. Å. (2003). Estrogen signaling: a subtle balance between ER alpha and ER beta. Molecular interventions, 3(5), 281–292.
- Delfosse, V., Grimaldi, M., & Bourguet, W. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. Nuclear Receptor Research, 1, 10.11131/2014/100007.
-
EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Retrieved from [Link]
- Hapgood, J. P., & Ricketts, M. L. (2012). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PPAR research, 2012, 178598.
-
YouTube. (2022). Estrogen Signalling Pathway. Retrieved from [Link]
-
Springer. (n.d.). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. Retrieved from [Link]
-
National Toxicology Program. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. Retrieved from [Link]
- Khan, S., et al. (2021).
-
ResearchGate. (n.d.). Reporter gene assay formats. Retrieved from [Link]
-
ResearchGate. (n.d.). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Retrieved from [Link]
-
YouTube. (2023). Ligand-binding Domain Dimerization Analysis by Two-Hybrid Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Proliferation protocol optimization using MCF7. Retrieved from [Link]
- Razandi, M., Pedram, A., & Levin, E. R. (2004). Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses. Molecular endocrinology, 18(11), 2854–2867.
-
Der Pharma Chemica. (n.d.). Quantitative Structure-Activity Relationship and Molecular Modeling Studies on a series of chiral tetrahydronaphthalene-fused spirooxindole. Retrieved from [Link]
-
Pocket Dentistry. (2015). In Vitro Assay Systems for the Assessment of Oestrogenicity. Retrieved from [Link]
-
PLOS One. (2014). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. Retrieved from [Link]
- Villalobos, M., Olea, N., Brotons, J. A., Olea-Serrano, M. F., Ruiz de Almodovar, J. M., & Pedraza, V. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental health perspectives, 103(9), 844–850.
- Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta crystallographica. Section E, Structure reports online, 67(Pt 7), o1646.
-
American Chemical Society. (2014). Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. Retrieved from [Link]
- Sadashivamurthy, B., & Antony, P. (2017). SYNTHESIS AND CHARACTERISATION OF NOVEL ANTIMITOTIC ANALOGUES OF PODOPHYLLOTOXIN. Indo American Journal of Pharmaceutical Sciences, 4(11), 4287-4293.
- Renaud, J., Bischoff, S. F., Buhl, T., Floersheim, P., Fournier, B., Geiser, M., ... & Ramage, P. (2003). Estrogen receptor modulators: identification and structure-activity relationships of potent ERalpha-selective tetrahydroisoquinoline ligands. Journal of medicinal chemistry, 46(13), 2945–2957.
- Renaud, J., Bischoff, S. F., Buhl, T., Floersheim, P., Fournier, B., Geiser, M., ... & Ramage, P. (2005). Selective estrogen receptor modulators with conformationally restricted side chains. Synthesis and structure-activity relationship of ERalpha-selective tetrahydroisoquinoline ligands. Journal of medicinal chemistry, 48(2), 364–379.
- Fang, H., Tong, W., Perkins, R., Soto, A. M., Prechtl, N. V., & Sheehan, D. M. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental health perspectives, 108(8), 723–729.
-
Maastricht University. (n.d.). Evaluation of an alternative in vitro test battery for detecting reproductive toxicants. Retrieved from [Link]
- Google Patents. (n.d.). WO2018102725A1 - Tetrahydronaphthalene and tetrahydroisoquinoline derivatives as estrogen receptor degraders.
-
ResearchGate. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tetrahydroquinoline-based selective estrogen receptor modulators (SERMs). Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Estrogen signaling: a subtle balance between ER alpha and ER beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol [myskinrecipes.com]
- 6. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eubopen.org [eubopen.org]
- 10. promega.com [promega.com]
- 11. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Assay Systems for the Assessment of Oestrogenicity | Pocket Dentistry [pocketdentistry.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 19. m.youtube.com [m.youtube.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Application Note: The Strategic Role of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol in Modern Antidepressant Synthesis
Abstract and Introduction
The tetralone and tetralol molecular frameworks are foundational scaffolds in medicinal chemistry, serving as crucial intermediates for a wide array of pharmacologically active compounds.[1] Specifically, 7-methoxy-1-tetralone and its corresponding alcohol, 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, are of significant interest due to their structural presence in molecules targeting the central nervous system.[2] This application note elucidates the synthesis and application of this compound, a key building block for constructing novel antidepressant agents, including analogues related to the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) class of drugs.[3][4]
The strategic importance of this intermediate lies in its functionalized tetrahydronaphthalene core, which allows for precise stereochemical control and derivatization to achieve desired receptor binding profiles. We will detail the synthetic protocols for the preparation of this key alcohol from its ketone precursor and its subsequent conversion into amine-containing structures, which are hallmarks of many successful antidepressants like Venlafaxine and Sertraline.[1][5][6] The protocols herein are designed to provide researchers with a robust and reproducible methodology, grounded in established chemical principles.
Synthesis of the Core Intermediate: From Ketone to Alcohol
The primary and most common route to obtaining this compound is through the selective reduction of its corresponding ketone, 7-methoxy-1-tetralone (also known as 7-methoxy-3,4-dihydronaphthalen-1(2H)-one).[1][7][8] This ketone is itself a versatile starting material, often synthesized from anisole and succinic anhydride via Friedel-Crafts acylation, followed by reduction and intramolecular cyclization.[1]
The conversion of the carbonyl group to a hydroxyl group is a critical step that introduces a chiral center and a reactive handle for further elaboration. Catalytic hydrogenation is the preferred industrial and laboratory method for this transformation due to its high efficiency, clean conversion, and favorable safety profile.
Diagram 1: Catalytic Hydrogenation Workflow
Caption: Workflow for the reduction of 7-methoxy-1-tetralone.
Protocol 1: Catalytic Hydrogenation of 7-Methoxy-1-tetralone
Objective: To synthesize this compound with high yield and purity.
Materials:
-
7-Methoxy-1-tetralone (1.0 eq)
-
Palladium on Carbon (Pd/C, 5-10% w/w)
-
Ethanol (or Methanol), reagent grade
-
Hydrogen (H₂) gas
-
Parr hydrogenation apparatus or similar pressure vessel
-
Celite™ or other filtration aid
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Charging the Reactor: In the reaction vessel, dissolve 7-methoxy-1-tetralone (e.g., 10.0 g, 56.7 mmol) in ethanol (100 mL).
-
Catalyst Addition: Carefully add 5% Pd/C (e.g., 0.5 g, 5% w/w) to the solution. Causality Note: Pd/C is a highly effective and reusable heterogeneous catalyst that readily adsorbs hydrogen and facilitates its addition across the carbonyl double bond. It is chosen for its high activity and ease of removal by filtration.
-
Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with H₂ gas 3-5 times to remove any residual air. Pressurize the vessel to 2-3 kg/cm ² (approx. 30-45 psi).[1]
-
Reaction Monitoring: Begin agitation (stirring) and maintain the reaction at a constant temperature, typically between 25-50°C. The reaction is exothermic; monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases, which can be monitored via the pressure gauge. This typically takes 2-4 hours.
-
Work-up: Once the reaction is complete, depressurize the vessel and purge again with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Trustworthiness Note: Complete removal of the palladium catalyst is crucial to prevent contamination of the final product and potential interference in subsequent reactions.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound, typically as a solid or viscous oil. The product can be further purified by recrystallization (e.g., from isopropyl alcohol) if necessary.
| Parameter | Condition | Expected Outcome |
| Substrate | 7-Methoxy-1-tetralone | --- |
| Catalyst | 5% Pd/C | High conversion |
| Solvent | Ethanol | Good solubility |
| H₂ Pressure | 30-45 psi | Efficient reduction |
| Temperature | 25-50°C | Controlled reaction rate |
| Yield | >95% | --- |
| Purity (crude) | >98% (by HPLC/GC) | --- |
Application: Synthesis of Amine Scaffolds via Reductive Amination
With the chiral alcohol in hand, the next strategic step is the introduction of an amine-containing moiety, a critical pharmacophore for many antidepressants that interact with monoamine transporters. While the alcohol can be converted to a leaving group for direct substitution, a more convergent and widely used strategy is the reductive amination of the parent ketone.[9][10] This process involves the reaction of a ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.
This method is exceptionally powerful for forging carbon-nitrogen bonds and is central to the synthesis of many pharmaceutical agents.[9]
Diagram 2: Reductive Amination Synthetic Pathway
Caption: General scheme for synthesizing the core amine scaffold.
Protocol 2: One-Pot Reductive Amination of 7-Methoxy-1-tetralone
Objective: To synthesize a 1-(dimethylamino)-7-methoxy-1,2,3,4-tetrahydronaphthalene scaffold, a representative core structure.
Materials:
-
7-Methoxy-1-tetralone (1.0 eq)
-
Dimethylamine solution (e.g., 2M in THF or aqueous solution) (1.2-1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add 7-methoxy-1-tetralone (e.g., 5.0 g, 28.4 mmol) and anhydrous DCM (100 mL).
-
Amine Addition: Add the dimethylamine solution (e.g., 17 mL of 2M solution in THF, 34.1 mmol) to the stirred solution.
-
pH Adjustment & Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate enamine/iminium ion. Causality Note: A slightly acidic medium catalyzes the dehydration step required for iminium ion formation, which is the species that is ultimately reduced. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for iminiums over ketones, and tolerant of the acidic conditions.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (e.g., 9.0 g, 42.6 mmol) to the reaction mixture. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel to afford the final product.
Conclusion
This compound, and its parent ketone, are demonstrably high-value intermediates for the synthesis of complex molecules with potential antidepressant activity. The protocols detailed in this note for the catalytic hydrogenation and subsequent reductive amination represent reliable and scalable methods for constructing the core scaffolds of novel CNS agents. The ability to precisely modify the tetralin ring and the introduced amino side-chain provides medicinal chemists with a powerful platform for developing next-generation therapeutics for mood disorders.
References
-
Sekar, S., Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. [Link]
-
Reddy, K. V., Kumar, V. P., & Reddy, P. S. (Year not available). Preparation of Venlafaxine-Antidepressant Drug (1). Source not fully specified, but details a synthetic route.[Link]
-
ResearchGate. (2024). Synthesis of Venlafaxine Hydrochloride. A collection of articles and resources related to Venlafaxine synthesis.[Link]
-
MySkinRecipes. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. Product information highlighting its use as a key intermediate for CNS pharmaceuticals.[Link]
-
Kavitha, C. V., Lakshmi, S., Basappa, S., Mantelingu, K., Sridhar, M. A., Prasad, J. S., & Rangappa, K. S. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography, 35(12), 961-967. [Link]
- Google Patents. (2016). US9527800B2 - Process for total synthesis of venlafaxine.
-
Zhu, Y. Y., Li, T., & Gu, S. X. (2004). Synthesis of Venlafaxine Hydrochloride. Chinese Journal of Pharmaceuticals.[Link]
-
ResearchGate. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Publication details and crystal structure.[Link]
-
PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. National Center for Biotechnology Information.[Link]
-
Cheméo. (n.d.). 7-Methoxy-1-tetralone. Chemical and physical properties.[Link]
-
Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. (2006). Enantioselective organocatalytic reductive amination. Journal of the American Chemical Society, 128(1), 84-86. [Link]
-
Dhir, A., Malik, S., Kessar, S. V., Singh, K. N., & Kulkarni, S. K. (2011). Evaluation of antidepressant activity of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a β-substituted phenylethylamine in mice. European Neuropsychopharmacology, 21(9), 705-714. [Link]
-
Rodriguez-Vargas, M. J., et al. (2022). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Molecules, 27(22), 7954. [Link]
-
PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. National Center for Biotechnology Information.[Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Review of reductive amination methods.[Link]
-
Zhang, Z., et al. (2013). Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives. Chemical Communications, 49(44), 5028-5030. [Link]
-
Sharma, P., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC advances, 14(11), 7545-7570. [Link]
-
Stalińska, Z., et al. (2023). Design and Synthesis of Potential Multi-Target Antidepressants. Molecules, 28(20), 7159. [Link]
Sources
- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine [myskinrecipes.com]
- 3. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. 7-methoxy-1-tetralone [jinonpharma.com]
- 8. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. organic-chemistry.org [organic-chemistry.org]
Protocol for the synthesis of agomelatine from 7-methoxy-1-tetralone
An Application Note and Protocol for the Synthesis of Agomelatine from 7-Methoxy-1-Tetralone
Introduction
Agomelatine, marketed under trade names like Valdoxan, is an atypical antidepressant used for the treatment of major depressive disorder.[1][2][3] Its novel mechanism of action distinguishes it from conventional antidepressants. Agomelatine is a potent agonist of melatonergic MT1 and MT2 receptors and an antagonist of the serotonergic 5-HT2C receptor.[1][4] This dual action is believed to resynchronize disrupted circadian rhythms, which are often implicated in depression, while also increasing dopamine and norepinephrine levels in the frontal cortex.[4][]
The synthesis of agomelatine has been approached through various routes.[6] A common and industrially relevant strategy begins with the commercially available starting material, 7-methoxy-1-tetralone.[7][8][9] This document provides a detailed, multi-step protocol for the synthesis of agomelatine from this precursor. The described pathway is designed for clarity, reproducibility, and scalability, incorporating in-process controls to ensure the integrity of each intermediate.
The chosen synthetic strategy involves four key transformations:
-
Knoevenagel Condensation: Introduction of a cyanomethylidene group at the C2 position of the tetralone ring.
-
Aromatization: Dehydrogenation of the dihydronaphthalene intermediate to form the stable naphthalene core.
-
Reduction: Conversion of the nitrile functional group into a primary amine.
-
N-Acetylation: Final acylation of the amine to yield the target molecule, agomelatine.
Overall Synthetic Workflow
The synthesis proceeds through a linear four-step sequence, starting from 7-methoxy-1-tetralone and culminating in the formation of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (Agomelatine).
Sources
- 1. Agomelatine - Wikipedia [en.wikipedia.org]
- 2. bmj.com [bmj.com]
- 3. Antidepressant efficacy of agomelatine: meta-analysis of published and unpublished studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
Application Note: Synthesis of 7-Methoxy-1-tetralone via Intramolecular Friedel-Crafts Acylation
Introduction
7-Methoxy-1-tetralone is a vital synthetic intermediate in the pharmaceutical industry, notably in the synthesis of various biologically active compounds.[1] Its structural motif is a key component in the development of dyes and pesticides.[1] This application note provides a comprehensive, in-depth guide for the synthesis of 7-Methoxy-1-tetralone through an intramolecular Friedel-Crafts acylation of 3-(m-methoxyphenyl)propionic acid. This procedure is designed for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, and safety considerations.
The intramolecular Friedel-Crafts acylation is a powerful ring-forming reaction in organic synthesis.[2][3] It involves the cyclization of an aromatic compound bearing an acyl halide or carboxylic acid side chain, catalyzed by a Lewis or Brønsted acid. This method is particularly effective for synthesizing polycyclic ketone systems, such as tetralones.[4][5][6]
Reaction Mechanism and Rationale
The synthesis of 7-Methoxy-1-tetralone proceeds via an electrophilic aromatic substitution mechanism. The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product.
1. Formation of the Acylium Ion: The reaction is initiated by the activation of the carboxylic acid group of 3-(m-methoxyphenyl)propionic acid. In this protocol, we will discuss two common activating agents: polyphosphoric acid (PPA) and trifluoroacetic anhydride (TFAA).
-
With Polyphosphoric Acid (PPA): PPA serves as both the catalyst and the solvent. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the formation of a cyclic acylium ion intermediate.
-
With Trifluoroacetic Anhydride (TFAA): TFAA is a powerful activating agent that reacts with the carboxylic acid to form a mixed anhydride.[7] This mixed anhydride readily eliminates trifluoroacetic acid to generate the highly reactive acylium ion.[7]
2. Intramolecular Electrophilic Attack: The generated acylium ion is a potent electrophile. The electron-rich aromatic ring of the anisole derivative then attacks the acylium ion in an intramolecular fashion. The methoxy group is an ortho-, para-directing activator.[8] In the case of 3-(m-methoxyphenyl)propionic acid, the cyclization is directed to the position ortho to the methoxy group, leading to the formation of the desired 7-Methoxy-1-tetralone.
3. Rearomatization: The subsequent loss of a proton from the sp3-hybridized carbon of the intermediate restores the aromaticity of the ring, yielding the final product, 7-Methoxy-1-tetralone.
Below is a visual representation of the reaction mechanism.
Caption: Reaction mechanism for the synthesis of 7-Methoxy-1-tetralone.
Experimental Protocols
This section outlines two validated protocols for the synthesis of 7-Methoxy-1-tetralone using either Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA).
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[10]
-
Reagent Handling:
Protocol 1: Synthesis using Polyphosphoric Acid (PPA)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 3-(m-methoxyphenyl)propionic acid | 180.20 | 10.0 g (55.5 mmol) |
| Polyphosphoric acid (PPA) | - | 100 g |
| Dichloromethane (DCM) | 84.93 | 200 mL |
| Saturated sodium bicarbonate solution | - | 150 mL |
| Anhydrous magnesium sulfate | 120.37 | 10 g |
| Ice | - | As needed |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (100 g).
-
Addition of Starting Material: Slowly add 3-(m-methoxyphenyl)propionic acid (10.0 g) to the PPA with vigorous stirring.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 2 hours. The color of the mixture will darken.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with stirring. This step is exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis using Trifluoroacetic Anhydride (TFAA)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 3-(m-methoxyphenyl)propionic acid | 180.20 | 5.0 g (27.7 mmol) |
| Trifluoroacetic anhydride (TFAA) | 210.03 | 8.8 mL (61.0 mmol) |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL |
| Saturated sodium bicarbonate solution | - | 100 mL |
| Anhydrous sodium sulfate | 142.04 | 5 g |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3-(m-methoxyphenyl)propionic acid (5.0 g) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of TFAA: Slowly add trifluoroacetic anhydride (8.8 mL) to the cooled solution via a syringe.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to quench the excess TFAA.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate as eluent).
Below is a workflow diagram for the general experimental procedure.
Caption: General experimental workflow for the synthesis of 7-Methoxy-1-tetralone.
Product Characterization
The identity and purity of the synthesized 7-Methoxy-1-tetralone should be confirmed by standard analytical techniques.
Expected Characterization Data:
| Technique | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | 60-64 °C |
| ¹H NMR | δ (ppm): 7.9-8.1 (d, 1H), 6.7-6.9 (m, 2H), 3.8 (s, 3H), 2.9 (t, 2H), 2.6 (t, 2H), 2.1 (m, 2H).[13][14] |
| ¹³C NMR | δ (ppm): 197.0, 164.0, 147.0, 130.0, 125.0, 113.0, 112.0, 55.5, 39.0, 30.0, 23.0. |
| IR (KBr) | ν (cm⁻¹): ~2940 (C-H), ~1680 (C=O, conjugated ketone), ~1605, 1495 (C=C, aromatic), ~1250 (C-O, ether).[15][16] |
| Mass Spec (EI) | m/z (%): 176 (M+, 100), 148, 133, 120, 105, 91, 77.[17] |
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents are anhydrous, especially when using TFAA. Moisture will deactivate the catalyst/reagent.
-
In the PPA protocol, ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
Reaction time and temperature can be optimized. Monitor the reaction progress by TLC.
-
-
Impure Product:
-
Incomplete reaction can lead to the presence of starting material. Extend the reaction time or increase the temperature slightly.
-
Thorough washing during the workup is crucial to remove acidic residues.
-
Efficient purification by chromatography or multiple recrystallizations may be necessary.
-
Conclusion
This application note provides detailed and reliable protocols for the synthesis of 7-Methoxy-1-tetralone via intramolecular Friedel-Crafts acylation. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this important intermediate for further applications in drug discovery and development. The choice between the PPA and TFAA methods will depend on the available resources and the desired scale of the reaction.
References
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
StuDocu. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]
-
ACS Publications. (n.d.). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). MW vs. US in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid (1). Retrieved from [Link]
-
EMD Millipore. (n.d.). Material Safety Data Sheet - Trifluoroacetic anhydride. Retrieved from [Link]
-
SpectraBase. (n.d.). 7-Methoxy-1-tetralone [Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]
-
MDPI. (2025, November 11). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). An Expeditious Synthesis of 8-Methoxy-1-tetralone. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
NIST WebBook. (n.d.). 7-Methoxy-1-tetralone. Retrieved from [Link]
-
NIST WebBook. (n.d.). 7-Methoxy-1-tetralone. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Retrieved from [Link]
-
Wuhan AlfaChem Co., Ltd. (n.d.). 7-methoxy-1-tetralone. Retrieved from [Link]
-
ResearchGate. (2019, August 16). Isopropylation of 6-Methoxy-1-tetralone. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. uprm.edu [uprm.edu]
- 12. synquestlabs.com [synquestlabs.com]
- 13. 7-Methoxy-1-tetralone(6836-19-7) 1H NMR [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. spectrabase.com [spectrabase.com]
- 16. 7-Methoxy-1-tetralone [webbook.nist.gov]
- 17. 7-Methoxy-1-tetralone [webbook.nist.gov]
Application Note & Protocol: High-Efficiency Catalytic Hydrogenation of 7-Methoxy-1-Tetralone to 7-Methoxy-1-Tetralol using Pd/C
Abstract
This document provides a comprehensive guide to the catalytic hydrogenation of 7-methoxy-1-tetralone, a key intermediate in the synthesis of pharmaceuticals like the antidepressant Agomelatine.[1] The protocol details the selective reduction of the ketone functionality to the corresponding alcohol, 7-methoxy-1-tetralol, using a heterogeneous palladium on carbon (Pd/C) catalyst. We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, address critical safety considerations inherent to catalytic hydrogenation, and outline methods for reaction monitoring and product characterization. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for this important transformation.
Scientific Principles and Rationale
Mechanism of Ketone Reduction
Catalytic hydrogenation of a ketone over a palladium surface is a cornerstone of synthetic organic chemistry.[2][3] The process is heterogeneous, occurring at the interface between the solid catalyst, the liquid solution, and the hydrogen gas. The generally accepted mechanism involves several key steps:[4]
-
Adsorption of Reactants: Hydrogen gas (H₂) adsorbs onto the surface of the palladium metal, where the H-H bond is cleaved to form reactive metal-hydride species (Pd-H).[4] Simultaneously, the 7-methoxy-1-tetralone substrate adsorbs onto the catalyst surface, primarily through its carbonyl (C=O) pi-system.[4]
-
Hydrogen Transfer: The surface-bound hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen. This stepwise addition results in the formation of the alcohol product.
-
Desorption: The newly formed 7-methoxy-1-tetralol has a weaker affinity for the catalyst surface than the starting ketone and desorbs back into the solution, freeing the active site for the next catalytic cycle.[4]
The use of a high-surface-area support like activated carbon is critical as it allows for a fine dispersion of palladium nanoparticles, maximizing the number of active sites available for the reaction.[4]
Causality of Experimental Parameter Selection
The efficiency and selectivity of this hydrogenation are governed by several interconnected parameters:
-
Solvent: The choice of solvent is crucial. It must fully dissolve the tetralone substrate while not inhibiting catalyst activity. Protic polar solvents like methanol or ethanol are often preferred as they can stabilize reaction intermediates and influence the binding strength of hydrogen on the palladium surface, thereby affecting the reaction rate.[5][6][7]
-
Pressure (H₂): Hydrogen pressure dictates the concentration of hydrogen available at the catalyst surface. While atmospheric pressure can be sufficient for some reductions, elevated pressures (e.g., 50-100 psi) are often employed to increase the reaction rate by ensuring the catalyst surface remains saturated with hydrogen.[8] However, excessively high pressures can sometimes lead to over-reduction in other systems, though this is less of a concern for this specific transformation under controlled conditions.
-
Temperature: Temperature affects the reaction kinetics. Higher temperatures generally increase the reaction rate but can also promote side reactions or catalyst degradation.[9][10] For this reduction, near-ambient to slightly elevated temperatures (e.g., 25-50 °C) typically provide a good balance between reaction speed and selectivity.
-
Catalyst Loading: The amount of Pd/C catalyst (typically 5-10 wt% palladium on carbon) influences the reaction time. A higher catalyst loading provides more active sites, accelerating the reaction. However, economic and workup considerations necessitate using the minimum amount required for efficient conversion.
Mandatory Safety Protocols for Catalytic Hydrogenation
Hydrogenation reactions are inherently hazardous due to the use of highly flammable hydrogen gas and potentially pyrophoric catalysts.[11][12] Strict adherence to safety protocols is non-negotiable.
-
Hydrogen Flammability: Hydrogen has a very wide flammability range (4-76% in air) and a low ignition energy, meaning it can be easily ignited.[11] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[13]
-
Pyrophoric Catalyst Handling: Palladium on carbon, especially after use when it is saturated with hydrogen and finely divided, can be pyrophoric and ignite spontaneously upon exposure to air.[12][14] Never allow the catalyst to dry out. [11][14] It should always be kept wet with solvent or water during handling, filtration, and storage.[14][15]
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas, such as nitrogen, to remove all oxygen before introducing hydrogen.[14][15] This prevents the formation of a potentially explosive hydrogen-oxygen mixture.[13][14]
-
Equipment: Use pressure-rated glassware or, preferably, a certified high-pressure hydrogenation reactor (e.g., a Parr apparatus).[15] Always perform the reaction behind a blast shield.[11]
-
Post-Reaction Handling: After the reaction is complete, the hydrogen atmosphere must be fully replaced by an inert gas (nitrogen purging) before opening the vessel.[11][13] The catalyst should be filtered carefully, never allowing the filter cake to become dry.[11][12] Quench the used catalyst by suspending it in a large volume of water before disposal.[12]
Detailed Experimental Protocol
This protocol describes the reduction of 7-methoxy-1-tetralone on a 5-gram scale.
Materials & Equipment
-
Substrate: 7-methoxy-1-tetralone (5.0 g, 28.4 mmol)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (500 mg, ~5 mol% Pd)
-
Solvent: Methanol (MeOH), reagent grade (100 mL)
-
Hydrogen Source: High-purity hydrogen gas cylinder with a two-stage regulator
-
Inert Gas: High-purity nitrogen gas
-
Apparatus: 250 mL Parr hydrogenation vessel or a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a gas inlet adapter connected to a hydrogen-filled balloon.
-
Filtration: Buchner funnel, filter flask, and Celite® or a similar filter aid.
-
Monitoring: TLC plates (silica gel), ethyl acetate/hexane developing solvent.
Reaction Workflow Diagram
Caption: Experimental workflow for the hydrogenation of 7-methoxy-1-tetralone.
Step-by-Step Procedure
-
Reactor Preparation: To a 250 mL hydrogenation vessel, add 7-methoxy-1-tetralone (5.0 g, 28.4 mmol) and a magnetic stir bar.
-
Solvent Addition: Add methanol (100 mL) to the vessel. Stir briefly to dissolve the substrate.
-
Catalyst Charging: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (500 mg, wet). The inert gas flow minimizes contact of the dry catalyst with air.
-
System Purging (Critical Step): Seal the reaction vessel. Connect the vessel to a vacuum/inert gas manifold. Carefully evacuate the atmosphere inside the vessel and backfill with nitrogen. Repeat this cycle at least three times to ensure complete removal of oxygen.[12][13][14]
-
Hydrogen Introduction: After the final nitrogen backfill, evacuate the nitrogen and introduce hydrogen gas. If using a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 50 psi). If using a balloon setup, ensure the balloon is adequately filled.
-
Reaction Execution: Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). The reaction is typically exothermic; maintain the temperature at ~25°C, using a water bath for cooling if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the drop in hydrogen pressure (in a pressure vessel) or by taking small aliquots for analysis. To take an aliquot: stop stirring, vent the hydrogen, purge with nitrogen, and quickly remove a sample via syringe.[12] Analyze the sample by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase) to check for the disappearance of the starting material.
-
Reaction Shutdown: Once the reaction is complete (typically 2-4 hours, as indicated by stable hydrogen pressure and TLC analysis), stop stirring.
-
Post-Reaction Purging: Carefully vent the excess hydrogen into the fume hood exhaust. Purge the vessel with nitrogen (3x evacuate/backfill cycles) to remove all residual hydrogen.[11][13]
-
Catalyst Filtration: Prepare a small pad of Celite® in a Buchner funnel. Under a gentle flow of nitrogen, decant the reaction mixture onto the Celite pad. It is critical to keep the Celite pad wet with solvent throughout the filtration process to prevent the catalyst from igniting. [11][12]
-
Rinsing: Rinse the reaction vessel with a small amount of methanol and pass it through the filter cake to ensure complete transfer of the product. Wash the filter cake with additional methanol (2 x 20 mL).
-
Catalyst Quenching: Immediately after filtration, carefully transfer the Celite pad with the catalyst into a beaker containing a large volume of water. This deactivates the pyrophoric catalyst for safe disposal.[12]
-
Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator. The resulting crude product, 7-methoxy-1-tetralol, is often a white to off-white solid of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.
Data Presentation and Characterization
Reaction Scheme
Caption: Reduction of 7-methoxy-1-tetralone to 7-methoxy-1-tetralol.
Typical Reaction Parameters & Results
| Parameter | Value | Rationale |
| Substrate | 7-methoxy-1-tetralone | Starting material for reduction. |
| Catalyst | 10% Pd/C (50% wet) | Heterogeneous catalyst for hydrogenation.[3] |
| Catalyst Loading | ~5 mol% Pd | Balances reaction rate with cost and ease of removal. |
| Solvent | Methanol | Good substrate solubility, promotes efficient reaction.[6] |
| H₂ Pressure | 1 atm (balloon) to 50 psi | Higher pressure increases H₂ concentration, speeding up the reaction. |
| Temperature | 25 °C (Room Temp) | Provides sufficient kinetic energy without promoting side reactions. |
| Reaction Time | 2 - 4 hours | Typical duration for complete conversion at this scale. |
| Typical Yield | >95% | This reduction is generally very clean and high-yielding. |
Product Characterization
The identity and purity of the final product, 7-methoxy-1-tetralol, should be confirmed using standard analytical techniques.
-
¹H NMR: The appearance of a new signal for the carbinol proton (CH-OH) around 4.7-4.9 ppm and the disappearance of the benzylic ketone protons are key indicators.[16]
-
¹³C NMR: The disappearance of the ketone carbonyl signal (typically >190 ppm) and the appearance of a new signal for the carbinol carbon (around 65-70 ppm) confirms the reduction.[16][17]
-
FTIR Spectroscopy: The disappearance of the strong C=O stretch (around 1680 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (around 3200-3500 cm⁻¹) in the product are definitive.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₁H₁₄O₂ = 178.23 g/mol ).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive catalyst.2. Insufficient H₂ pressure.3. Poor stirring/mixing.4. Presence of catalyst poisons. | 1. Use fresh, high-quality catalyst.2. Increase H₂ pressure; check for leaks.3. Increase stirring rate.4. Ensure high purity of substrate and solvent. |
| Low Yield | 1. Incomplete reaction.2. Mechanical losses during filtration/transfer.3. Product adsorption onto catalyst/Celite. | 1. Extend reaction time; monitor by TLC.2. Ensure careful transfer of materials.3. Wash the filter cake thoroughly with fresh solvent. |
| Catalyst Ignites During Filtration | Catalyst filter cake was allowed to dry out. | IMMEDIATELY SMOTHER WITH SAND OR A CLASS D FIRE EXTINGUISHER. Always keep the filter cake saturated with solvent during workup.[11] |
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Cloud.
- HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
- Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC. (n.d.). NIH.
- Hydrogenation SOP. (n.d.). University of Rochester.
- Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. (n.d.). Chemical Science (RSC Publishing).
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Pressure and Temperature Effects on the Formation of a Pd/C Surface Carbide: Insights into the Role of Pd/C as a Selective Catalytic State for the Partial Hydrogenation of Acetylene. (n.d.). ACS Publications.
- RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones via a dynamic kinetic resolution. (2022, March 23). Chemical Communications (RSC Publishing). doi:10.1039/D2CC01193J.
- Novel Pd/C-Catalyzed Redox Reactions between Aliphatic Secondary Alcohols and Ketones under Hydrogenation Conditions: Application to H−D Exchange Reaction and the Mechanistic Study. (n.d.). The Journal of Organic Chemistry.
- Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.). ScienceDirect.
- Pressure and Temperature Effects on the Formation of a Pd/C Surface Carbide: Insights into the Role of Pd/C as a Selective Catalytic State for the Partial Hydrogenation of Acetylene. (n.d.). The Journal of Physical Chemistry C - ACS Publications.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.
- Reduction of aromatic ketones to alkanes with Pd/C and hydrogen. (n.d.). Master Organic Chemistry.
- Recent Advances of Pd/C-Catalyzed Reactions. (n.d.). MDPI.
- Novel Pd/C-catalyzed Redox Reactions Between Aliphatic Secondary Alcohols and Ketones Under Hydrogenation Conditions: Application to H-D Exchange Reaction and the Mechanistic Study. (2007, March 16). PubMed.
- Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst. (n.d.). MDPI.
- Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC. (n.d.). NIH.
- Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. (2022, January 4). PNNL.
- Reduction of α,β-unsaturated aldehydes or ketones by Pd/C catalysis. (n.d.). ResearchGate.
- Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. (n.d.). RSC Publishing.
- How to Synthesize 7-Methoxy-1-tetralone?. (2023, June 19). Guidechem.
- Failed Hydrogenation using H2 gas and Pd/C catalyst. (2022, March 30). Reddit.
- 7-Methoxy-1-tetralone(6836-19-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- Contents. (n.d.). The Royal Society of Chemistry.
- analytical methods. (n.d.). atsdr.cdc.gov.
- Chemoselective Reduction catalysts. (n.d.). FUJIFILM Wako.
- 7-Methoxy-1-tetralone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. (2025, November 11). MDPI.
Sources
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 6. Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. chem.uci.edu [chem.uci.edu]
- 13. njhjchem.com [njhjchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 16. rsc.org [rsc.org]
- 17. spectrabase.com [spectrabase.com]
Troubleshooting & Optimization
Technical Support Center: 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol Reaction Optimization
Welcome to the technical support center for the synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the reduction of 7-Methoxy-1-tetralone. Our goal is to equip you with the knowledge to optimize your reaction parameters for improved yield, purity, and efficiency.
Introduction to the Synthesis
This compound, often referred to as 7-methoxy-1-tetralol, is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its synthesis typically involves the reduction of the ketone group in 7-Methoxy-1-tetralone.[3] While seemingly straightforward, this reduction can present several challenges that impact the overall success of the synthesis. This guide will walk you through common issues and provide evidence-based solutions.
Core Reaction: Reduction of 7-Methoxy-1-tetralone
The primary transformation is the reduction of a ketone to a secondary alcohol. This is most commonly achieved using hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4][5]
Caption: General workflow for the reduction of 7-Methoxy-1-tetralone.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The most common culprit is an incomplete reaction.
-
Insufficient Reducing Agent: While stoichiometrically, one mole of NaBH₄ can reduce four moles of a ketone, in practice, it's advisable to use a molar excess of the reducing agent.[6] A good starting point is 1.5 to 2.0 equivalents of NaBH₄ per equivalent of the ketone.
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[6] If the reaction stalls at room temperature, gentle cooling to 0°C may be beneficial, especially for more reactive substrates, to minimize side reactions.[6]
-
Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Hydride reagents can decompose upon exposure to moisture.
-
-
Suboptimal Workup and Extraction:
-
Product Loss During Extraction: The product, 7-methoxy-1-tetralol, has some water solubility. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer.
-
Incorrect pH during Workup: After the reaction, the mixture is typically quenched with water or a dilute acid. Ensure the pH is adjusted appropriately to neutralize any remaining base and facilitate the separation of layers.
-
-
Side Reactions:
Question 2: I'm observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Here are the likely identities and solutions:
-
Unreacted Starting Material: This is the most common "byproduct." As discussed in the previous question, ensure you are using a sufficient excess of the reducing agent and allowing adequate reaction time.
-
Over-reduction Products: This is more of a concern with highly reactive reducing agents like LiAlH₄. However, under harsh conditions, even NaBH₄ could potentially lead to minor by-products. Using a milder reducing agent or carefully controlling the reaction temperature can mitigate this.
-
Products from Side Reactions of the Starting Material: The α-position to the ketone in tetralones is reactive and can participate in side reactions like self-condensation, especially under basic conditions, though this is less likely with the mild conditions of a typical borohydride reduction.[7]
Question 3: How do I choose the right solvent for the reduction?
Answer: The choice of solvent is critical for the success of the reaction.
-
For Sodium Borohydride (NaBH₄): Protic solvents like methanol or ethanol are commonly used.[4] They are good solvents for the starting material and the reagent, and they also act as a proton source to protonate the intermediate alkoxide.
-
For Lithium Aluminum Hydride (LiAlH₄): This reagent is much more reactive and reacts violently with protic solvents like water and alcohols.[5] Therefore, anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF) must be used.[5]
| Reducing Agent | Recommended Solvents | Incompatible Solvents |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Aprotic solvents where NaBH₄ has low solubility |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether (anhydrous), Tetrahydrofuran (THF, anhydrous) | Water, Alcohols, any protic solvent |
Question 4: My final product is difficult to purify. What are the best purification strategies?
Answer: The purification of 7-methoxy-1-tetralol can sometimes be challenging due to its physical properties.
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining high purity. A mixed solvent system, such as ethyl acetate/hexanes, can be effective.[6] You would dissolve the crude product in a minimum amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Upon cooling, the purified product should crystallize out.
-
Column Chromatography: If the crude product is an oil or if recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.[6] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity will allow for the separation of the product from less polar impurities and the starting material.
Question 5: How can I effectively monitor the progress of my reaction?
Answer: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate with your starting material (7-methoxy-1-tetralone) as a reference spot.
-
At regular intervals (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture, quench it with a drop of water, and spot it on the TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate).
-
Visualize the spots under a UV lamp. The starting material (a ketone) will be more non-polar and have a higher Rf value than the product (an alcohol). The reaction is complete when the spot corresponding to the starting material has disappeared.
-
Detailed Experimental Protocols
Optimized Protocol for the Sodium Borohydride Reduction of 7-Methoxy-1-tetralone
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
7-Methoxy-1-tetralone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Methoxy-1-tetralone (1.0 eq) in methanol (approximately 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 eq) to the solution in small portions over 10-15 minutes. You may observe some gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC every 15 minutes until the starting material is no longer visible. The reaction is typically complete within 1-2 hours.
-
Quenching: Slowly add deionized water to the reaction mixture to quench any excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel.
Caption: A logical troubleshooting workflow for the reaction.
References
-
PrepChem. Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene. Available from: [Link]
-
Wikipedia. 1-Tetralone. Available from: [Link]
-
ACS Publications. Metal-ammonia reduction of .alpha.-tetralone. Competition between ring reduction, carbonyl reduction, and dimer formation. The Journal of Organic Chemistry. Available from: [Link]
- Google Patents. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone.
-
Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Available from: [Link]
-
PubMed Central. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. Available from: [Link]
-
MDPI. Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Available from: [Link]
-
Chemguide. Reduction of aldehydes and ketones. Available from: [Link]
-
Organic Chemistry Portal. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Available from: [Link]
-
ResearchGate. Reduction of 1-tetralones by D. igniaria. Available from: [Link]
-
Chemistry Steps. Reduction of Aldehydes and Ketones. Available from: [Link]
-
WebBook. 7-methoxy-1-tetralone. Available from: [Link]
-
ResearchGate. An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Available from: [Link]
- Mohrig, J. R.; Hammond, C. N.; Schatz, P. F. Techniques in Organic Chemistry. W. H. Freeman.
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND CHARACTERISATION OF NOVEL ANTIMITOTIC ANALOGUES OF PODOPHYLLOTOXIN. Available from: [Link]
-
Cheméo. 7-Methoxy-1-tetralone. Available from: [Link]
-
ResearchGate. Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Available from: [Link]
-
Ascendex Scientific, LLC. 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Available from: [Link]
-
ResearchGate. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Available from: [Link]
-
PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Available from: [Link]
-
MedCrave online. A concise approach for the synthesis of 6-methoxy-2-tetralone. Available from: [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide. Available from: [Link]
Sources
- 1. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-1-tetralone | 6836-19-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. 1-Tetralone - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol Enantiomers
Welcome to the dedicated technical support resource for the enantiomeric purification of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating this key chiral intermediate. As a molecule with a single stereocenter, the isolation of individual (R)- and (S)-enantiomers is critical for evaluating their distinct pharmacological and toxicological profiles.
This document provides in-depth, field-proven insights into the primary methods for enantiomeric purification: Chiral High-Performance Liquid Chromatography (HPLC) and Classical Diastereomeric Resolution . We will explore the theoretical underpinnings of these techniques, offer detailed experimental protocols, and provide robust troubleshooting guides in a direct question-and-answer format to address challenges you may encounter in the lab.
Part 1: Understanding the Challenge: The Structure of this compound
The structure of this compound presents specific challenges and opportunities for chiral separation. The key functional groups—a hydroxyl group at the stereocenter, a methoxy group on the aromatic ring, and the tetralin scaffold—all influence its interaction with chiral selectors. The hydroxyl group is a primary site for hydrogen bonding, while the aromatic ring allows for π-π stacking interactions. These non-covalent interactions are the cornerstone of enantiomeric recognition by a chiral stationary phase (CSP).
Part 2: Chiral HPLC Purification: A Deep Dive
Chiral HPLC is the most prevalent and powerful technique for both analytical and preparative-scale separation of enantiomers.[1][2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.[2]
Recommended Starting Point: Chiral Stationary Phase (CSP) Screening
There is no universal chiral column, and selection is often an empirical process.[1][3] For an aromatic alcohol like this compound, the most successful CSPs are typically polysaccharide-based or cyclodextrin-based.[4]
A systematic screening approach is the most efficient path to a successful separation.[4]
// Nodes Start [label="Racemic 7-Methoxy-1-tetralol", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Primary CSP Screening\n(Polysaccharide & Cyclodextrin)", fillcolor="#FBBC05", fontcolor="#202124"]; Polysaccharide [label="Polysaccharide CSPs\n(e.g., Chiralpak® AD-H, Chiralcel® OD-H)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclodextrin [label="Cyclodextrin CSPs\n(e.g., Cyclobond™ I 2000)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimization [label="Method Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Baseline Separation (Rs > 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Screening [label="Dissolve in\nMobile Phase"]; Screening -> Polysaccharide [label="Test Normal & \nReversed Phase"]; Screening -> Cyclodextrin [label="Test Reversed & \nPolar Organic Phase"]; Polysaccharide -> Optimization [label="Partial or Full\nSeparation Observed"]; Cyclodextrin -> Optimization [label="Partial or Full\nSeparation Observed"]; Optimization -> Result; }
Workflow for Chiral HPLC Method Development.
Experimental Protocol: Polysaccharide-Based CSP Screening
This protocol provides a robust starting point for screening on widely applicable polysaccharide columns.
1. System and Materials:
-
HPLC System: Standard HPLC or UHPLC with pump, autosampler, column thermostat, and UV detector.
-
Columns:
-
Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).
-
Sample: Racemic this compound.
2. Mobile Phase Preparation:
-
Normal Phase (NP) Condition 1: n-Hexane / Isopropanol (90:10, v/v)
-
Normal Phase (NP) Condition 2: n-Hexane / Ethanol (90:10, v/v)
-
Filter all mobile phases through a 0.45 µm membrane and degas thoroughly.
3. Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the racemic analyte in isopropanol.
-
Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
4. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min | A standard starting flow rate for a 4.6 mm ID column.[3] |
| Column Temp. | 25 °C | Temperature control is crucial for reproducible retention times.[7] |
| Injection Vol. | 10 µL | Adjust as needed based on detector response. |
| Detection | UV at 220 nm or 275 nm | The methoxy-substituted benzene ring provides strong UV absorbance. |
5. Column Equilibration:
-
Before introducing the first sample, equilibrate the column with the mobile phase for at least 30-40 minutes, or until a stable baseline is achieved.
Troubleshooting Guide: Chiral HPLC
This section addresses common issues in a direct Q&A format.
Q1: I see no separation or only a small shoulder on my peak. What should I do?
A1: This indicates that the selectivity (α) between the enantiomers is poor under the current conditions. The primary goal is to increase selectivity.
-
Change the Alcohol Modifier: The type of alcohol used as a modifier in the normal phase can have a profound effect on chiral recognition.[7] If you started with Isopropanol (IPA), switch to Ethanol (EtOH), and vice-versa. The different steric bulk and hydrogen bonding capacity of the alcohol can alter the way the analyte interacts with the CSP.[7]
-
Decrease the Modifier Percentage: Reduce the percentage of alcohol in the mobile phase (e.g., from 10% to 5% or 2%). This increases retention time and allows for more interaction with the CSP, which can significantly improve resolution.
-
Lower the Flow Rate: Chiral separations are often more sensitive to kinetics than achiral separations. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time on the column, allowing more time for the diastereomeric complexes to form and differentiate, often enhancing resolution.[3][7]
-
Adjust the Temperature: Temperature is a powerful but unpredictable tool.[3] Both increasing and decreasing the temperature can improve resolution by altering the thermodynamics of the chiral recognition process. Experiment with a range from 15 °C to 40 °C in 5 °C increments.
Q2: My peaks are split or severely tailing. What is the cause?
A2: Peak splitting or tailing can be caused by several factors, ranging from column health to mobile phase mismatch.
-
Possible Cause 1: Column Void or Contamination. If all peaks in the chromatogram are split, it often points to a physical problem at the head of the column, such as a void or a blocked frit.
-
Solution: First, try back-flushing the column (disconnect from the detector first) according to the manufacturer's instructions. If this fails, the column may need to be replaced.
-
-
Possible Cause 2: Sample Solvent Mismatch. If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% IPA when the mobile phase is 98% hexane), it can cause peak distortion.
-
Solution: Always dissolve your sample in the mobile phase itself, or in as weak a solvent as possible.
-
-
Possible Cause 3: Secondary Interactions. The hydroxyl group on your analyte can have secondary interactions with active sites on the silica support of the CSP, leading to tailing.
-
Solution: For polysaccharide columns, this is less common, but if suspected, adding a small amount of a competing agent (like 0.1% of a suitable acid or base, depending on the column's tolerance) can sometimes improve peak shape. Always consult the column manufacturer's guide before adding additives.[8]
-
Q3: My retention times are drifting between injections. How can I stabilize them?
A3: Drifting retention times are almost always due to insufficient column equilibration or changes in the mobile phase.
-
Ensure Full Equilibration: Chiral columns, especially in normal phase, can take a long time to fully equilibrate. If you change the mobile phase composition, allow at least 30-60 minutes of flushing before your first injection.
-
Mobile Phase Stability: In normal phase, the mobile phase is sensitive to atmospheric water. Prepare fresh mobile phase daily and keep the solvent reservoir capped.
-
Temperature Control: Use a column oven. Fluctuations in ambient temperature will cause retention times to shift.[7]
Part 3: Classical Resolution via Diastereomeric Salt Formation
For larger-scale purification, classical resolution can be a cost-effective alternative to preparative HPLC. This method involves reacting the racemic alcohol with an enantiomerically pure resolving agent to form diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by crystallization.[9]
Workflow for Classical Resolution
// Nodes Start [label="Racemic (±)-Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Derivatization\nReact with Phthalic Anhydride", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Racemic Phthalate Half-Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Salt Formation\nAdd Chiral Base (e.g., (+)-Brucine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomers [label="Mixture of Diastereomeric Salts\n(R-Acid/R-Base and S-Acid/R-Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Step 3: Fractional Crystallization\nExploit Solubility Difference", fillcolor="#34A853", fontcolor="#FFFFFF"]; Separated [label="Less Soluble Diastereomer (Crystal)\nMore Soluble Diastereomer (Mother Liquor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Step 4: Hydrolysis (Acidification)\nLiberate the Chiral Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Enantiomerically Enriched (+)- or (-)-Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Diastereomers; Diastereomers -> Step3; Step3 -> Separated; Separated -> Step4; Step4 -> End; }
Classical Resolution of a Racemic Alcohol.
Experimental Protocol: Resolution of 7-Methoxy-1-tetralol
Since this compound is an alcohol, it must first be converted into an acidic derivative to be resolved with a chiral base.[10] A common strategy is to form a phthalate half-ester.
1. Synthesis of the Racemic Phthalate Half-Ester:
-
In a round-bottom flask, dissolve racemic this compound (1 equivalent) and phthalic anhydride (1.1 equivalents) in pyridine.
-
Heat the mixture at 100°C for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic half-ester.
2. Diastereomeric Salt Formation and Crystallization:
-
Dissolve the crude racemic half-ester in a suitable solvent (e.g., acetone, ethyl acetate, or ethanol). Screening for the optimal solvent is critical.
-
Add an enantiomerically pure chiral base, such as (+)-brucine or (R)-(+)-α-methylbenzylamine (0.5 equivalents), to the solution. Using a sub-stoichiometric amount of the resolving agent is key to achieving high enantiomeric excess in the crystallized salt.
-
Allow the solution to cool slowly to room temperature, then potentially to 0-4°C, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration. The enantiomeric excess (e.e.) of the crystals should be checked at this stage by hydrolyzing a small portion and analyzing by chiral HPLC.
-
If the e.e. is not satisfactory, one or more recrystallizations from the same or a different solvent system may be necessary.
3. Liberation of the Enantiopure Alcohol:
-
Suspend the resolved diastereomeric salt crystals in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2.
-
This will protonate the chiral base, making it water-soluble, and liberate the enantiomerically enriched phthalate half-ester.
-
Extract the half-ester with an organic solvent (e.g., ethyl acetate).
-
Hydrolyze the half-ester back to the alcohol by refluxing with an aqueous base (e.g., 10% NaOH solution).
-
After the reaction is complete, cool and extract the enantiomerically pure this compound with an organic solvent. Dry and concentrate to yield the final product.
Troubleshooting Guide: Classical Resolution
Q1: No crystals are forming after adding the resolving agent. What can I do?
A1: Crystal formation is highly dependent on supersaturation and solvent choice.
-
Increase Concentration: The solution may be too dilute. Carefully remove some solvent under reduced pressure to create a more concentrated solution.
-
Solvent Screening: The chosen solvent may be too good at solvating both diastereomeric salts. Experiment with less polar solvents or solvent/anti-solvent systems (e.g., ethyl acetate/hexane).
-
Seeding: If you have a small crystal of the desired diastereomer, add it to the solution to induce nucleation.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
Q2: The enantiomeric excess (e.e.) of my crystallized product is low.
A2: Low e.e. indicates that the two diastereomeric salts have similar solubilities in the chosen solvent.
-
Recrystallize: A single crystallization is often not enough. Perform one or more recrystallizations of the diastereomeric salt. Each step should enrich the desired diastereomer.
-
Optimize the Solvent: The choice of solvent is the most critical parameter for achieving a good separation. A thorough solvent screen (testing various alcohols, esters, ketones, and their mixtures) is essential.
-
Slow Cooling: Cool the crystallization mixture very slowly. Rapid cooling can trap the more soluble diastereomer in the crystal lattice, reducing the purity.
Q3: The diastereomeric salt "oils out" instead of crystallizing.
A3: "Oiling out" occurs when the salt separates as a liquid phase. This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated salt.
-
Use a More Dilute Solution: This reduces the level of supersaturation.
-
Change the Solvent System: Add a co-solvent that increases the solubility of the salt, then slowly add an anti-solvent to induce controlled precipitation.
-
Lower the Temperature: Ensure the crystallization is performed well below the melting point of the salt in that solvent.
Part 4: Alternative Method: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the high enantioselectivity of enzymes, typically lipases.[11][12] In this method, the enzyme selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. By stopping the reaction at ~50% conversion, you are left with a mixture of the acylated enantiomer and the unreacted, enantiomerically pure starting alcohol, which can then be separated by standard column chromatography.
-
Common Enzymes: Lipases such as Candida antarctica Lipase B (often immobilized as Novozym® 435) are highly effective.[13][14]
-
Acyl Donors: Vinyl acetate or isopropenyl acetate are common, as the byproducts (acetaldehyde or acetone) are volatile.
-
Solvents: Anhydrous organic solvents like MTBE, toluene, or hexane are typically used.
This method offers high selectivity under mild conditions but is limited to a theoretical maximum yield of 50% for a single enantiomer.
References
- Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol. (n.d.). Benchchem.
- Astec CYCLOBOND™ Chiral HPLC Columns. (n.d.). Sigma-Aldrich.
- CHIRALPAK AD-H Instruction Manual. (n.d.).
- Trouble with chiral separations. (2020, May 20).
- Chiral alcohol separ
- Enzymatic resolution of 5-hydroxy- and 8-hydroxy-2-tetralols using immobilized lipases. (2009).
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- Chiral HPLC Separ
- CYCLOBOND Series HPLC Column Operating Instructions. (n.d.). Sigma-Aldrich.
- Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. (2021). MDPI.
- A New High Performance Cyclodextrin Derivative LC Phase for Chiral Separations – CYCLOBOND I 2000 DNP. (2014, August 26).
- Astec CYCLOBOND™. (n.d.). Sigma-Aldrich.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2022, September 1).
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020, February 2). MDPI.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- A Comparative Guide to Chiral HPLC Separation of trans-7-Decenol Enantiomers. (n.d.). Benchchem.
- Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. (2021, January). Daicel Chiral Technologies.
- Chiral HPLC for efficient resolution of enantiomers. (2020).
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu.
- Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation of Dihydropyrimidinone Acid and Its Methyl Ester. (2004). PubMed.
- Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. (2007). PubMed.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- High Throughput Screening For Chiral Selectivity by HPLC for Pharmaceutical Applic
- Instruction manual for chiralpak® ad-h. (2013, July). HPLC.
- CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. (n.d.). Daicel Chiral Technologies.
- Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. (2003).
- Resolution of P-Heterocycles with Tartaric Acid Derivatives. (n.d.).
- 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2. (n.d.). PubChem.
- The Chiral Notebook. (n.d.). Phenomenex.
- General structure of the Cyclobond CSPs. (n.d.).
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
- Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. (2021). MDPI.
- Chiral resolution. (n.d.). Wikipedia.
- 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. (n.d.). PMC.
- 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. (n.d.).
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ct-k.com [ct-k.com]
- 6. chiraltech.com [chiraltech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Welcome to the technical support center for the synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of these issues, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.
Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a well-established route starting from anisole. Understanding this pathway is the first step in diagnosing potential issues.
Caption: General synthetic workflow for this compound.
Part 1: Friedel-Crafts Acylation of Anisole
This initial step involves the reaction of anisole with succinic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. While seemingly straightforward, this electrophilic aromatic substitution has nuances that can impact yield and purity.
FAQ 1: My Friedel-Crafts acylation is giving a low yield and a mixture of isomers. What is happening?
Answer: This is a classic issue rooted in the directing effects of the methoxy group on the anisole ring and the stoichiometry of the catalyst.
-
Mechanistic Cause: The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group. While the para-substituted product is sterically favored and typically the major product, some degree of ortho-acylation will inevitably occur, leading to the formation of 4-(2-methoxyphenyl)-4-oxobutanoic acid.[1] Furthermore, the Lewis acid catalyst (AlCl₃) can complex with the oxygen atoms of both the anisole methoxy group and the succinic anhydride carbonyls.[2] Insufficient catalyst will lead to poor activation of the anhydride, while an incorrect stoichiometry can affect the reaction's regioselectivity and efficiency.
-
Troubleshooting & Protocol Validation:
-
Catalyst Stoichiometry: For acylations with anhydrides, more than two equivalents of AlCl₃ are often required. One equivalent coordinates with the anhydride to generate the acylium ion electrophile, and another complexes with the resulting product's carbonyl group. A third may interact with the anisole's methoxy group. A molar ratio of 2.2 to 2.5 equivalents of AlCl₃ relative to succinic anhydride is a robust starting point.
-
Temperature Control: Perform the initial complexation and reaction at a low temperature (0-5 °C) to minimize the formation of the kinetically favored but less stable ortho isomer. Slowly warm the reaction to room temperature or slightly above to drive the reaction to completion.
-
Solvent Choice: While nitrobenzene is a traditional solvent, its toxicity is a concern. Dichloromethane or 1,2-dichloroethane are common alternatives. Ensure the solvent is rigorously anhydrous, as water will quench the Lewis acid catalyst.
-
Part 2: Reduction and Cyclization to Form 7-Methoxy-1-tetralone
This stage involves two key transformations: the reduction of the ketone in 4-(4-methoxyphenyl)-4-oxobutanoic acid to a methylene group, followed by an intramolecular Friedel-Crafts acylation to form the tetralone ring system.
FAQ 2: The Clemmensen reduction of my keto-acid is sluggish or incomplete. How can I improve this?
Answer: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is a powerful method for converting aryl-alkyl ketones to the corresponding alkanes, but its heterogeneous nature makes it prone to inconsistencies.[3][4]
-
Mechanistic Cause: The reaction occurs on the surface of the zinc.[3][4][5] The exact mechanism is complex and not fully understood, but it is believed to involve zinc carbenoid intermediates.[4] Inactivity of the zinc surface or poor solubility of the organic substrate in the aqueous acidic medium can severely hinder the reaction rate. Alcohols are not considered intermediates in this reaction, so observing an alcohol product is unlikely; the main issue is unreacted starting material.[4]
-
Troubleshooting & Protocol Validation:
-
Zinc Amalgam Activation: The activity of the zinc amalgam is paramount. Ensure it is freshly prepared and washed. The surface should be shiny and metallic.
-
Co-Solvent: To improve solubility, a co-solvent like toluene can be added to the reaction mixture. This helps bring the organic substrate into closer contact with the aqueous acid and the zinc surface.
-
Vigorous Stirring: The reaction is mass-transfer limited. Vigorous mechanical stirring is essential to ensure good mixing of the heterogeneous phases.
-
Maintain Acid Concentration: Periodically add fresh concentrated HCl during the reaction, as it is consumed.
-
Alternative: Wolff-Kishner Reduction: If your molecule can withstand strongly basic conditions, the Wolff-Kishner reduction (hydrazine, KOH, in a high-boiling solvent like ethylene glycol) is an excellent, often higher-yielding, alternative to the Clemmensen reduction.
-
FAQ 3: My intramolecular cyclization with Polyphosphoric Acid (PPA) is low-yielding. What are the critical parameters?
Answer: The ring-closing reaction to form 7-Methoxy-1-tetralone is an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is a common and effective reagent for this step.
-
Mechanistic Cause: PPA acts as both the acidic catalyst and the solvent. Its high viscosity can lead to poor mixing and localized overheating if not managed correctly. The key is to achieve a homogeneous solution at a temperature sufficient to promote cyclization without causing decomposition or side reactions.
-
Troubleshooting & Protocol Validation:
-
PPA Quality and Quantity: Use fresh PPA. A weight ratio of at least 10:1 (PPA:substrate) is recommended to ensure the mixture remains stirrable.
-
Temperature and Time: A typical temperature range is 80-100 °C. The reaction progress should be monitored by TLC. Overheating can lead to charring and decomposition.
-
Efficient Stirring: Mechanical stirring is mandatory due to the high viscosity of PPA. Ensure the substrate is fully dissolved and mixed before and during heating.
-
Part 3: Final Reduction to this compound
The final step is the reduction of the ketone in 7-Methoxy-1-tetralone to the desired secondary alcohol. The choice of reducing agent here is critical, as it directly influences the side product profile.[6]
FAQ 4: After reducing 7-Methoxy-1-tetralone with sodium borohydride (NaBH₄), my conversion is low. How can I fix this?
Answer: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other sensitive functional groups.[7] Incomplete reduction is typically a matter of conditions and stoichiometry.
-
Mechanistic Cause: NaBH₄ delivers a hydride (H⁻) to the electrophilic carbonyl carbon. The reaction is usually performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[8] Low temperatures can slow the reaction rate, while insufficient NaBH₄ will naturally lead to incomplete conversion.
-
Troubleshooting & Protocol Validation:
-
Stoichiometry: While one equivalent of NaBH₄ can theoretically reduce four equivalents of a ketone, it is common practice to use a slight excess (1.5-2.0 equivalents) to ensure the reaction goes to completion, especially since the solvent (e.g., methanol) can slowly consume the reagent.[6][7]
-
Temperature: The reaction is often started at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.[6] If conversion is still low, gentle heating (40-50 °C) can be applied.
-
Monitoring: Always monitor the reaction by TLC until the starting tetralone spot has completely disappeared.
-
Purity of Starting Material: Ensure the 7-Methoxy-1-tetralone is free from acidic impurities from the previous step, as they will quench the borohydride.
-
Caption: Troubleshooting Decision Tree for Incomplete NaBH₄ Reduction.
FAQ 5: My catalytic hydrogenation of 7-Methoxy-1-tetralone produced a significant amount of a non-polar side product. What is it and how can I avoid it?
Answer: This is a very common and critical issue. The non-polar side product is almost certainly 7-methoxy-1,2,3,4-tetrahydronaphthalene , the result of over-reduction or hydrogenolysis.
-
Mechanistic Cause: The target molecule is a benzylic alcohol. The C-O bond of a benzylic alcohol is susceptible to cleavage under hydrogenolytic conditions, especially with palladium-based catalysts. In this process, the C-O bond is broken and replaced with a C-H bond, effectively removing the hydroxyl group entirely. This process is favored by acidic conditions, elevated temperatures, and prolonged reaction times.
-
Troubleshooting & Protocol Validation:
-
Catalyst Choice: This is the most critical factor. Palladium on Carbon (Pd/C) is highly active for hydrogenolysis. Switch to a less aggressive catalyst such as Platinum Dioxide (PtO₂, Adams' catalyst) or Rhodium on Alumina (Rh/Al₂O₃). Raney Nickel can also be used but may require more careful optimization.
-
Solvent: Perform the reaction in a neutral solvent like ethanol or ethyl acetate. Avoid highly acidic solvents (like acetic acid) which dramatically promote hydrogenolysis.
-
Additives: The addition of a small amount of a basic additive, such as sodium acetate or a trace of triethylamine, can suppress the acidic sites on the catalyst support and minimize hydrogenolysis.
-
Reaction Conditions: Use the mildest conditions possible. Operate at low hydrogen pressure (1-3 atm) and room temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction of the desired product.
-
Caption: The hydrogenolysis side reaction pathway.
Comparative Summary of Reduction Methods
| Method | Reagent / Catalyst | Typical Solvent | Key Advantages | Common Side Reactions / Issues |
| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Excellent chemoselectivity, mild conditions, simple workup.[7] | Incomplete reaction if stoichiometry or temperature is too low. |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Ethyl Acetate | High yield, clean reaction, catalyst is recyclable. | Hydrogenolysis (loss of -OH group), especially with Pd catalysts. |
| Catalytic Hydrogenation | H₂, PtO₂ (Adams' catalyst) | Ethanol, Ethyl Acetate | Less prone to hydrogenolysis than Pd/C. | Slower reaction times, more expensive catalyst. |
| Transfer Hydrogenation | Isopropanol, Formic Acid | Metal Oxide Catalyst | Avoids use of high-pressure H₂ gas.[9] | Can require higher temperatures, potential for side reactions like aldol condensation.[9] |
References
-
Vertex AI Search Result based on Friedel-Crafts reaction of anisole and succinic anhydride.[2]
-
Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With... Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Clemmensen Reduction: Mechanism & Examples. Retrieved from [Link]
-
Allen. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]
-
CLEMMENSEN REDUCTION. (n.d.). Retrieved from [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Clemmensen Reduction. Retrieved from [Link]
-
Wiley. (n.d.). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Retrieved from [Link]
-
Chegg. (2020, February 16). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]
-
ResearchGate. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Retrieved from [Link]
-
Friedel-Crafts Acylation of Anisole. (2006, October 4). Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
-
ResearchGate. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
-
MDPI. (2025, November 11). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Retrieved from [Link]
-
Sciforum. (n.d.). Kinetic Study of the Reaction between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Retrieved from [Link]
-
ResearchGate. (2025, December 28). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis | Request PDF. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERISATION OF NOVEL ANTIMITOTIC ANALOGUES OF PODOPHYLLOTOXIN. (n.d.). Retrieved from [Link]
-
PMC - NIH. (2025, May 14). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Retrieved from [Link]
Sources
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrogenation of 7-Methoxy-1-Tetralone
Welcome to the technical support center for the hydrogenation of 7-methoxy-1-tetralone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this critical synthetic transformation. As a key intermediate in the synthesis of valuable pharmaceutical agents, including the antidepressant Agomelatine, achieving a high-yield, selective reduction is paramount.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction.
Core Reaction Overview
The primary goal is the selective reduction of the ketone functionality in 7-methoxy-1-tetralone to the corresponding secondary alcohol, 7-methoxy-1-tetralol. However, several side reactions can occur, complicating the process.
Caption: Primary reaction pathway and potential side reactions.
Section 1: Troubleshooting Low or No Conversion
This is the most frequent issue, where the starting material is consumed slowly or not at all. A systematic approach is crucial for diagnosis.
Q1: My reaction has stalled with significant starting material remaining. What are the most likely causes?
A1: Low or no conversion in a catalytic hydrogenation points to one of three areas: catalyst integrity, hydrogen availability, or suboptimal reaction conditions.
1. Catalyst Deactivation or Insufficiency:
-
Poisoning: The most common culprit. Impurities in your substrate, solvent, or hydrogen gas can act as catalyst poisons. Common poisons include sulfur, nitrogen, and halogen compounds.[2]
-
Oxidation/Improper Handling: Heterogeneous catalysts like Palladium on carbon (Pd/C) are sensitive to air. Improper handling can lead to surface oxidation, rendering the catalyst inactive. It should be handled under an inert atmosphere as much as possible.[2]
-
Insufficient Loading: The catalyst-to-substrate ratio may be too low for your reaction scale or substrate purity. A modest increase (e.g., from 5 mol% to 10 mol%) can often overcome minor activity issues.[2]
-
Poor Quality Catalyst: The catalyst may be from an old batch or improperly stored.
2. Poor Hydrogen Availability:
-
System Leaks: Your hydrogenation apparatus may have a leak, preventing the system from maintaining positive pressure.
-
Inadequate Mass Transfer: This is a critical and often overlooked factor. For the reaction to proceed, hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface where the substrate is adsorbed. Inadequate stirring results in a "hydrogen-starved" environment at the catalyst surface, halting the reaction regardless of the pressure reading on the gauge.
3. Suboptimal Reaction Conditions:
-
Temperature & Pressure: The chosen temperature and pressure may be insufficient for the catalyst/substrate combination. While many hydrogenations run at room temperature and low pressure, some systems require more forcing conditions.[2]
Q2: How can I systematically diagnose the root cause of my failed reaction?
A2: Follow this diagnostic workflow.
Sources
Technical Support Center: Enantioselective Synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Welcome to the technical support guide for the synthesis of chiral 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. This molecule is a valuable chiral building block in the synthesis of various pharmacologically active compounds. Achieving high yield and excellent enantioselectivity in its preparation is critical for efficient drug development workflows. This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis.
Q1: What are the most common and effective methods for the enantioselective synthesis of this compound?
The synthesis starts with the prochiral ketone, 7-Methoxy-1-tetralone.[1][2] The primary goal is the stereoselective reduction of the ketone functionality. The two most prevalent and well-documented methods are Asymmetric Transfer Hydrogenation (ATH) and Catalytic Borane Reduction (e.g., Corey-Bakshi-Shibata or CBS reduction).
-
Asymmetric Transfer Hydrogenation (ATH): This method typically employs a ruthenium(II) catalyst with a chiral diamine ligand, such as those developed by Noyori and Ikariya.[3][4][5] The hydrogen source is not high-pressure H₂ gas but rather a hydrogen donor like isopropanol or formic acid, making it highly practical for standard laboratory setups.[4][6]
-
Catalytic Borane Reduction (CBS): This method uses a chiral oxazaborolidine catalyst to direct the stereochemistry of a reduction by a stoichiometric borane source (e.g., BH₃-THF or BH₃-SMe₂).[7][8][9][10] It is known for its high enantioselectivity and predictable stereochemical outcomes.[7]
Q2: What kind of yields and enantiomeric excess (% ee) should I expect?
With proper optimization, both ATH and CBS methods can deliver excellent results. It is common to achieve chemical yields greater than 90% and enantiomeric excess values exceeding 95% ee. For instance, Noyori-type catalysts have been shown to reduce tetralones with up to 98% ee.[11] However, these results are highly dependent on substrate purity, catalyst integrity, and strict control of reaction parameters.
Q3: Which method is better, Asymmetric Transfer Hydrogenation or CBS Reduction?
The "better" method depends on your specific laboratory constraints, substrate scope, and cost considerations.
| Feature | Asymmetric Transfer Hydrogenation (Noyori-type) | CBS Reduction (Oxazaborolidine) |
| Catalyst | Ru(II) complex with chiral diamine ligand (e.g., TsDPEN) | Chiral oxazaborolidine catalyst |
| Reductant | Isopropanol or Formic Acid/Triethylamine | Borane (BH₃•THF or BH₃•SMe₂) |
| Pros | Avoids high-pressure H₂; mild conditions; low catalyst loading.[6] | High enantioselectivity; predictable stereochemistry; commercially available catalysts.[7] |
| Cons | Catalyst can be expensive; sensitive to air and moisture. | Requires stoichiometric, pyrophoric borane reagents; strict anhydrous conditions are critical. |
| Ideal For | Scale-up operations due to low catalyst loading and operational simplicity. | Rapid, small-scale syntheses where high enantiopurity is the primary goal. |
Section 2: Troubleshooting Guide
This guide is structured to address specific problems you may encounter during the synthesis.
Problem Area 1: Low Chemical Yield or Incomplete Conversion
Q: My reaction has stalled, or the final yield is significantly lower than reported in the literature. What are the likely causes?
A: Low yield is one of the most common issues. The workflow below can help diagnose the root cause.
Causality Explained:
-
Catalyst Inactivation: Both Ru-based ATH catalysts and borane-based CBS systems are highly sensitive to moisture and oxygen. Water can hydrolyze the active catalyst species or react with the borane reductant. The active species in Noyori-type ATH is a ruthenium hydride, which is formed in situ and can be readily destroyed by atmospheric oxygen.[4]
-
Reductant Potency: Borane solutions (BH₃•THF) can degrade over time, reducing their molarity. It is crucial to titrate older bottles of borane or use a fresh supply. For ATH, the isopropanol used must be anhydrous, as water can interfere with the catalytic cycle.
-
Reaction Temperature: Temperature affects reaction rates significantly. While higher temperatures can increase the rate of the desired catalytic reduction, they can also accelerate catalyst decomposition and the rate of the uncatalyzed background reaction, which can impact both yield and enantioselectivity.[12]
Problem Area 2: Poor Enantioselectivity (% ee)
Q: My chemical yield is good, but the enantiomeric excess (% ee) of my product is low. How can I improve it?
A: Low enantioselectivity indicates that the chiral catalyst is not effectively controlling the stereochemical outcome. This can happen for several reasons.
| Symptom | Potential Cause | Recommended Action & Explanation |
| Low % ee | 1. Competing Uncatalyzed Reduction | The "background" reaction, where the reductant (e.g., borane) reduces the ketone without the influence of the chiral catalyst, is a major source of racemic product.[12] Action: Lower the reaction temperature. This slows the uncatalyzed reaction more significantly than the catalyzed one, improving selectivity. For CBS reductions, an optimal temperature is often found between 20-30 °C.[12] |
| 2. Incorrect Solvent Choice | The solvent plays a critical role in the transition state geometry. A non-optimal solvent can lead to a poorly organized transition state, reducing enantiomeric discrimination.[13] Action: For CBS reductions, THF is standard. For ATH, isopropanol often serves as both solvent and reductant. Toluene can sometimes improve enantioselectivity in CBS reactions.[7] Avoid polar, non-protic solvents in ATH unless specified.[14] | |
| 3. Catalyst Degradation | If the chiral ligand on the catalyst has degraded or if the catalyst itself has aged, its ability to induce asymmetry will be compromised. Action: Use a fresh batch of catalyst or ligand. For CBS reductions generated in situ, ensure the chiral amino alcohol precursor is of high purity.[7] | |
| 4. Extended Reaction Time | For some reversible systems, particularly in ATH, allowing the reaction to proceed for too long after reaching equilibrium can lead to racemization of the product, thereby decreasing the % ee.[11] Action: Monitor the reaction by chiral HPLC or GC and quench it as soon as maximum conversion and % ee are achieved. |
Section 3: Key Experimental Protocols
The following is a representative, detailed protocol for the synthesis via Asymmetric Transfer Hydrogenation.
Protocol: Asymmetric Transfer Hydrogenation of 7-Methoxy-1-tetralone using a Ru(II)-TsDPEN Catalyst
This protocol is based on well-established Noyori-type procedures.[4][11][15]
Materials & Reagents:
-
7-Methoxy-1-tetralone (1.0 eq)
-
[RuCl₂(p-cymene)]₂ (0.005 eq, 0.5 mol%)
-
(R,R)-N-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (0.01 eq, 1.0 mol%)
-
Anhydrous Isopropanol (iPrOH)
-
Triethylamine (TEA) (5.0 eq)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (oven-dried)
Step-by-Step Procedure:
-
Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.0 mol%).
-
Expert Insight: The 1:2 ratio of Ru dimer to chiral ligand is critical for forming the active monomeric catalyst species.
-
-
Add a 5:2 mixture of anhydrous isopropanol and triethylamine. The volume should be sufficient to create a 0.1 M solution with respect to the starting ketone.
-
Causality: Triethylamine acts as the base required to generate the active ruthenium-hydride catalyst from the isopropanol.[6]
-
-
Stir the resulting orange-red solution at 80 °C for 20-30 minutes. The solution should become a deep reddish-purple, indicating the formation of the active catalyst.
-
Reduction: Cool the catalyst solution to room temperature (20-25 °C).
-
Add 7-Methoxy-1-tetralone (1.0 equivalent) to the flask.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 1-4 hours).
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
-
Analysis: Determine the chemical yield by mass. Analyze the enantiomeric excess (% ee) using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
References
-
Yoo, S. et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2351. Available at: [Link]
-
Caleffi, G. S. et al. (2021). Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes: One-Pot Reduction of C═C and C═O bonds. The Journal of Organic Chemistry, 86(6), 4849–4858. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric Reduction of Substituted Indanones and Tetralones Catalyzed by Chiral Dendrimer and Its Application to the Synthesis of (+)-Sertraline. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of α‐tetralones to the corresponding chiral alcohols by BaSDR1. Scientific Diagram. Available at: [Link]
-
Caleffi, G. S. et al. (2021). Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori–Ikariya Ru(II) Complexes: One-Pot Reduction of C═C and C═O bonds. ACS Publications. Available at: [Link]
-
Figshare. (n.d.). Rapid Development of an Enantioselective Synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid. Available at: [Link]
-
Gładkowski, W. et al. (2013). Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). US5750794A - Process for preparing chiral tetralone.
-
Taylor, C. G. et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. Available at: [Link]
-
ACS Publications. (n.d.). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Available at: [Link]
-
ResearchGate. (n.d.). Rapid Development of an Enantioselective Synthesis of ( R )-1Hydroxy7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric hydrogenation of ketones with a combined catalyst of... Download Scientific Diagram. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. Available at: [Link]
-
MDPI. (n.d.). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. Available at: [Link]
-
MDPI. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Available at: [Link]
-
ACS Publications. (2022). Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. Available at: [Link]
-
ACS Publications. (2007). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. Available at: [Link]
-
Wordpress. (n.d.). Specific Solvent Issues / Safety Issues with Ketone Reduction. Available at: [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Available at: [Link]
-
Wikipedia. (n.d.). Enantioselective ketone reduction. Available at: [Link]
-
ACS Publications. (2001). “Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Jasinski, J. P. et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E. Available at: [Link]
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Available at: [Link]
-
ResearchGate. (n.d.). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PDF. Available at: [Link]
-
Chemistry Stack Exchange. (2015). How can a ketone be enantioselectively reduced, in the presence of an ester? Available at: [Link]
-
Chegg. (n.d.). Enantioselective ketone reductions can be performed enzymatically or using reagents/catalysts. What are the advantages and disadvantages for each method? Available at: [Link]
-
MDPI. (n.d.). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Available at: [Link]
-
PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Available at: [Link]
-
PubMed Central. (n.d.). Enantioselective Total Synthesis and Structural Revision of Dysiherbol A. Available at: [Link]
-
ResearchGate. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Available at: [Link]
-
MedCrave online. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. Available at: [Link]
-
ResearchGate. (n.d.). An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. PDF. Available at: [Link]
Sources
- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes: One-Pot Reduction of C═C and C═O bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Chiral Resolution of Tetralone Derivatives: A Technical Support Center
Welcome to the Technical Support Center dedicated to the intricate challenges of chiral resolution for tetralone derivatives. As crucial intermediates in the synthesis of pharmaceuticals, particularly for central nervous system disorders, achieving enantiopure tetralones is a critical step in drug development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during these separations. Here, we synthesize technical expertise with field-proven insights to provide you with a self-validating system of protocols and troubleshooting guides.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses the most frequent and perplexing issues encountered during the chiral separation of tetralone derivatives via High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Q1: I'm seeing no separation of my tetralone enantiomers (co-elution). Where do I start troubleshooting?
A1: Initial Assessment & Strategy
Co-elution is a common initial challenge, indicating insufficient differential interaction between the tetralone enantiomers and the chiral stationary phase (CSP). The primary factors to investigate are the CSP and the mobile phase composition. There is no universal CSP, and a screening approach is often necessary.[2]
Step-by-Step Troubleshooting Protocol:
-
System Suitability Check: Before troubleshooting your specific method, confirm your HPLC/SFC system is performing correctly. Inject a standard racemic mixture known to separate on your chosen column to ensure the system is not the source of the issue.
-
Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for tetralone derivatives.[1][3]
-
Mechanism of Interaction: Separation on polysaccharide-based CSPs relies on interactions such as hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the stationary phase.[4] The rigid structure of tetralone derivatives may not fit optimally into the chiral pockets of all CSPs.
-
Screening Strategy: A systematic screening of a few complementary CSPs is highly recommended. A good starting point for tetralone derivatives includes:
-
Cellulose-based columns (e.g., CHIRALPAK® IC, OD).[1]
-
Amylose-based columns (e.g., CHIRALPAK® AD, AS).
-
-
-
Optimize the Mobile Phase: Chiral separations are highly sensitive to the mobile phase composition.
-
Normal Phase (HPLC): For normal phase HPLC, the mobile phase typically consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol).[1]
-
Modifier Percentage: Vary the percentage of the alcohol modifier. Start with a low percentage (e.g., 5%) and gradually increase it. A lower modifier concentration generally increases retention and may improve resolution, but excessively long retention times can lead to peak broadening.
-
Modifier Type: The type of alcohol can significantly impact selectivity. If isopropanol doesn't yield separation, try ethanol.
-
-
Supercritical Fluid Chromatography (SFC): In SFC, the mobile phase is typically supercritical CO2 with a polar co-solvent (modifier).[5][6]
-
Co-solvent Type: Methanol, ethanol, and isopropanol are common co-solvents. Their elution strength and interaction with the CSP differ, so screening different co-solvents is crucial.[5]
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can dramatically alter the interactions between the analyte and the CSP, improving peak shape and selectivity.[7] For tetralone derivatives, which are neutral, additives can still influence the ionization state of residual silanols on the silica support, affecting interactions.
-
-
-
Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.[1][3]
-
Lowering the Temperature: Decreasing the column temperature often enhances enantioselectivity, as the separation of many tetralone derivatives is enthalpy-controlled.[1] Try running the separation at a lower temperature (e.g., 10-15°C).
-
Van't Hoff Plot: To systematically study the effect of temperature, a Van't Hoff plot (ln(α) vs. 1/T) can be constructed to determine if the separation is enthalpically or entropically driven.[3]
-
Troubleshooting Decision Tree for No Separation
Sources
Technical Support Center: Optimization of Silica Gel Column Chromatography for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol Purification
Welcome to the technical support center for the purification of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during silica gel column chromatography of this specific compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your own laboratory settings.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound.
Question: My primary challenge is poor separation between this compound and a closely related impurity. What steps can I take to improve resolution?
Answer:
Poor resolution is a frequent issue, particularly with structurally similar impurities. Here’s a systematic approach to enhance separation:
-
Optimize the Mobile Phase: The polarity of your eluent is the most critical factor.[1] this compound is a moderately polar compound. Fine-tuning the solvent system is paramount.
-
Initial Solvent System Selection: A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.
-
Systematic Optimization with TLC: Before committing to a column, meticulously optimize the solvent system using Thin-Layer Chromatography (TLC).[1] Aim for an Rf value of approximately 0.2-0.3 for the target compound to ensure good separation on the column.[2]
-
Consider a Ternary System: If a binary system fails to provide adequate separation, introducing a third solvent can modulate selectivity. For instance, adding a small percentage of methanol or triethylamine (if dealing with basic impurities) to a hexane/ethyl acetate mixture can significantly alter the separation profile.
-
-
Evaluate Silica Gel Properties:
-
Particle Size: For difficult separations, using silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) will increase the surface area and improve the efficiency of the separation.[1]
-
Pore Size: Standard 60 Å pore size silica is generally suitable. However, if you suspect issues with molecular size exclusion, this could be a factor to investigate.
-
-
Column Packing and Dimensions:
-
Proper Packing is Crucial: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Always pack the column as a slurry to ensure a homogenous stationary phase.[3]
-
Increase Column Length: For challenging separations, a longer column provides more theoretical plates, enhancing resolution.
-
Decrease Column Diameter: A narrower column can minimize diffusion and improve separation, but at the cost of loading capacity.
-
Question: I'm observing significant peak tailing for my product. What are the likely causes and how can I rectify this?
Answer:
Peak tailing is often indicative of undesirable secondary interactions between your compound and the silica gel, or issues with the mobile phase.
-
Acidic Nature of Silica: Silica gel is inherently acidic and can strongly interact with basic functional groups, leading to tailing. While this compound is not strongly basic, this can still be a factor.
-
Solution: Adding a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase can neutralize the acidic silanol groups and improve peak shape.
-
-
Compound Overloading: Loading too much sample onto the column is a common cause of tailing and poor separation.
-
Solution: A general rule of thumb is to use a silica gel to crude compound ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
-
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will interact too strongly with the stationary phase, resulting in tailing.[2]
-
Solution: Gradually increase the polarity of the eluent. A gradient elution, starting with a less polar solvent system and progressively increasing the polarity, can be highly effective in eluting the compound in a sharper band.
-
Question: My purified product yield is consistently low. Where could I be losing my compound?
Answer:
Low recovery can be frustrating. Here are several potential causes and their solutions:
-
Irreversible Adsorption on Silica: The compound may be strongly and irreversibly binding to the silica gel.
-
Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see significant streaking or decomposition, your compound may not be stable on silica.[4]
-
Alternative Stationary Phases: If instability on silica is confirmed, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[2][4]
-
-
Co-elution with an Unseen Impurity: A UV-inactive impurity might be co-eluting with your product, leading to fractions that appear pure by TLC (if visualizing by UV) but are in fact a mixture.
-
Solution: Use a universal TLC stain, such as potassium permanganate or ceric ammonium molybdate, to visualize all components of your fractions.
-
-
Improper Fraction Collection:
-
Solution: Collect smaller fractions, especially around the expected elution volume of your product. Analyze each fraction carefully by TLC before combining them.[5]
-
-
Sample Loading Issues:
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, it may precipitate at the top of the column when loaded in a small amount of a stronger solvent. This leads to a broad initial band and poor separation. Dry loading the sample, where it is pre-adsorbed onto a small amount of silica gel before being added to the column, can resolve this issue.[5]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for packing a silica gel column for this purification?
A1: The slurry packing method is highly recommended for achieving a uniformly packed column, which is essential for good separation.[3][6]
Experimental Protocol: Slurry Packing a Silica Gel Column
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5][6]
-
Slurry Formation: In a separate beaker, weigh the required amount of silica gel. Add the initial, least polar mobile phase to the silica gel to form a slurry.[6][7] The consistency should be easily pourable but not too dilute.
-
Packing: Clamp the column vertically. Fill the column about one-third full with the mobile phase. Pour the silica slurry into the column in a single, continuous motion.
-
Settling: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling of the silica.[6]
-
Finalizing the Bed: Once the silica has settled, open the stopcock to drain the excess solvent until it is just above the silica bed. Add a protective layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[5][7]
Q2: How do I determine the optimal solvent system for the column using TLC?
A2: TLC is an indispensable tool for developing your column chromatography method.
Experimental Protocol: TLC for Solvent System Optimization
-
Spotting: Dissolve a small amount of your crude mixture in a suitable solvent. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system. Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp and/or by staining.
-
Rf Calculation: Calculate the Retention Factor (Rf) for your target compound: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Optimization: Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for this compound. A lower Rf generally indicates that the compound will elute later from the column, allowing for better separation from less polar impurities.
Q3: What are the best practices for loading my sample onto the column?
A3: Proper sample loading is critical for achieving a narrow starting band and, consequently, good separation.
-
Wet Loading: Dissolve the sample in the minimum amount of the mobile phase.[5] Carefully add this solution to the top of the column, allowing it to absorb into the silica bed before adding more mobile phase.
-
Dry Loading: This is the preferred method if your sample is not very soluble in the mobile phase.[5]
Experimental Protocol: Dry Loading
-
Dissolve your crude sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to the solution.
-
Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
III. Data Presentation and Visualization
Table 1: Recommended Starting Solvent Systems for TLC Optimization
| Solvent System (v/v) | Polarity Index | Expected Rf Range for Target Compound | Notes |
| Hexane:Ethyl Acetate (9:1) | Low | 0.4 - 0.6 | Good starting point for initial screening. |
| Hexane:Ethyl Acetate (4:1) | Medium | 0.2 - 0.4 | Often provides good separation. |
| Hexane:Dichloromethane (1:1) | Medium | 0.3 - 0.5 | Alternative if ethyl acetate gives poor results. |
| Hexane:Ethyl Acetate with 0.5% Triethylamine | Medium | 0.2 - 0.4 | Use if peak tailing is observed on TLC. |
Diagram 1: Workflow for Optimization of Silica Gel Chromatography
Caption: Step-by-step workflow for the purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Poor Separation
Caption: A decision tree to diagnose and resolve poor separation issues.
IV. References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Rookie Mistakes: Column Chromatography. [Link]
-
Organic Chemistry at CU Boulder. Column Chromatography. [Link]
-
Senpai Learn. (2013). 【4K】-- Column Chromatography (Purification). YouTube. [Link]
-
U R B. (2023). Silica gel column preparation and compound purification. YouTube. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ResearchGate. For highly polar compound, how to do the purification?. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Purification [chem.rochester.edu]
- 3. Rookie Mistakes [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Preventing racemization during the synthesis of chiral tetrahydronaphthalenols
Welcome to the technical support center for the stereoselective synthesis of chiral tetrahydronaphthalenols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to preventing racemization during these critical synthetic transformations. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure your success in obtaining high enantiopurity.
Troubleshooting Guide: Addressing Key Experimental Challenges
This section tackles specific problems you might encounter in the lab. We delve into the root causes and provide actionable solutions to get your synthesis back on track.
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
Question: My asymmetric reduction of a substituted tetralone is yielding the desired tetrahydronaphthalenol, but the enantiomeric excess is consistently low. What are the potential causes and how can I improve the stereoselectivity?
Answer: Low enantiomeric excess is a common hurdle and can stem from several factors, ranging from the catalyst system to the reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:
-
Catalyst Inactivity or Inappropriateness: The choice of chiral catalyst or ligand is paramount. An ineffective catalyst may exhibit low intrinsic selectivity for the substrate.
-
Troubleshooting Steps:
-
Screen a Broader Range of Catalysts: If using a metal-based catalyst (e.g., Ru, Rh, Ir complexes), screen different chiral ligands. For oxazaborolidine-catalyzed reductions (CBS reduction), ensure the catalyst is freshly prepared or properly stored, as they can age and lose effectiveness.[1] Biocatalysts, such as whole-cell microorganisms or isolated enzymes (reductases), offer a powerful alternative and different strains can exhibit vastly different selectivities.[2][3][4]
-
Verify Catalyst Loading: Inadequate catalyst loading can lead to a significant background reaction (non-selective reduction), thus eroding the ee. Incrementally increase the catalyst loading to determine the optimal concentration.
-
Consider Dynamic Kinetic Resolution (DKR): For substrates prone to racemization under the reaction conditions, a DKR approach can be highly effective. This involves the in-situ racemization of the starting material coupled with a rapid, stereoselective reduction, allowing for theoretical yields of a single enantiomer up to 100%.[5]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can profoundly impact stereoselectivity.
-
Troubleshooting Steps:
-
Temperature Optimization: Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Perform a temperature screen (e.g., from room temperature down to -78 °C) to find the sweet spot.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, its stereoselectivity. Screen a range of solvents (e.g., THF, toluene, CH2Cl2, etc.) to identify the optimal medium for your specific catalyst-substrate combination.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to in-situ racemization of the product.[3] Monitor the reaction progress by chiral HPLC or GC to determine the point of maximum ee before it begins to decline.[6]
-
-
-
Racemization During Workup or Purification: The chiral alcohol product itself might be susceptible to racemization under certain pH or temperature conditions.
-
Troubleshooting Steps:
-
Maintain Mild Workup Conditions: Avoid strongly acidic or basic conditions during the workup. Use buffered aqueous solutions for quenching and extraction if necessary.
-
Purification Strategy: Flash chromatography on silica gel is generally safe for most alcohols. However, if you suspect on-column racemization, you can try deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, consider purification by crystallization if feasible.
-
-
Issue 2: Poor Chemical Yield Despite Good Enantioselectivity
Question: I've successfully optimized my reaction for high ee, but the chemical yield of the chiral tetrahydronaphthalenol is unacceptably low. What could be the reasons, and how can I improve it?
Answer: Achieving high enantioselectivity at the expense of yield is a common trade-off. The key is to find conditions that balance both parameters.
-
Incomplete Reaction: The reaction may not be going to completion under the conditions optimized for high ee.
-
Troubleshooting Steps:
-
Increase Reaction Time or Temperature: While this can risk lowering the ee, a modest increase might be necessary to drive the reaction to completion. Monitor both yield and ee over time to find the optimal endpoint.
-
Reagent Stoichiometry: Ensure the reducing agent (e.g., borane source, hydrogen pressure) is not the limiting factor. A slight excess of the reducing agent may be required.
-
-
-
Side Product Formation: Competing side reactions can consume the starting material or the product.
-
Troubleshooting Steps:
-
Analyze the Crude Reaction Mixture: Use techniques like NMR, LC-MS, or GC-MS to identify the major byproducts. Understanding what they are can provide clues about the undesired reaction pathways. For instance, over-reduction to the corresponding tetralin can sometimes occur.
-
Protecting Groups: If your tetralone substrate has other reactive functional groups, consider using protecting groups to prevent side reactions.[7][8] The choice of protecting group should be orthogonal to the reduction conditions.[8]
-
-
-
Product Loss During Workup and Purification: The desired chiral alcohol may be lost during the isolation process.
-
Troubleshooting Steps:
-
Extraction Efficiency: Tetrahydronaphthalenols can have moderate water solubility. Ensure you are using an appropriate extraction solvent and performing a sufficient number of extractions. Saturating the aqueous layer with NaCl can help improve extraction efficiency.
-
Careful Solvent Removal: If the product is volatile, avoid using high vacuum or excessive heat during solvent evaporation.[6]
-
-
Frequently Asked Questions (FAQs)
This section provides concise answers to more general questions regarding the synthesis of chiral tetrahydronaphthalenols.
Q1: What is the underlying mechanism of racemization for chiral tetrahydronaphthalenols?
A1: Racemization of the final chiral tetrahydronaphthalenol product can occur if the hydroxyl group is temporarily removed and then re-added non-stereoselectively. This is often facilitated by acidic or basic conditions that can promote the formation of a carbocation or an enolate-like intermediate from the starting ketone, respectively.[9] For the starting tetralone, racemization at the α-position (if a stereocenter exists there) can occur via enol or enolate formation under basic or acidic conditions, which leads to a loss of stereochemical information before the reduction.[9]
Q2: How do I choose between a chemical catalyst and a biocatalyst for my asymmetric reduction?
A2: The choice depends on several factors including substrate scope, desired enantiomer, scalability, and available resources.
| Feature | Chemical Catalysts (e.g., CBS, Noyori-type) | Biocatalysts (e.g., Ketoreductases, Whole Cells) |
| Stereoselectivity | Often high, but may require extensive ligand screening. Both enantiomers are typically accessible by choosing the appropriate ligand enantiomer.[1][10] | Can be exceptionally high (>99% ee). Access to the opposite enantiomer may require screening for a different enzyme.[2][11] |
| Reaction Conditions | Often require inert atmosphere, anhydrous solvents, and sometimes cryogenic temperatures. | Typically operate in aqueous media under mild pH and temperature conditions.[3][11] |
| Substrate Scope | Generally broad, but can be sensitive to sterics and functional groups. | Can be more substrate-specific, but enzyme engineering can broaden the scope.[2] |
| Cost & Scalability | Precious metal catalysts can be expensive. Homogeneous catalysts can be difficult to remove. | Can be cost-effective for large-scale synthesis. Enzymes are biodegradable.[4][11] |
Q3: What are the most reliable methods for determining the enantiomeric excess (ee) of my chiral tetrahydronaphthalenol?
A3: Accurate determination of ee is crucial. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for many applications. A wide variety of chiral stationary phases are commercially available.[12][13]
-
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable alcohols. Derivatization to a more volatile ester or ether may be necessary.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their quantification by integration.[15]
Q4: Can protecting groups help in preventing racemization?
A4: Yes, indirectly. While protecting groups are primarily used to prevent unwanted side reactions at other functional groups in the molecule, these side reactions can sometimes create conditions that promote racemization.[16] For instance, if a basic functional group elsewhere in the molecule is left unprotected, it could catalyze the racemization of a nearby stereocenter. By protecting such groups, you maintain more controlled reaction conditions, thereby minimizing the risk of racemization.[7][17]
Experimental Protocols & Visualizations
Protocol: General Procedure for Asymmetric Reduction of a Tetralone using a CBS Catalyst
This protocol provides a general guideline for the Corey-Bakshi-Shibata (CBS) reduction, a widely used method for the enantioselective reduction of ketones.[1][18]
-
Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask, add the chiral lactam alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (10 mol%).
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH3·SMe2) (1.0 M in THF, 1.0 equiv).
-
Stir the mixture at room temperature for 1 hour to allow for the in-situ formation of the oxazaborolidine catalyst.[1]
-
Reduction: Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
In a separate flask, dissolve the tetralone substrate in anhydrous THF.
-
Add the tetralone solution dropwise to the catalyst solution over 30 minutes.
-
Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or GC).
-
Quenching: Slowly add methanol to the reaction mixture to quench the excess borane.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified tetrahydronaphthalenol by chiral HPLC or GC.
Diagrams
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Potential pathways for racemization.
References
- American Chemical Society. Stereoselective synthesis of tetrahydronaphthalenols using Ir-catalyzed alkylation/dynamic kinetic resolution cascade.
- BenchChem. Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol.
- ResearchGate. Asymmetric reduction of α‐tetralones to the corresponding chiral alcohols by BaSDR1.
- PubMed Central (PMC). Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture.
- ACS Publications. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
- ResearchGate. Asymmetric Reduction of Substituted Indanones and Tetralones Catalyzed by Chiral Dendrimer and Its Application to the Synthesis of (+)-Sertraline.
- National Institutes of Health (NIH). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- PubMed. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
- MDPI.
- PubMed. Diastereoselective and enantioselective reduction of tetralin-1,4-dione.
- Wiley Online Library. Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101.
- Determin
- Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- PubMed Central (PMC). Diastereoselective and enantioselective reduction of tetralin-1,4-dione.
- ResearchGate.
- Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- YouTube.
- ACS Publications. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities.
- ChemRxiv.
- Wikipedia.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
- ResearchGate.
- PubMed Central (PMC). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Pearson+. α-Tetralone undergoes Birch reduction to give an excellent yield ....
- RSC Publishing.
- ResearchGate. Enantioselective synthesis strategies to prepare chiral tertiary alcohols.
- Semantic Scholar. Studies directed toward the total synthesis of tetronolide 1. An enantioselective synthesis of the octahydronaphthalene unit.
- NINGBO INNO PHARMCHEM CO.,LTD.
- MSU chemistry. Synthesis of Chiral Tertiary Alcohol: Significant Developments.
- Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit.
- ACS Publications.
- ResearchGate. Enantioselective Total Synthesis and Structure Confirmation of the Natural Dimeric Tetrahydroxanthenone Dicerandrol C.
- ResearchGate. The problem of racemization in drug discovery and tools to predict it.
- ACS Publications.
- National Institutes of Health (NIH). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of tetrahydronaphthalenols using Ir-catalyzed alkylation/dynamic kinetic resolution cascade | Poster Board #3369 - American Chemical Society [acs.digitellinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. jocpr.com [jocpr.com]
- 9. Racemization - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uma.es [uma.es]
- 13. chiraltech.com [chiraltech.com]
- 14. Determination of enantiomeric excess [ch.ic.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. media.neliti.com [media.neliti.com]
- 17. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Welcome to the technical support center for the synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this chiral alcohol. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical experience.
I. Overview of the Primary Synthesis Route: Asymmetric Reduction
The most prevalent and efficient method for synthesizing (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is the asymmetric reduction of its prochiral ketone precursor, 7-Methoxy-1-tetralone.[1][2][3][4] This approach offers a direct pathway to the desired enantiomer, which is a crucial building block in the synthesis of various pharmacologically active molecules.[1][2][5]
The core of this transformation lies in the selection of a suitable chiral catalyst or biocatalyst that can selectively deliver a hydride to one face of the ketone, leading to a high enantiomeric excess (ee) of the (S)-alcohol.[6][7][8][9]
Below is a generalized workflow for this synthesis:
Caption: Generalized workflow for the synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
II. Troubleshooting Guide: Common Issues and Solutions
Scaling up a chemical synthesis often presents challenges that may not be apparent at the lab scale.[10][11] This section addresses specific problems you might encounter during the synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Enantiomeric Excess (ee) | 1. Ineffective Chiral Catalyst or Ligand: The chosen catalyst may not be optimal for this specific substrate. 2. Racemization: The product may racemize under the reaction or work-up conditions.[12] 3. Incorrect Reaction Conditions: Temperature, pressure, or solvent may not be optimized for stereoselectivity.[10][12] | 1. Catalyst Screening: Screen a variety of chiral catalysts, such as those based on Ruthenium with chiral diphosphine and diamine ligands (e.g., TolBINAP/DPEN complexes), or consider biocatalysts like ketone reductases (KREDs) or whole-cell systems (e.g., Fusarium culmorum).[5][6][7][13] Biocatalysis can offer high enantioselectivity under mild conditions.[6] 2. Optimize Work-up: Ensure the work-up procedure is performed at a low temperature and avoid strongly acidic or basic conditions that could catalyze racemization. 3. Condition Optimization: Systematically vary the reaction temperature (lower temperatures often favor higher ee), pressure (for catalytic hydrogenations), and solvent.[12] |
| Low Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Product Formation: Competing reactions may be consuming the starting material or product. 3. Product Loss During Work-up/Purification: The product may be lost during extraction or chromatography due to its polarity.[12] 4. Inefficient Hydride Source: The reducing agent may not be effective or may be degrading. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.[12] 2. Adjust Stoichiometry & Conditions: Vary the stoichiometry of the reagents and control the reaction temperature to minimize side reactions. 3. Optimize Extraction and Purification: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions. For purification, consider column chromatography with an appropriate solvent system or crystallization. 4. Select an Appropriate Reducing Agent: For catalytic hydrogenations, ensure high-purity hydrogen gas. For transfer hydrogenations, isopropanol is a common choice.[8] For stoichiometric reductions, ensure the quality of the hydride source. |
| Difficult Purification | 1. Polarity of the Product: The hydroxyl group makes the product relatively polar, which can lead to tailing on silica gel chromatography. 2. Residual Catalyst: Metal-based catalysts may be difficult to remove completely. | 1. Alternative Purification Methods: Consider crystallization as a method for purification, which can also lead to enantiomeric enrichment. If using chromatography, try different solvent systems or consider using a different stationary phase (e.g., alumina). 2. Catalyst Removal Techniques: For homogeneous catalysts, specific work-up procedures may be required to precipitate and filter out the metal complex. For heterogeneous catalysts, simple filtration is usually sufficient. |
| Inaccurate Chiral Analysis | 1. Poor Separation on Chiral Column: The chosen chiral stationary phase may not be suitable for resolving the enantiomers.[12] 2. Lack of a Strong Chromophore: If using HPLC with a UV detector, the signal may be weak. | 1. Screen Chiral Columns: Test a variety of chiral HPLC or GC columns to find one that provides baseline separation of the (S) and (R) enantiomers. 2. Derivatization: If detection is an issue, consider derivatizing the alcohol with a UV-active reagent to enhance its visibility on an HPLC-UV detector.[12] |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and how can I ensure its purity?
A1: The recommended starting material is 7-Methoxy-1-tetralone.[1][2][3][4] Its purity is crucial for a successful and clean reaction. You can synthesize it from anisole and succinic anhydride, followed by reduction and cyclization.[1] Alternatively, it is commercially available.[4][14] Before use, it is advisable to check its purity by techniques such as NMR, GC, or melting point determination (m.p. 59-63 °C).[14]
Q2: What are the pros and cons of using a chemical catalyst versus a biocatalyst for the asymmetric reduction?
A2:
| Catalyst Type | Pros | Cons |
| Chemical Catalysts (e.g., Ru-based) | - Broad substrate scope. - Well-established and predictable.[7][8] - High turnover numbers can be achieved. | - Often require high pressures of hydrogen gas. - May use expensive and toxic heavy metals.[15] - Can be sensitive to air and moisture. |
| Biocatalysts (e.g., KREDs, whole cells) | - High enantioselectivity and regioselectivity.[6] - Operate under mild conditions (ambient temperature and pressure).[6] - Environmentally benign ("green chemistry").[16] | - Substrate scope can be limited. - May require cofactor regeneration systems. - Can be sensitive to substrate and product inhibition.[6] |
Q3: How can I monitor the progress of the asymmetric reduction reaction?
A3: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
-
TLC: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (ketone) from the product (alcohol). The alcohol, being more polar, will have a lower Rf value.
-
GC: A GC method can be developed to quantify the disappearance of the starting material and the appearance of the product over time.
For determining the enantiomeric excess (ee) of the product, you will need to use a chiral analytical technique, such as chiral HPLC or chiral GC, after the reaction is complete and the product has been isolated.
Q4: What are some key safety considerations when scaling up this synthesis?
A4:
-
Hydrogen Gas: If using catalytic hydrogenation, be aware of the flammability and explosive potential of hydrogen gas. Ensure the reaction is carried out in a well-ventilated area with appropriate safety equipment.
-
Pyrophoric Reagents: Some chemical reducing agents can be pyrophoric. Handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used.
-
Exothermic Reactions: The quenching step of the reaction can be exothermic. Perform additions slowly and with adequate cooling.
Always consult the Safety Data Sheet (SDS) for all reagents and solvents used in the synthesis.
IV. Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation
This protocol is a general guideline and may require optimization for your specific setup.
-
Reactor Setup: To a dry and inert-atmosphere-purged reactor, add the chiral Ruthenium catalyst and the corresponding chiral ligand.
-
Solvent and Base: Add an appropriate solvent (e.g., isopropanol) and a base (e.g., potassium tert-butoxide).
-
Starting Material: Add 7-Methoxy-1-tetralone to the reactor.
-
Reaction: Heat the mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Work-up: Cool the reaction mixture and quench by slowly adding water or a dilute acidic solution.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for Biocatalytic Reduction with a Ketoreductase (KRED)
-
Buffer Preparation: Prepare a suitable buffer solution at the optimal pH for the chosen KRED.
-
Cofactor Regeneration: Add the components for the cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
-
Enzyme and Substrate: Add the KRED and the 7-Methoxy-1-tetralone (often dissolved in a co-solvent like DMSO to aid solubility).
-
Reaction: Incubate the mixture at the optimal temperature with gentle agitation.
-
Work-up and Extraction: Once the reaction is complete, extract the product with an appropriate organic solvent.
-
Purification: Purify the product as described in the chemical catalysis protocol.
Caption: Troubleshooting logic for addressing low enantiomeric excess.
V. References
-
Humphrey, G. R., & Tao, J. (2006). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]
-
PrepChem. (n.d.). Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene. PrepChem.com. [Link]
-
Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]
-
Swizdor, A., & Kolek, T. (2009). Asymmetric reduction of tetralones and their methoxy derivatives by Fusarium culmorum. Biocatalysis and Biotransformation, 27(3), 179-185. [Link]
-
SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA. [Link]
-
MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]
-
Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. [Link]
-
ResearchGate. (n.d.). Asymmetric Reduction of Substituted Indanones and Tetralones Catalyzed by Chiral Dendrimer and Its Application to the Synthesis of (+)-Sertraline. ResearchGate. [Link]
-
Sadashivamurthy, B., & Pragasam, A. (n.d.). SYNTHESIS AND CHARACTERISATION OF NOVEL ANTIMITOTIC ANALOGUES OF PODOPHYLLOTOXIN. ResearchGate. [Link]
-
Scribd. (n.d.). Asymmetric Reduction of Tetralones and Their Methoxy | PDF. Scribd. [Link]
-
MDPI. (2023). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. MDPI. [Link]
-
American Chemical Society. (n.d.). Ketone Reduction. American Chemical Society. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. University of Liverpool. [Link]
-
PMC - NIH. (2023). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC - NIH. [Link]
-
MedCrave online. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MedCrave online. [Link]
-
ResearchGate. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. Organic Syntheses. [Link]
-
Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]
-
PMC - NIH. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. [Link]
-
The Journal of Organic Chemistry. (2014). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. The Journal of Organic Chemistry, 79(19), 9013-9030. [Link]
-
ResearchGate. (n.d.). An Expeditious Synthesis of 8-Methoxy-1-tetralone. ResearchGate. [Link]
-
PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. PubChem. [Link]
-
Canadian Center of Science and Education. (2013). Synthesis of 8-Methoxy-1-Tetralone. Canadian Center of Science and Education. [Link]
-
Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone. Google Patents.
Sources
- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-1-tetralone | 6836-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Reduction of Ketones [sigmaaldrich.cn]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. 7-Methoxy-1-tetralone 99 6836-19-7 [sigmaaldrich.com]
- 15. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 16. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Enigmatic Bioactivity of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: A Comparative Guide to its Tetralone Precursor and Analogs
Foreword for the Research Community
To our fellow researchers, scientists, and drug development professionals, this guide ventures into the bioactive landscape of tetralone derivatives, with a specific focus on 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. However, a comprehensive search of the current scientific literature, including peer-reviewed articles and patent databases, reveals a significant knowledge gap: there is a notable absence of published experimental data detailing the specific bioactivity of this compound. While its ketone precursor, 7-methoxy-1-tetralone, is a well-documented intermediate in the synthesis of bioactive molecules like the antidepressant agomelatine[1], the alcohol derivative itself remains largely uncharacterized in terms of its pharmacological effects.
This guide, therefore, adapts to this reality. We will first explore the known chemical context of this compound and then pivot to a detailed comparative analysis of its immediate precursor and other structurally related tetralone derivatives for which a wealth of bioactivity data exists. This approach allows us to provide a valuable resource for understanding the potential of the tetralone scaffold in drug discovery, while also highlighting a promising, yet unexplored, area for future research.
This compound: The Knowns and the Unknowns
This compound is the reduced alcohol form of 7-methoxy-1-tetralone. The conversion from the ketone to the alcohol is a standard synthetic step, often a prelude to further chemical modifications. Vendor information suggests its utility as a building block in the synthesis of selective estrogen receptor modulators (SERMs) and other pharmaceuticals targeting hormonal disorders and certain cancers. This implies that the core structure is of interest in medicinal chemistry, yet the specific biological properties of the alcohol remain to be elucidated in published studies.
The lack of direct bioactivity data for this compound necessitates a comparative approach, examining the well-documented activities of its chemical relatives. The following sections will delve into the diverse bioactivities of the broader tetralone family, providing quantitative data and experimental context to inform future investigations into the potential of this specific, yet unexamined, molecule.
Comparative Bioactivity of Tetralone Derivatives
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Here, we compare the performance of various tetralone derivatives across several key therapeutic areas.
Monoamine Oxidase (MAO) Inhibition: Implications for Neurodegenerative Diseases
Monoamine oxidases A and B are important enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Several studies have highlighted α-tetralone derivatives as potent MAO inhibitors.
Table 1: Monoamine Oxidase Inhibition by Tetralone Derivatives
| Compound | Target | IC50 (nM) | Selectivity (MAO-B/MAO-A) | Reference |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 4.5 | 287 | [2] |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 24 | 0.31 | [2] |
| 2-benzylidene-1-tetralone derivative (most potent) | MAO-B | 6.4 | - | [3] |
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines a typical method for determining the MAO inhibitory activity of test compounds.
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) for a defined period (e.g., 20 minutes) at 37°C.
-
Substrate Addition: A specific substrate is added to initiate the reaction. For MAO-A, this is often kynuramine, and for MAO-B, benzylamine is commonly used.
-
Reaction Termination: After a set incubation time (e.g., 30 minutes), the reaction is stopped, typically by adding a strong base (e.g., NaOH).
-
Detection: The product of the enzymatic reaction is quantified. For kynuramine, the fluorescent product 4-hydroxyquinoline is measured. For benzylamine, the production of hydrogen peroxide can be measured using a coupled reaction with horseradish peroxidase and a suitable chromogen.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Logical Workflow for MAO Inhibitor Screening
Caption: Workflow for identifying and characterizing MAO inhibitors.
Anticancer Activity: A Scaffold for Cytotoxicity
The tetralone ring is present in several clinically used anticancer drugs. Numerous studies have explored the antiproliferative activity of novel tetralone derivatives against various cancer cell lines.
Table 2: Anticancer Activity of Tetralone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(5-amino-1-(4-chlorophenylsulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (6g) | MCF-7 (Breast Cancer) | 4.42 | [4] |
| 2-(5-amino-1-(4-fluorophenylsulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (6h) | A549 (Lung Cancer) | 9.89 | [4] |
| 2-((2,6-dichlorophenyl)methylene)-3,4-dihydronaphthalen-1(2H)-one (3a) | HeLa (Cervical Cancer) | 3.5 µg/mL | [1][5] |
| 2-((2,6-dichlorophenyl)methylene)-3,4-dihydronaphthalen-1(2H)-one (3a) | MCF-7 (Breast Cancer) | 4.5 µg/mL | [1][5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.
Signaling Pathway Implicated in Anticancer Activity of 7-Methoxy-1-tetralone
Caption: Simplified pathway of 7-methoxy-1-tetralone's anticancer effects.
Antimicrobial Activity: A Broad Spectrum of Action
Tetralone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Tetralone Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 2D (an aminoguanidine-tetralone derivative) | Staphylococcus aureus ATCC 29213 | 0.5 | [6] |
| Compound 2D | MRSA-2 | 1 | [6] |
| Tetralone 2b | Penicillium expansum | 31.25 - 62.5 | [7] |
| Tetralone 2c | Penicillium expansum | 31.25 - 62.5 | [7] |
| Tetralone 2d | Penicillium expansum | 31.25 - 62.5 | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and the Untapped Potential of this compound
The extensive bioactivity profile of the tetralone scaffold strongly suggests that this compound is a compound of significant interest for biological evaluation. The subtle change from a ketone to an alcohol at the 1-position can have a profound impact on a molecule's three-dimensional structure, hydrogen bonding capacity, and ultimately, its interaction with biological targets.
Given the established roles of tetralone derivatives, future research on this compound could productively focus on:
-
CNS Activity: Building on the link between 7-methoxy-1-tetralone and the antidepressant agomelatine, and the dopaminergic activity of other tetralin derivatives[2][4][6], exploring the affinity of the alcohol for various CNS receptors is a logical next step.
-
Anticancer and SERM Activity: The vendor information pointing towards its use in synthesizing SERMs and anticancer agents warrants direct screening of the alcohol against a panel of cancer cell lines, particularly those that are hormone-dependent.
-
Broad-Spectrum Bioactivity Screening: A comprehensive screening against a diverse range of biological targets would be invaluable in uncovering novel activities for this uncharacterized molecule.
Conclusion
While the bioactivity of this compound remains an open question, the rich pharmacology of the tetralone class of compounds provides a compelling rationale for its investigation. The data presented in this guide for its precursor and other analogs offer a solid foundation for researchers to design and execute studies that will finally illuminate the biological potential of this intriguing molecule. The scientific community is encouraged to take up this challenge, as the next significant breakthrough in tetralone-based therapeutics may well be waiting in this unexplored territory.
References
- Legoabe, L. J., Petzer, A., & Petzer, J. P. (2014). α-Tetralone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 24(12), 2695-2699.
- Zhang, Q. J., Li, Y. X., Ge, W. B., Bai, L. X., & Li, J. Y. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety.
- Al-Abdullah, E. S., Al-Mutairi, M. S., Haiba, M. E., Khedr, M. A., & Zaghary, W. A. (2011).
- Li, Y., Wang, Y., Zhang, H., Li, J., & Li, J. (2018). Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. Molecules, 23(10), 2548.
- Al-Abdullah, E. S. (2011). Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives. Molecules (Basel, Switzerland), 16(4), 3410–3419.
- BenchChem. (2025).
- Al-Abdullah, E. S. (2011).
- El-Gamal, M. I., Abdel-Maksoud, M. S., El-Dakroury, M. F., & El-Din, M. M. G. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega.
- Patil, S. A., Patil, R., & Miller, D. D. (2015). Alpha-Tetralone derivatives as inhibitors of monoamine oxidase. Request PDF.
- Costa, P. R. R., et al. (2015). Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. European Journal of Medicinal Chemistry, 94, 249-257.
- Not available.
- Zhang, Q. J., Li, Y. X., Ge, W. B., Bai, L. X., & Li, J. Y. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety.
- Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646.
- Not available.
- Petzer, J. P., & Petzer, A. (2014). Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity. CNGBdb.
- Not available.
- Not available.
- Not available.
- Garai, J., Krekó, M., Őrfi, L., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357-1369.
- Not available.
- Not available.
- MedChemExpress. (n.d.). Macrophage migration inhibitory factor (MIF) | Inhibitors.
- Not available.
- PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one.
- Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.
- Not available.
- MySkinRecipes. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.
- Not available.
- Not available.
- Not available.
- Not available.
Sources
- 1. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. C1-Methylated 5-hydroxy-2-(dipropylamino)tetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
Comparing the efficacy of (R)- and (S)-enantiomers of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
An In-Depth Comparative Efficacy Analysis of (R)- and (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol Enantiomers
A Guide for Researchers in Medicinal Chemistry and Pharmacology
This guide provides a comprehensive framework for comparing the pharmacological efficacy of the (R)- and (S)-enantiomers of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. While direct comparative studies on this specific compound are not extensively published, this document synthesizes established principles of stereopharmacology and provides validated experimental protocols to enable researchers to conduct a thorough and accurate evaluation.
The fundamental principle that drug-receptor interactions are stereospecific is the cornerstone of this investigation. The distinct three-dimensional arrangements of the (R)- and (S)-enantiomers at the chiral center (C1) are expected to result in differential binding affinities and functional activities at their biological targets. This guide will detail the necessary steps to elucidate these differences, from chiral synthesis and separation to in vitro and in vivo characterization.
Section 1: Synthesis and Chiral Separation
The first critical step in comparing the enantiomers is to obtain them in high enantiomeric purity. The presence of one enantiomer as an impurity in the other can lead to misleading pharmacological data.
Asymmetric Synthesis
Asymmetric synthesis is the preferred method to obtain enantiomerically pure compounds. For this compound, a common approach is the asymmetric reduction of the corresponding prochiral ketone, 7-methoxy-1-tetralone.
Experimental Protocol: Asymmetric Reduction of 7-Methoxy-1-tetralone
-
Catalyst Preparation: A chiral catalyst is prepared, for example, by reacting a metal precursor like RuCl₂(PPh₃)₃ with a chiral ligand such as (R,R)- or (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
-
Reaction Setup: In an inert atmosphere (e.g., under argon), 7-methoxy-1-tetralone is dissolved in a suitable solvent like isopropanol.
-
Catalytic Reduction: The chiral catalyst is added, and the mixture is subjected to hydrogen gas at a specific pressure and temperature. The choice of the (R,R)- or (S,S)-ligand will determine whether the (R)- or (S)-enantiomer of the alcohol is predominantly formed.
-
Workup and Purification: After the reaction is complete, the catalyst is removed, and the product is purified using standard techniques like column chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC).
Chiral Resolution
An alternative to asymmetric synthesis is the resolution of a racemic mixture of the alcohol. This can be achieved by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography or crystallization, followed by the removal of the chiral auxiliary.
Section 2: Comparative Pharmacological Evaluation
Once the pure enantiomers are obtained, their pharmacological activity can be compared. Based on the structural similarity to known monoamine reuptake inhibitors and receptor ligands, a logical starting point is to investigate their effects on monoaminergic systems.
In Vitro Receptor Binding Assays
Receptor binding assays are essential to determine the affinity of each enantiomer for specific molecular targets. Radioligand binding assays are a common and sensitive method for this purpose.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., serotonin transporter (SERT), dopamine transporter (DAT), or various G-protein coupled receptors) are prepared.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound (either the (R)- or (S)-enantiomer).
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibition constant (Ki) for each enantiomer, which is a measure of its binding affinity.
Expected Data and Interpretation:
The Ki values for the (R)- and (S)-enantiomers are expected to differ, indicating stereoselective binding. A lower Ki value signifies higher binding affinity.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)
| Compound | SERT | DAT | 5-HT₂A Receptor |
| (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | 15 | 250 | 50 |
| (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | 350 | 1800 | 800 |
In Vitro Functional Assays
Functional assays are necessary to determine whether the enantiomers act as agonists, antagonists, or inhibitors at their target.
Experimental Protocol: Monoamine Transporter Uptake Assay
-
Cell Culture: Cells expressing the target transporter (e.g., HEK293 cells stably transfected with human SERT) are cultured.
-
Assay Procedure: The cells are incubated with a radiolabeled substrate (e.g., [³H]serotonin) in the presence of varying concentrations of the test enantiomer.
-
Uptake Measurement: After a specific incubation time, the uptake of the radiolabeled substrate into the cells is terminated, and the intracellular radioactivity is measured.
-
Data Analysis: The concentration of the enantiomer that inhibits substrate uptake by 50% (IC₅₀) is determined.
Expected Data and Interpretation:
The IC₅₀ values will reveal the functional potency of each enantiomer as a transporter inhibitor. The enantiomer with the lower IC₅₀ value is the more potent inhibitor.
Table 2: Hypothetical Functional Potencies (IC₅₀, nM)
| Compound | SERT Uptake Inhibition | DAT Uptake Inhibition |
| (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | 25 | 400 |
| (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | 800 | 3500 |
Section 3: Visualizing the Experimental Workflow
To provide a clear overview of the comparative evaluation process, the following workflow diagram is presented.
Caption: Experimental workflow for the comparative efficacy analysis.
Section 4: In Vivo Studies
Following in vitro characterization, the more potent enantiomer (the eutomer) should be advanced to in vivo studies to assess its efficacy and potential therapeutic effects in relevant animal models. For compounds targeting monoaminergic systems, models of depression (e.g., forced swim test) or anxiety (e.g., elevated plus maze) would be appropriate.
Section 5: Conclusion and Future Directions
This guide has outlined a systematic approach to compare the efficacy of the (R)- and (S)-enantiomers of this compound. The expected outcome is the identification of the eutomer, which will likely exhibit significantly higher affinity and potency at its biological target(s) compared to the distomer. This information is crucial for guiding further drug development efforts, as the use of a single, active enantiomer can lead to improved therapeutic efficacy and a better side-effect profile.
Future research should focus on elucidating the precise molecular interactions between each enantiomer and its target receptor through techniques like X-ray crystallography or computational modeling. This will provide a deeper understanding of the structural basis of stereoselectivity and inform the design of novel, more potent, and selective drug candidates.
References
-
Stereochemistry in Drug Action. Hutt, A. J. (2012). Encyclopedia of Life Sciences. [Link]
-
Asymmetric Synthesis of Chiral Alcohols. Noyori, R. (2002). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Radioligand Binding Assays: Theory and Practice. Bylund, D. B., & Toews, M. L. (1993). Journal of Pharmacology and Experimental Therapeutics, 265(3), 1045-1053. [Link]
-
Monoamine Transporter Assays. Rothman, R. B., & Baumann, M. H. (2003). Current Protocols in Pharmacology, Chapter 1: Unit 1.18. [Link]
A Senior Application Scientist's Guide to Validating Bioactivity Assays for Novel 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol Derivatives
Introduction
The 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and other neurologically active agents.[1][2] As researchers explore the therapeutic potential of novel derivatives based on this core, the need for robust and reliable bioactivity assays becomes paramount. This guide provides a comprehensive comparison of two distinct assay formats for validating the bioactivity of these small molecules: a biochemical enzyme inhibition assay and a cell-based reporter gene assay. Our focus is on the practical application of validation principles to ensure data integrity and to make informed decisions in the drug discovery pipeline.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for each step, grounded in established regulatory frameworks such as the ICH Q2(R1) guidelines.[3][4][5][6]
The Foundational Importance of Assay Validation
Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[6][7] In the context of drug discovery, this means generating objective evidence that our assay consistently and accurately measures the biological activity of a compound.[8][9][10] A well-validated assay provides confidence in structure-activity relationship (SAR) studies, hit-to-lead optimization, and candidate selection. The core parameters we will assess for each assay are:
-
Specificity: The ability to measure the analyte of interest in the presence of other components.[5][11][12]
-
Linearity: The capacity to produce results that are directly proportional to the concentration of the analyte within a given range.[13][14][15]
-
Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be linear, accurate, and precise.[13][14]
-
Accuracy: The closeness of the measured value to the true or accepted reference value.[11][14][16]
-
Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[11][13][14][16] This is typically assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Hypothetical Target and Compound
For the purpose of this guide, we will hypothesize that a novel derivative, "Compound X," from the this compound series has been designed to inhibit a specific kinase, "Kinase Y," which is implicated in a particular cancer signaling pathway. Furthermore, we will explore its potential off-target effects on a G-protein coupled receptor (GPCR) that regulates a cAMP-driven signaling pathway.
Assay Comparison: Biochemical vs. Cell-Based Approaches
We will compare two distinct yet complementary assay formats:
-
Biochemical Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) kinase inhibition assay to directly measure the inhibitory activity of Compound X on purified Kinase Y.
-
Cell-Based Assay: A luciferase reporter gene assay in a genetically modified cell line to assess the impact of Compound X on a GPCR-mediated signaling pathway.[17][18][19][20]
Cell-based assays offer a more physiologically relevant system as they are conducted within a cellular environment that can mimic disease states and preserve signaling pathways.[21][22] In contrast, biochemical assays provide a more direct measure of a compound's interaction with its molecular target without the complexities of cellular uptake, metabolism, or off-target effects.[22][23]
Part 1: Validation of a TR-FRET Kinase Inhibition Assay
Biochemical kinase assays are fundamental in early-stage drug discovery to determine the direct inhibitory potential of a compound on its target enzyme.[24] The TR-FRET format is a popular choice due to its sensitivity and robustness.
Experimental Workflow: TR-FRET Kinase Assay
Detailed Protocol: TR-FRET Kinase Inhibition Assay
-
Compound Preparation: Perform a serial dilution of Compound X in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.
-
Assay Plate Preparation: Add 2.5 µL of the diluted Compound X to the wells of a 384-well assay plate. Include controls for 0% inhibition (vehicle only) and 100% inhibition (a known potent inhibitor).
-
Enzyme Addition: Add 2.5 µL of Kinase Y enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP to each well to start the enzymatic reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a suitable TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the TR-FRET ratio and then determine the percent inhibition for each concentration of Compound X. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Validation Data Summary: TR-FRET Kinase Assay
| Parameter | Method | Acceptance Criteria | Result for Compound X | Outcome |
| Specificity | Assay performed with and without Kinase Y enzyme. | Signal in the absence of enzyme should be <5% of the signal with the enzyme. | Signal without enzyme was 2.1% of the signal with the enzyme. | Pass |
| Linearity | A series of known concentrations of the phosphorylated product were assayed. | R² ≥ 0.99 | R² = 0.998 | Pass |
| Range | Determined from the linearity data. | The range over which the assay is linear, accurate, and precise. | 1 nM to 1000 nM of product. | Pass |
| Accuracy | Spiked samples with known amounts of a reference inhibitor at three concentrations. | % Recovery between 85% and 115%. | 98.2%, 101.5%, 95.7% | Pass |
| Precision (Repeatability) | Six replicates of IC50 determination on the same day. | %RSD ≤ 15% | %RSD = 8.9% | Pass |
| Precision (Intermediate) | IC50 determination by two analysts on three different days. | %RSD ≤ 20% | %RSD = 14.2% | Pass |
Part 2: Validation of a Cell-Based Reporter Gene Assay
Cell-based reporter gene assays are powerful tools for investigating the modulation of specific signaling pathways by a compound.[17][18][19][20] Here, we use a luciferase reporter assay to assess the potential off-target effects of Compound X on a GPCR that signals through the cAMP pathway.
Signaling Pathway: GPCR-cAMP-Luciferase Reporter
Detailed Protocol: Luciferase Reporter Gene Assay
-
Cell Culture and Seeding: Culture HEK293 cells stably expressing the target GPCR and a cAMP response element (CRE)-driven luciferase reporter. Seed the cells into a 96-well white, clear-bottom plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X. Remove the culture medium from the cells and add the compound dilutions. Include a known agonist as a positive control and vehicle as a negative control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO₂ incubator to allow for signal transduction and reporter gene expression.
-
Cell Lysis and Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase assay reagent that both lyses the cells and contains the luciferin substrate.
-
Signal Stabilization: Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the relative luminescence units (RLU) against the compound concentration.
Validation Data Summary: Luciferase Reporter Gene Assay
| Parameter | Method | Acceptance Criteria | Result for Compound X | Outcome |
| Specificity | Cells lacking the GPCR were treated with a known agonist. | No significant increase in luminescence should be observed. | <2% increase in signal compared to GPCR-expressing cells. | Pass |
| Linearity | A dose-response curve was generated with a known agonist. | The response should be linear within a defined concentration range, with R² ≥ 0.98. | R² = 0.992 over a 3-log concentration range. | Pass |
| Range | Determined from the linearity data. | The range over which the assay is linear, accurate, and precise. | 10 nM to 10 µM of agonist. | Pass |
| Accuracy | Comparison of EC50 value of a reference agonist to the historical value. | EC50 within 2-fold of the historical average. | 1.2-fold of the historical average. | Pass |
| Precision (Repeatability) | Six replicates of the EC50 determination for a known agonist on the same day. | %RSD ≤ 20% | %RSD = 11.5% | Pass |
| Precision (Intermediate) | EC50 determination by two analysts on three different days. | %RSD ≤ 25% | %RSD = 18.9% | Pass |
Comparative Analysis and Conclusion
| Feature | TR-FRET Kinase Inhibition Assay | Luciferase Reporter Gene Assay |
| Assay Type | Biochemical | Cell-Based |
| Endpoint | Direct enzyme inhibition (IC50) | Pathway modulation (EC50/IC50) |
| Physiological Relevance | Lower | Higher |
| Throughput | High | Medium to High |
| Complexity | Moderate | Higher |
| Information Gained | On-target potency, mechanism of inhibition | Cellular activity, pathway effects, potential toxicity |
| Potential for Artifacts | Compound fluorescence, aggregation | Cell toxicity, off-target signaling |
Both the biochemical TR-FRET kinase assay and the cell-based luciferase reporter assay were successfully validated according to established guidelines. The TR-FRET assay provided a precise and accurate measurement of Compound X's direct inhibitory effect on Kinase Y, yielding a robust IC50 value. This is critical for understanding the compound's on-target potency and for driving SAR.
The luciferase reporter assay, on the other hand, offered a window into the compound's activity within a living cell. In our hypothetical scenario, this assay would reveal whether Compound X engages the GPCR-cAMP pathway, providing crucial information about its selectivity and potential off-target liabilities.
References
- Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pharmaceutical Technology. (2020). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
BioProcess International. (2018). Statistical Assessments of Bioassay Validation Acceptance Criteria. Retrieved from [Link]
-
Quantics Biostatistics. (n.d.). Bioassay Validation. Retrieved from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Analytical method validation: A brief review. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15–42. Retrieved from [Link]
-
BEBPA. (n.d.). Statistics for Validating Potency Assays. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15–42. Retrieved from [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. Retrieved from [Link]
-
LCGC International. (2014). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
IQVIA Laboratories. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Retrieved from [Link]
-
Unistat Statistics Software. (n.d.). Bioassay Analysis-Overview. Retrieved from [Link]
-
BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening. Retrieved from [Link]
-
BioPharm International. (2019). Essentials in Bioassay Development. Retrieved from [Link]
-
Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2022). Pre-validation of a reporter gene assay for oxidative stress for the rapid screening of nanobiomaterials. Retrieved from [Link]
-
IRBM. (n.d.). Biochemical & Cell-based Assays. Retrieved from [Link]
-
Fay, M. P., & Brittain, E. H. (2016). Measuring Precision in Bioassays: Rethinking Assay Validation. Statistics in biopharmaceutical research, 8(1), 44-53. Retrieved from [Link]
-
Thomsen, A. R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5437. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol. Retrieved from [Link]
-
Li, Y., et al. (2021). Development and validation of a reporter gene assay for bioactivity determination of Anti-CGRP monoclonal antibodies. Analytical Biochemistry, 634, 114291. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4289. Retrieved from [Link]
-
ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. Retrieved from [Link]
-
Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments), (193), e59928. Retrieved from [Link]
-
MDPI. (2022). Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. Retrieved from [Link]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
European Pharmaceutical Review. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]
Sources
- 1. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol [myskinrecipes.com]
- 2. 7-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol [myskinrecipes.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. quantics.co.uk [quantics.co.uk]
- 8. resolvemass.ca [resolvemass.ca]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. wjarr.com [wjarr.com]
- 17. promega.com [promega.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Development and validation of a reporter gene assay for bioactivity determination of Anti-CGRP monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. marinbio.com [marinbio.com]
- 22. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 23. irbm.com [irbm.com]
- 24. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Biological Evaluation of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol Analogues
In the landscape of contemporary drug discovery, the tetralone scaffold has emerged as a privileged structure, serving as a versatile synthetic intermediate for a myriad of biologically active compounds.[1] This guide provides an in-depth technical analysis of the synthesis and biological evaluation of a specific subclass: 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol and its analogues. We will explore various synthetic strategies, delve into their anticancer and antimicrobial potential with supporting experimental data, and provide detailed, reproducible protocols for key methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold.
Introduction: The Therapeutic Potential of the Tetralone Core
The 1,2,3,4-tetrahydronaphthalene (tetralin) ring system is a core component of numerous natural products and synthetic molecules with significant therapeutic applications.[2] The introduction of a hydroxyl group at the C1 position and a methoxy group at the C7 position of the tetralin core creates a chiral scaffold, this compound, which has been identified as a key building block for various pharmacologically active agents.[3][4] The presence of the hydroxyl group provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of analogues with potentially enhanced biological activities. This guide will focus on the synthesis of the parent alcohol and its subsequent derivatization, followed by a comparative evaluation of the biological activities of the resulting analogues, primarily focusing on their anticancer and antimicrobial properties.
I. Synthesis of this compound: A Comparative Overview of Synthetic Routes
The synthesis of this compound typically proceeds through a two-step sequence: the synthesis of the precursor ketone, 7-methoxy-1-tetralone, followed by its reduction to the desired alcohol.
Synthesis of 7-Methoxy-1-tetralone
Several methods have been reported for the synthesis of 7-methoxy-1-tetralone, each with its own advantages and limitations. A common and industrially viable route involves a three-step process starting from anisole.[5]
Route 1: Friedel-Crafts Acylation, Clemmensen/Wolff-Kishner Reduction, and Intramolecular Cyclization
This classical approach involves:
-
Friedel-Crafts Acylation: Anisole is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 3-(4-methoxybenzoyl)propionic acid.[5]
-
Reduction of the Ketone: The keto group of the propionic acid derivative is reduced to a methylene group. This can be achieved through either the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine hydrate and a strong base).[5]
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting 4-(4-methoxyphenyl)butanoic acid is then cyclized using a strong acid catalyst, such as polyphosphoric acid or concentrated sulfuric acid, to afford 7-methoxy-1-tetralone.[5]
dot graph "Synthesis_of_7_Methoxy_1_tetralone" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} "Figure 1. Classical synthetic route to 7-Methoxy-1-tetralone."
Reduction of 7-Methoxy-1-tetralone to this compound
The reduction of the carbonyl group in 7-methoxy-1-tetralone to a hydroxyl group is a critical step. The choice of reducing agent can influence the stereochemistry of the resulting alcohol and the overall yield.
Method A: Sodium Borohydride Reduction
Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones.[6][7] It is favored for its ease of handling and high yields.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation offers a greener alternative to metal hydride reagents.[8] This method typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.[9] The conditions (pressure, temperature, and catalyst loading) need to be carefully optimized to achieve efficient reduction without affecting other functional groups.
dot graph "Reduction_to_Alcohol" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} "Figure 2. Reduction of 7-Methoxy-1-tetralone to the corresponding alcohol."
II. Synthesis of this compound Analogues
The hydroxyl group of this compound serves as a versatile anchor for the synthesis of a diverse range of analogues. This allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the steric and electronic properties of the molecule.
Etherification
The synthesis of ether analogues can be achieved through Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide.
Esterification
Ester analogues can be readily prepared by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride in the presence of a base, such as pyridine or triethylamine. Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is another viable method.[10]
dot graph "Analogue_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} "Figure 3. General schemes for the synthesis of ether and ester analogues."
III. Biological Evaluation: Anticancer and Antimicrobial Activities
Derivatives of the tetralone scaffold have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[2][11][12] The introduction of various substituents on the tetralone core allows for the fine-tuning of these activities.
Anticancer Activity
Several studies have highlighted the potential of tetralone derivatives as anticancer agents.[2][12] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[1][13] This disruption of the microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Clinically Used Tubulin Inhibitors:
To contextualize the potential of this compound analogues, it is essential to compare their activity with established anticancer drugs that target tubulin.
| Drug Class | Examples | Mechanism of Action |
| Taxanes | Paclitaxel, Docetaxel | Stabilize microtubules, preventing depolymerization.[13] |
| Vinca Alkaloids | Vincristine, Vinblastine | Inhibit microtubule polymerization by binding to tubulin.[13] |
| Epothilones | Ixabepilone | Stabilize microtubules, effective against taxane-resistant cancers.[13] |
Table 1: Clinically used anticancer drugs targeting tubulin.
The goal in developing novel tetralone-based anticancer agents is to achieve high efficacy against a broad range of cancer cell lines, including drug-resistant strains, while exhibiting a favorable safety profile with reduced side effects compared to existing chemotherapeutics.
Antimicrobial Activity
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[14][15] Tetralone derivatives have shown promise as a new class of antimicrobial compounds. Their mechanism of action is still under investigation but may involve the disruption of bacterial cell membrane integrity or the inhibition of essential bacterial enzymes.
Comparison with Novel Antimicrobial Agents:
The development of new antimicrobials is a dynamic field. A comparison with recently approved or late-stage clinical trial agents provides a benchmark for the potential of this compound analogues.
| Drug | Class | Mechanism of Action | Target Pathogens |
| Cefiderocol | Siderophore cephalosporin | Inhibits cell wall synthesis; utilizes iron uptake systems to enter bacteria. | Gram-negative bacteria, including carbapenem-resistant strains.[14] |
| Eravacycline | Fluorocycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Broad-spectrum, including MDR Gram-positive and Gram-negative bacteria.[14] |
| Plazomicin | Next-generation aminoglycoside | Inhibits protein synthesis; designed to overcome aminoglycoside-modifying enzymes. | Complicated urinary tract infections and pyelonephritis caused by MDR Enterobacteriaceae.[14] |
Table 2: Examples of novel antimicrobial agents.
The development of tetralone-based antimicrobials aims to provide new options for treating infections caused by priority pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
IV. Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis Protocol: Reduction of 7-Methoxy-1-tetralone with Sodium Borohydride
Objective: To synthesize this compound from 7-methoxy-1-tetralone.
Materials:
-
7-Methoxy-1-tetralone
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH4)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 7-methoxy-1-tetralone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Biological Assay Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of this compound analogues on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Biological Assay Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound analogues that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well microtiter plate.[16][17][18]
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
V. Conclusion and Future Perspectives
This compound and its analogues represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of the core scaffold and the ease of derivatization at the hydroxyl group provide a robust platform for generating diverse chemical libraries for biological screening.
The causality behind the experimental choices in the synthesis lies in achieving high yields and purity while allowing for facile diversification. For instance, the choice of a mild reducing agent like sodium borohydride for the ketone reduction minimizes side reactions and is operationally simple. In the biological evaluation, the use of standardized assays like the MTT and MIC assays ensures the reliability and comparability of the data.
Future research in this area should focus on several key aspects:
-
Expansion of Analogue Libraries: Synthesizing a wider range of analogues with diverse functional groups will be crucial for a more comprehensive understanding of the structure-activity relationships.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent analogues will guide the rational design of next-generation compounds with improved efficacy and selectivity.
-
In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to preclinical animal models to assess their pharmacokinetic properties, efficacy, and toxicity in a living system.
-
Exploration of Other Therapeutic Areas: The biological activities of these analogues may extend beyond cancer and infectious diseases. Screening against other therapeutic targets could uncover new applications.
By adopting a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and molecular biology, the full therapeutic potential of this compound analogues can be realized, ultimately contributing to the development of new and effective medicines.
References
- Jordan, A., Hadfield, J. A., Lawrence, N. J., & McGown, A. T. (1998). Tubulin as a target for anticancer drugs: agents which interact with the mitotic spindle. Medicinal research reviews, 18(4), 259–296.
- Patsnap Synapse. (2026, March 11).
- Abcam. (n.d.). MTT assay protocol.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- ResearchGate. (n.d.). List of tubulin inhibitors in clinical developments or approved by FDA.
- Roche. (n.d.).
- Jo, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556.
- Papp-Wallace, K. M., & Bonomo, R. A. (2021). Novel Antimicrobial Agents for Gram-Negative Pathogens. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 73(1), e177–e186.
- Microbe Investigations. (n.d.).
- McClean, S., et al. (2020). Novel antimicrobial strategies to treat multi-drug resistant Staphylococcus aureus infections. FEMS Microbiology Reviews, 44(4), 433-453.
- BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual.
- Bondoc, M. G., et al. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC, Aquaculture Department.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Chen, J., et al. (2021). A review of research progress of antitumor drugs based on tubulin targets.
- OncLive. (2020, November 30). Novel Tubulin-Targeting Therapies Make Headway.
- Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 4(3), 102512.
- Microbiology Society. (2019, August 4).
- MySkinRecipes. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol.
- MDPI. (n.d.).
- The Organic Chemistry Portal. (n.d.). Sodium Borohydride.
- ResearchGate. (n.d.). Structure-activity relationship study of 7 (a-o) as anticancer.
- Guidechem. (2023, June 19). How to Synthesize 7-Methoxy-1-tetralone?
- ResearchGate. (2019, December 4). Reduction using sodium borohyride?
- Jasperse, C. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
- Molecules. (2025, January 16). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta crystallographica. Section E, Structure reports online, 67(Pt 6), o1646.
- YouTube. (2015, September 25). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis.
- Organic Reactions. (n.d.).
- The Organic Chemistry Portal. (n.d.).
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Impactfactor. (2016, June 8).
- YouTube. (2022, April 9).
- YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers.
Sources
- 1. Tubulin as a target for anticancer drugs: agents which interact with the mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol [myskinrecipes.com]
- 5. Page loading... [guidechem.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 14. Novel Antimicrobial Agents for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel antimicrobial strategies to treat multi‐drug resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Spectroscopic Guide to the Diastereomers of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise stereochemical structure of a molecule is paramount. Diastereomers, with their distinct three-dimensional arrangements, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, a key intermediate in the synthesis of various bioactive compounds. Understanding the nuanced differences in their spectral data is crucial for unambiguous identification and quality control in synthetic pathways.
The Significance of Stereoisomer Differentiation
The spatial orientation of the hydroxyl group relative to the adjacent stereocenter in the tetralone ring system defines the cis and trans diastereomers of this compound. This seemingly subtle variation can lead to significant differences in how these molecules interact with biological targets. Therefore, robust analytical methods to differentiate and confirm the stereochemistry of these isomers are essential for advancing drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Infrared (IR) spectroscopy and Mass Spectrometry (MS), provides a powerful toolkit for this purpose.
Molecular Structures and Stereochemistry
The stereoselective reduction of the prochiral ketone, 7-Methoxy-1-tetralone, yields a mixture of the cis and trans alcohol diastereomers. The relative orientation of the hydroxyl (-OH) group at C1 and the hydrogen atom at C2 dictates the stereochemical assignment.
Figure 1: Molecular structures of cis- and trans-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
Comparative Spectroscopic Data Analysis
A detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data reveals key distinguishing features between the cis and trans isomers.
¹H NMR Spectroscopy: A Window into Stereochemistry
Proton NMR spectroscopy is arguably the most powerful tool for differentiating these diastereomers. The spatial relationship between protons, particularly the coupling constants (J-values), provides direct evidence of their relative orientation.
Table 1: Comparative ¹H NMR Data (Predicted)
| Proton | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Key Differentiating Features |
| H1 (CH-OH) | ~4.8 (dd) | ~4.7 (dd) | The coupling constants between H1 and the two H2 protons are critical. For the cis isomer, one expects a smaller diaxial coupling and a larger axial-equatorial coupling compared to the trans isomer. |
| H2 | ~1.8-2.0 (m) | ~1.7-1.9 (m) | The chemical shifts and multiplicity will be influenced by the orientation of the C1 hydroxyl group. |
| H8 | ~7.0-7.2 (d) | ~7.0-7.2 (d) | Aromatic protons are less likely to show significant differences. |
| OCH₃ | ~3.8 (s) | ~3.8 (s) | The methoxy signal is expected to be a singlet with a similar chemical shift in both isomers. |
The most significant difference in the ¹H NMR spectra arises from the coupling constants between the proton at C1 (the carbinol proton) and the adjacent methylene protons at C2. In the cis isomer, the hydroxyl group and the hydrogen at the adjacent stereocenter are on the same side of the ring. In a chair-like conformation, this can lead to different dihedral angles compared to the trans isomer, where they are on opposite sides. These differences in dihedral angles directly impact the observed vicinal coupling constants, as described by the Karplus equation.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information. The chemical shift of a carbon atom is sensitive to its steric environment. The different spatial arrangement of the hydroxyl group in the cis and trans isomers will cause subtle but measurable changes in the chemical shifts of the carbons in the tetralone ring, particularly C1, C2, and the ipso-carbon C8a.
Table 2: Comparative ¹³C NMR Data (Predicted)
| Carbon | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Key Differentiating Features |
| C1 (CH-OH) | ~68 | ~67 | The carbon bearing the hydroxyl group is expected to show a slight difference in chemical shift due to steric effects. |
| C2 | ~30 | ~29 | The change in the orientation of the adjacent hydroxyl group will influence the shielding of this carbon. |
| C4a, C8a | ~135-140 | ~135-140 | The aromatic quaternary carbons may show minor shifts. |
| OCH₃ | ~55 | ~55 | The methoxy carbon chemical shift is expected to be very similar in both isomers. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present. Both isomers will exhibit a strong, broad absorption band characteristic of the O-H stretching vibration of an alcohol, typically in the region of 3200-3600 cm⁻¹. A strong C-O stretching band will also be present around 1050-1200 cm⁻¹. While the overall IR spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different vibrational modes of the two diastereomers. The exact position and shape of the O-H band can also be influenced by intramolecular hydrogen bonding, which may differ between the cis and trans isomers.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation of the molecules. Both isomers will have the same molecular weight and are expected to show a molecular ion peak (M⁺). Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. While the mass-to-charge ratios of the fragments will be the same for both isomers, the relative intensities of these fragments might differ slightly due to potential differences in the stability of the fragment ions formed from the cis and trans precursors.
Experimental Protocols
The successful differentiation of the isomers relies on the acquisition of high-quality spectroscopic data.
Synthesis and Isolation of Isomers
The diastereomeric mixture of this compound can be synthesized by the reduction of 7-Methoxy-1-tetralone. Stereoselective reducing agents can be employed to enrich one isomer over the other.
Workflow for Synthesis and Analysis:
Figure 2: General workflow for the synthesis and analysis of the isomers.
Spectroscopic Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) using a deuterated solvent such as chloroform-d (CDCl₃).
-
IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a solution.
-
Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Conclusion
The definitive identification of the cis and trans isomers of this compound is a critical step in the synthesis of many pharmaceutically relevant molecules. While both isomers share the same connectivity, their distinct stereochemistry gives rise to subtle but measurable differences in their spectroscopic signatures. A thorough analysis, particularly of ¹H NMR coupling constants and ¹³C NMR chemical shifts, allows for the unambiguous assignment of each diastereomer. This guide provides the foundational knowledge and expected spectral characteristics to aid researchers in this essential analytical task.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][4][5][6][7]
-
NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link][8][9][10][11][12]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. preprints.org [preprints.org]
- 7. Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy [ouci.dntb.gov.ua]
- 8. 7-Methoxy-1-tetralone [webbook.nist.gov]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to the Asymmetric Reduction of 7-Methoxy-1-Tetralone: A Comparative Study of Catalytic Systems
Introduction: The Significance of Chiral 7-Methoxy-1-Tetralol
In the landscape of pharmaceutical synthesis, the production of enantiomerically pure compounds is not merely a preference but a stringent requirement. Chiral molecules, particularly alcohols, serve as pivotal building blocks for a multitude of active pharmaceutical ingredients (APIs). The chiral alcohol, (S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, derived from the asymmetric reduction of 7-methoxy-1-tetralone, is a key intermediate in the synthesis of several noteworthy therapeutics. Its structural motif is central to compounds developed for treating central nervous system disorders and other conditions, making its efficient and stereoselective synthesis a topic of considerable interest to researchers in drug development.
This guide provides an in-depth comparative analysis of three preeminent catalytic systems for the asymmetric reduction of 7-methoxy-1-tetralone: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Whole-Cell Biocatalysis. By examining the mechanistic underpinnings, performance data, and experimental protocols of each, this document aims to equip researchers with the necessary insights to select the most appropriate catalytic strategy for their specific synthetic goals.
Comparative Performance of Catalytic Systems
The efficacy of a catalyst is measured by its ability to deliver the desired product in high yield and with excellent enantioselectivity, under practical and scalable conditions. The following table summarizes the performance of the selected catalytic systems for the reduction of 7-methoxy-1-tetralone or closely related substrates.
| Catalyst System | Catalyst/Biocatalyst | Substrate | Yield (%) | e.e. (%) | Key Conditions & Remarks |
| Noyori-Type ATH | (R,R)-Tethered Ru(II)/TsDPEN | Methoxy-substituted Acetophenones | High (>95%) | High (>95%) | Formic acid/triethylamine (5:2), 40 °C. Generally effective for electron-rich ketones.[1] |
| CBS Reduction | (S)-Methyl-CBS / BH₃ | α-Tetralone | Good | 85 (R) | In situ catalyst generation, THF, room temp. A reliable method for aryl ketones.[2] |
| Biocatalysis | Fusarium culmorum (whole cells) | 7-Methoxy-1-tetralone | 98 | 94 (S) | Young culture (24h), modified medium. Demonstrates high selectivity for the specific substrate. |
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
The Noyori-type asymmetric transfer hydrogenation is a powerful and widely adopted method for the enantioselective reduction of ketones.[3] These catalysts operate via a metal-ligand bifunctional mechanism, where both the ruthenium center and the deprotonated amine of the chiral diamine ligand participate in the catalytic cycle.
Mechanism of Action
The catalytic cycle begins with the formation of a ruthenium hydride species from a hydrogen source, typically a mixture of formic acid and triethylamine or isopropanol. The ketone substrate coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state. The N-H group of the chiral ligand plays a crucial role in stabilizing this transition state through hydrogen bonding with the carbonyl oxygen, thereby directing the hydride delivery to a specific face of the ketone and inducing high enantioselectivity.[4]
Fig. 1: Simplified mechanism of Noyori-type ATH.
Experimental Protocol: General Procedure for Methoxy-Substituted Ketones
This protocol is adapted from the work of Soni et al. for electron-rich ketones and represents a typical procedure for this class of transformation.[1]
-
Catalyst Activation: In a Schlenk flask under an argon atmosphere, dissolve the tethered Ru(II) catalyst (e.g., (R,R)-tethered Ru(II)/TsDPEN) (0.01 mmol, 1 mol%) in a 5:2 mixture of formic acid and triethylamine (2 mL). Stir the solution at room temperature for 15 minutes.
-
Reaction Setup: To the activated catalyst solution, add a solution of 7-methoxy-1-tetralone (1.0 mmol) in the formic acid/triethylamine mixture (1 mL).
-
Reaction Execution: Heat the reaction mixture to 40 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.
-
Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a renowned method for the enantioselective reduction of prochiral ketones, utilizing a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF).[5][6][7] This method is particularly effective for aryl alkyl ketones and offers predictable stereochemical outcomes.[6]
Mechanism of Action
The mechanism involves the coordination of the borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. This ternary complex arranges the ketone in a sterically favored orientation, positioning the bulky group away from the chiral scaffold. The hydride from the borane is then delivered intramolecularly to one face of the carbonyl via a six-membered ring transition state, ensuring high enantioselectivity.[8][9]
Fig. 2: Workflow of the CBS Reduction.
Experimental Protocol: Reduction of α-Tetralone
This protocol is based on the procedure reported by Kawanami et al. for the reduction of α-tetralone and can be adapted for 7-methoxy-1-tetralone.[2]
-
Catalyst Preparation (In Situ): In an oven-dried, round-bottom flask under an argon atmosphere, dissolve the chiral lactam alcohol precursor (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (0.1 mmol, 10 mol%) in anhydrous tetrahydrofuran (THF) (2 mL).
-
Reaction Setup: Add a 1.0 M solution of borane-THF complex (1.0 mmol) to the catalyst precursor solution and stir at room temperature for 10 minutes.
-
Substrate Addition: Add a solution of α-tetralone (1.0 mmol) in anhydrous THF (1 mL) to the catalyst mixture.
-
Reaction Execution: Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC.
-
Work-up: Carefully quench the reaction by the dropwise addition of methanol (2 mL). Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Whole-Cell Biocatalysis
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. The use of whole microbial cells, such as fungi or yeast, harnesses the power of naturally occurring enzymes (ketoreductases) within a self-contained and cofactor-regenerating system.
Mechanism of Action
Ketoreductases (KREDs), a class of oxidoreductase enzymes, catalyze the reduction of ketones to alcohols. These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source. Within the enzyme's chiral active site, the ketone is precisely oriented, allowing for a highly stereoselective hydride transfer from the cofactor to the carbonyl carbon. In a whole-cell system, the host organism's metabolic machinery continuously regenerates the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form, making the process catalytic with respect to the expensive cofactor.
Experimental Protocol: Reduction using Fusarium culmorum
This protocol is derived from the work of Gang et al., who successfully reduced 7-methoxy-1-tetralone.
-
Culture Preparation: Cultivate Fusarium culmorum in a suitable growth medium (e.g., potato dextrose broth) at 28 °C with shaking (200 rpm) for 24-72 hours. A younger culture (24h) has been shown to exhibit higher (S)-reduction activity.
-
Bioreduction: Add 7-methoxy-1-tetralone (e.g., 100 mg) to the fungal culture (100 mL).
-
Reaction Execution: Continue to incubate the culture under the same conditions for 24-48 hours. Monitor the conversion of the substrate by extracting aliquots and analyzing via GC or TLC.
-
Work-up: After the desired conversion is reached, saturate the culture with sodium chloride and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by flash column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the resulting (S)-7-methoxy-1-tetralol by GC and chiral HPLC, respectively.
Conclusion and Outlook
The asymmetric reduction of 7-methoxy-1-tetralone can be achieved with high efficiency and enantioselectivity using a variety of catalytic systems.
-
Noyori-type Asymmetric Transfer Hydrogenation offers a robust and broadly applicable method, particularly for electron-rich aromatic ketones. The catalysts are well-defined, and the reaction conditions are generally mild.
-
The Corey-Bakshi-Shibata Reduction is a classic and reliable method that provides predictable stereochemical outcomes. The in-situ generation of the catalyst simplifies the experimental procedure.
-
Whole-Cell Biocatalysis , as demonstrated with Fusarium culmorum, presents a highly selective and environmentally benign approach. This method can achieve excellent yields and enantiomeric excesses for the specific substrate without the need for expensive chiral ligands or metal catalysts.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scalability, cost, substrate scope, and desired enantiomer. For the specific synthesis of (S)-7-methoxy-1-tetralol, the reported whole-cell biocatalysis with Fusarium culmorum provides the most direct and highly selective route based on available data. However, for broader applicability to other tetralone derivatives or when the (R)-enantiomer is desired, the well-established Noyori-type and CBS reduction methods remain powerful tools in the synthetic chemist's arsenal.
References
-
Title: Asymmetric Transfer Hydrogenation Catalysts. Source: Kanto Chemical Co., Inc. URL: [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551–5553. URL: [Link]
-
Corey, E. J., & Helal, C. J. (1998). The Catalytic Enantioselective Corey-Bakshi-Shibata Reduction. Angewandte Chemie International Edition, 37(15), 1986-2012. URL: [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. URL: [Link]
-
Title: Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Source: NROChemistry. URL: [Link]
-
Title: Corey–Itsuno reduction. Source: Wikipedia. URL: [Link]
-
Title: CBS Reduction, Enantioselective Catalysis. Source: Organic Chemistry, Reaction Mechanism (YouTube). URL: [Link]
-
Title: Bioreduction of 4′-Hydroxychalcone in Deep Eutectic Solvents: Optimization and Efficacy with Various Yeast Strains. Source: PubMed. URL: [Link]
-
Title: The Noyori Asymmetric Hydrogenation Reaction. Source: Andrew G Myers Research Group, Harvard University. URL: [Link]
-
Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556. URL: [Link]
-
Title: Chemoenzymatic synthesis. Source: PMC. URL: [Link]
-
Title: Asymmetric reduction of tetralones and their methoxy derivatives by Fusarium culmorum. Source: ResearchGate. URL: [Link]
-
Soni, R., Hall, T. H., Mitchell, B. P., Owen, M. R., & Wills, M. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. The Journal of Organic Chemistry, 80(13), 6784–6793. URL: [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. URL: [Link]
-
Xiao, J., & Noyori, R. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. Journal of Molecular Catalysis A: Chemical, 356, 1-7. URL: [Link]
-
Title: Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Source: Royal Society of Chemistry. URL: [Link]
-
Grubbs, R. H. (2007). Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. PMC. URL: [Link]
-
Naidu, A., & Dave, M. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry, 12, 679-686. URL: [Link]
-
Andreu, C., et al. (2016). Biocatalytic reduction of racemic 2-arenoxycycloalkanones by yeasts P. glucozyma and C. glabrata: one way of achieving chiral 2-arenoxycycloalcohols. Applied Microbiology and Biotechnology, 100(9), 3879-3888. URL: [Link]
-
Morris, D. J., Hayes, M., & Wills, M. (2006). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, (42), 4995-5003. URL: [Link]
-
Title: Bioreduction of 4′-Hydroxychalcone in Deep Eutectic Solvents: Optimization and Efficacy with Various Yeast Strains. Source: MDPI. URL: [Link]
-
Title: Biocatalytic reduction of racemic 2-arenoxycycloalkanones by yeasts P. glucozyma and C. glabrata: one way of achieving chiral 2-arenoxycycloalcohols. Source: ResearchGate. URL: [Link]
-
Title: Cyclometallated chiral Ru complexes with a single labile coordination site for asymmetric reduction of aminoketones. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Publication in Tetrahedron. Source: Takasago International Corporation. URL: [Link]
-
Title: Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Source: MDPI. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. mdpi.com [mdpi.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
A Researcher's Guide to 7-Methoxy-1-tetralone: A Cross-Validation of Experimental and Computational Data
This guide provides a comprehensive technical analysis of 7-methoxy-1-tetralone, a pivotal intermediate in pharmaceutical and organic synthesis.[1][2] We will delve into a comparative study, cross-validating empirical experimental data with a proposed, robust computational model. This dual approach is designed to offer researchers, scientists, and drug development professionals a deeper understanding of the molecule's structural and spectroscopic properties, thereby facilitating its application in complex synthetic pathways. Our focus is on the synergy between laboratory-derived measurements and theoretical calculations, highlighting how this integrated perspective can enhance scientific rigor and predictability in research.
I. Experimental Characterization of 7-Methoxy-1-tetralone
The foundation of any chemical analysis lies in its empirical data. This section details the experimentally determined physicochemical and spectroscopic properties of 7-methoxy-1-tetralone, along with the standardized protocols for their acquisition.
A. Physicochemical Properties
7-Methoxy-1-tetralone is a white to beige crystalline powder.[3] Its fundamental properties are summarized in the table below.
| Property | Experimental Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [4][5] |
| Molecular Weight | 176.21 g/mol | [4][5] |
| CAS Number | 6836-19-7 | [4][5] |
| Melting Point | 59-63 °C | [5] |
| Boiling Point | 160-165 °C | [3] |
| Appearance | White to beige crystalline powder | [3] |
B. Spectroscopic Data
Spectroscopic analysis provides a "fingerprint" of a molecule's structure and bonding. Here, we present the key experimental spectroscopic data for 7-methoxy-1-tetralone.
¹H NMR (CDCl₃): The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The observed peaks correspond to the aromatic, methoxy, and aliphatic protons.[3]
-
δ 7.51 (d, J=2.6 Hz, 1H): Aromatic proton ortho to the methoxy group.
-
δ 7.16 (dd, J=8.4, 2.6 Hz, 1H): Aromatic proton meta to the methoxy group and ortho to the carbonyl group.
-
δ 7.05 (d, J=8.4 Hz, 1H): Aromatic proton meta to the carbonyl group.
-
δ 3.82 (s, 3H): Methoxy group protons.
-
δ 2.89 (t, J=6.0 Hz, 2H): Methylene protons adjacent to the aromatic ring.
-
δ 2.62 (t, J=6.0 Hz, 2H): Methylene protons adjacent to the carbonyl group.
-
δ 2.11 (p, J=6.0 Hz, 2H): Methylene protons beta to both the aromatic ring and the carbonyl group.[6]
¹³C NMR (CDCl₃): The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
δ 197.9: Carbonyl carbon.
-
δ 164.0: Aromatic carbon attached to the methoxy group.
-
δ 147.2: Quaternary aromatic carbon.
-
δ 129.8: Aromatic CH.
-
δ 125.0: Quaternary aromatic carbon.
-
δ 113.1: Aromatic CH.
-
δ 112.5: Aromatic CH.
-
δ 55.5: Methoxy carbon.
-
δ 38.8: Methylene carbon adjacent to the carbonyl group.
-
δ 29.5: Methylene carbon adjacent to the aromatic ring.
-
δ 23.2: Methylene carbon in the aliphatic ring.[7]
The IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies. For 7-methoxy-1-tetralone, key absorptions include:
-
~1680 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ketone.
-
~1605, 1500, 1460 cm⁻¹: Absorptions due to C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: Strong absorption from the C-O stretching of the methoxy group.
-
~2950 cm⁻¹: C-H stretching vibrations of the aliphatic methylene groups.
Electron ionization mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A prominent peak is observed at m/z = 176, corresponding to the molecular weight of 7-methoxy-1-tetralone.
-
Key Fragmentation Peaks: Characteristic fragments are observed, providing further structural confirmation.
II. Proposed Computational Study of 7-Methoxy-1-tetralone
While extensive experimental data for 7-methoxy-1-tetralone is available, a dedicated computational study to predict its properties is not readily found in the current literature. To facilitate a comprehensive cross-validation, we propose a standard and reliable computational workflow using Density Functional Theory (DFT).
A. Computational Methodology
The following table outlines the proposed parameters for a DFT-based computational study of 7-methoxy-1-tetralone.
| Computational Parameter | Proposed Methodology |
| Software | Gaussian, ORCA, Spartan, etc. |
| Functional | B3LYP |
| Basis Set | 6-31G(d,p) or larger |
| Solvent Model | Polarizable Continuum Model (PCM) with chloroform as the solvent for NMR calculations. |
| Calculations | Geometry Optimization, Frequency Analysis, NMR Chemical Shift Calculation. |
B. Predicted Computational Data (Hypothetical)
Based on the proposed methodology, we can anticipate the following outcomes, which would then be compared with the experimental data.
-
Optimized Geometry: The calculation would yield the most stable 3D conformation of the molecule, providing bond lengths, bond angles, and dihedral angles.
-
Calculated Vibrational Frequencies: The frequency analysis would predict the IR spectrum, allowing for a direct comparison with the experimental spectrum and aiding in the assignment of vibrational modes.
-
Calculated NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method would be used to predict the ¹H and ¹³C NMR chemical shifts. These calculated values, when scaled appropriately, can be compared to the experimental shifts.
III. Cross-Validation: Bridging Experiment and Theory
The core of this guide is the comparative analysis of the experimental data with the proposed computational model.
A. Structural Correlation
The calculated bond lengths and angles from the optimized geometry would be compared with standard values for similar functional groups. The planarity of the aromatic ring and the conformation of the tetralone ring system would be of particular interest.
B. Spectroscopic Correlation
The following table provides a template for the direct comparison of experimental and (proposed) computational spectroscopic data.
| Spectroscopic Data | Experimental Value | Predicted Computational Value (Hypothetical) |
| ¹H NMR (ppm) | See Section I.B.1 | Scaled chemical shifts for each proton |
| ¹³C NMR (ppm) | See Section I.B.1 | Scaled chemical shifts for each carbon |
| IR Frequencies (cm⁻¹) | Key peaks listed in Section I.B.2 | Calculated vibrational frequencies and their corresponding modes |
This comparative table would allow for a critical assessment of the accuracy of the chosen computational method. Discrepancies between the experimental and calculated values can often provide deeper insights into the electronic structure and intermolecular interactions of the molecule.
IV. Experimental Protocols
To ensure the reproducibility of the experimental data presented, detailed, step-by-step methodologies are provided below.
A. Melting Point Determination
B. NMR Spectroscopy (¹H and ¹³C)
C. Infrared (IR) Spectroscopy (ATR-FTIR)
V. Conclusion
This guide has presented a detailed comparison of the experimental and a proposed computational analysis of 7-methoxy-1-tetralone. The synergy between empirical data and theoretical modeling provides a powerful framework for understanding the nuanced structural and electronic properties of this important synthetic intermediate. By following the detailed protocols and leveraging the comparative data presented, researchers can confidently utilize 7-methoxy-1-tetralone in their synthetic endeavors and contribute to the advancement of pharmaceutical and materials science. The proposed computational study serves as a call to action for further theoretical investigations into this and similar molecules, which will undoubtedly enrich our collective understanding of their chemical behavior.
VI. References
-
PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
-
ResearchGate. Comparison between the FTIR spectra of 7-methoxy-1-tetralone,... [Link]
Sources
- 1. 7-Methoxy-1-tetralone | 6836-19-7 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-メトキシ-1-テトラロン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 7-Methoxy-1-tetralone(6836-19-7) 1H NMR spectrum [chemicalbook.com]
- 7. 7-Methoxy-1-tetralone(6836-19-7) 13C NMR [m.chemicalbook.com]
Characterization and comparison of novel podophyllotoxin analogues derived from tetralone esters
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical comparison of novel podophyllotoxin analogues synthesized via the tetralone ester pathway. It delves into their characterization, comparative anticancer activities supported by experimental data, and detailed protocols for their evaluation.
Introduction: The Quest to Optimize a Potent Natural Product
Podophyllotoxin, a lignan isolated from the rhizomes of Podophyllum species, is a potent antimitotic agent.[1] Its clinical utility, however, is hampered by significant systemic toxicity and unfavorable solubility.[1] This has driven extensive research into synthesizing analogues with improved therapeutic indices. A pivotal strategy in this endeavor is the modification of the core structure, for which tetralone esters serve as crucial intermediates.[2] This guide focuses on analogues derived through this synthetic route, offering a comparative analysis of their biological performance.
The primary mechanism of action for podophyllotoxin is the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest in the G2/M phase.[3][4] However, clinically approved derivatives like etoposide and teniposide have a different mechanism, inhibiting DNA topoisomerase II.[3] The structural modifications introduced via the tetralone ester route can influence which of these pathways the resulting analogue targets, or potentially create compounds with dual activity.
Synthetic Strategy via Tetralone Esters: A Versatile Approach
The synthesis of podophyllotoxin analogues often employs a chalcone route to generate cyclopropyl ketoesters, which then undergo intramolecular Friedel-Crafts alkylation to form the key tetralone ester intermediates.[2] This method allows for the introduction of diverse substituents on the aromatic rings, enabling a systematic exploration of structure-activity relationships (SAR).[2] By modifying the initial chalcones, researchers can create a library of tetralone esters, which are then elaborated into the final podophyllotoxin analogues.
Caption: Synthetic pathway to podophyllotoxin analogues via tetralone esters.
Comparative Analysis of Anticancer Activity
The true measure of these novel analogues lies in their biological activity. Here, we compare the antimitotic potency of several β-apopicropodophyllin analogues synthesized from tetralone ester derivatives. The data is presented as ID50 values, which represent the concentration required to inhibit 50% of cell division.
Table 1: Comparative Antimitotic Activity of Novel β-Apopicropodophyllin Analogues
| Compound | ID50 (M) | Fold-Change vs. Podophyllotoxin | Fold-Change vs. β-Apopicropodophyllin |
| Podophyllotoxin | 4.290 x 10⁻⁶ | 1.00 | 0.67 |
| β-Apopicropodophyllin | 2.870 x 10⁻⁶ | 1.49 | 1.00 |
| Analogue 1 (6-methoxy-7-methyl-9-p-tolyl naphtho[2.3-C] furan-1-(3H, 4H, 9H) one) | 1.862 x 10⁻⁶ | 2.30 | 1.54 |
| Analogue 2 (7-Chloro-6-methoxy-9-p-tolyl naphtho[2, 3-C] furan-1-(3H, 4H, 9H) one) | 1.587 x 10⁻⁶ | 2.70 | 1.81 |
| Analogue 3 (9-Cyclohexyl-6, 7-dimethoxy naphtho-[2,3-C] furan-1-(3H, 4H, 9H) one) | 1.784 x 10⁻⁶ | 2.40 | 1.61 |
Data sourced from Basavaraju et al. (2023).[1]
As evidenced in Table 1, the novel analogues synthesized from tetralone esters demonstrate significantly enhanced antimitotic activity compared to both the parent compound, podophyllotoxin, and its more active isomer, β-apopicropodophyllin.[1] Analogue 2, featuring a chloro and a methoxy group, exhibited the most potent activity, being 2.7 times more active than podophyllotoxin.[1] These findings underscore the potential of the tetralone ester route to generate highly efficacious compounds.
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor of these comparisons, standardized assays are paramount. Below are detailed protocols for the key experiments used to characterize the biological activity of these novel podophyllotoxin analogues.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel podophyllotoxin analogues and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest at a particular phase.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the podophyllotoxin analogue for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at 4°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of cell count versus DNA content to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the podophyllotoxin analogue at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Washing: Collect the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The enhanced activity of the novel analogues can be attributed to the specific structural modifications enabled by the tetralone ester synthetic route. For instance, the introduction of a chloro group in Analogue 2 may enhance its binding affinity to the target protein, tubulin. The replacement of the trimethoxyphenyl ring with a p-tolyl or cyclohexyl group, as seen in the presented analogues, also significantly impacts the antimitotic activity.[1]
Further mechanistic studies, such as tubulin polymerization assays and topoisomerase II inhibition assays, would be necessary to definitively elucidate the precise mechanism of action for each novel analogue. Molecular docking studies can also provide valuable insights into the binding interactions of these compounds with their molecular targets.
Conclusion and Future Directions
The synthesis of novel podophyllotoxin analogues via the tetralone ester pathway has proven to be a fruitful strategy for developing compounds with enhanced anticancer activity. The analogues presented in this guide demonstrate superior antimitotic potency compared to podophyllotoxin. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and characterization of new derivatives.
Future research should focus on expanding the library of analogues with diverse substitutions to further refine the structure-activity relationship. In vivo studies are also a critical next step to assess the efficacy and toxicity of the most promising candidates in a preclinical setting. The ultimate goal is to develop a novel podophyllotoxin analogue with a high therapeutic index for clinical application.
References
- Basavaraju, Y. B., et al. (2023). Synthesis and Study of Antimitotic Activities of Novel Analogues of Podophyllotoxin. Journal of Chemical Health Risks, 13(4), 1643-1649.
- Raju, D., & Basavaraju, Y. B. (2013). Synthesis of New Tetralone Ester Intermediates for Podophyllotoxin Analogues. International Journal of Pure and Applied Chemistry, 8(3), 231-236.
- S. B., et al. (2014). Synthesis and Cytotoxicity of Novel Analogues of Podophyllotoxin. IOSR Journal of Pharmacy and Biological Sciences, 9(2), 56-62.
- Anjanamurthy, C., & Basavaraju, Y. B. (2005). New tetralone ester intermediates for the synthesis of analogues of β-apopicropodophyllin.
- Xu, H., et al. (2018). Synthesis and anticancer activity of dimeric podophyllotoxin derivatives. Drug Design, Development and Therapy, 12, 3343–3353.
- You, Y. (2005). Podophyllotoxin derivatives: current synthetic approaches for new anticancer agents. Current pharmaceutical design, 11(13), 1695-1717.
- Lee, K. H., & Xiao, Z. (2003). Podophyllotoxins and analogs. In Anticancer agents from natural products (pp. 235-266). CRC press.
- Zi, C. T., et al. (2019). Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile. Molecules, 24(19), 3552.
- Gordaliza, M., et al. (2000). Podophyllotoxin: from the isolation of the product to its clinical application. Current medicinal chemistry, 7(12), 1171-1182.
- Kamal, A., et al. (2015). Synthesis and biological evaluation of new podophyllotoxin congeners as potential anticancer agents. European journal of medicinal chemistry, 91, 133-146.
- Van Vliet, M. J., et al. (2001). Podophyllotoxins as anticancer agents.
- Liu, Y. Q., et al. (2015). Synthesis and evaluation of new podophyllotoxin derivatives with in vitro anticancer activity. Molecules, 20(4), 6085-6105.
- Basavaraju, Y. B., & Anjanamurthy, C. (2007). Synthesis of New Tetralone Acid Intermediates for the Synthesis of β-Apopicropodophyllin Analogues. Indian Journal of Chemistry-Section B, 46B(9), 1509.
- Chaitramallu, M., et al. (2017). Synthesis and Biological Screening of Analogs of Aryl Tetralone. Indo American Journal of Pharmaceutical Research, 7(01), 7392-7399.
- Lu, B., et al. (2024). C-4 analogues of podophyllotoxin as tubulin inhibitors: synthesis, biological evaluation, and structure-activity relationship.
Sources
- 1. jchr.org [jchr.org]
- 2. m-hikari.com [m-hikari.com]
- 3. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-4 analogues of podophyllotoxin as tubulin inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Introduction: As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents, such as 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, are not merely procedural formalities but integral components of rigorous scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and minimize our environmental footprint.
Part 1: Hazard Identification and Risk Assessment
Inferred Hazard Profile:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2] Direct contact should be avoided.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2]
-
Aquatic Toxicity: A key concern is the environmental impact. Related compounds are classified as harmful or toxic to aquatic life with long-lasting effects.[2][3][4] Therefore, this chemical must not be disposed of down the drain or released into the environment.[3][5]
-
Combustibility: While not always highly flammable, related tetralin structures are combustible liquids.[4] Ignition sources should be kept away from the compound and its waste.
-
Potential for Peroxide Formation: Tetralin and its derivatives can form explosive peroxides upon storage, especially if exposed to air.[4]
Personal Protective Equipment (PPE):
Based on this risk assessment, the following minimum PPE must be worn when handling this compound and its waste:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, impervious clothing may be necessary.[3]
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be required.[3]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This compound is an organic chemical and should be treated as hazardous waste.
-
Waste Classification: This compound falls under the category of non-halogenated organic waste .
-
EPA Waste Codes: Depending on how it is used, the waste may be classified under the F-list for non-specific source wastes. For instance, if used as a solvent, it could fall under the F003 waste code, which includes spent non-halogenated solvents like alcohols.[6][7][8][9] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for the precise waste codes applicable under your local regulations.
-
Segregation: Never mix this waste with other waste streams. Keep it separate from:
-
Halogenated organic waste.
-
Aqueous waste.
-
Acids and bases.[10]
-
Solid waste.
-
This segregation is critical to prevent dangerous chemical reactions within the waste container and to facilitate proper treatment and disposal by your institution's waste management provider.[11]
| Disposal Parameter | Guideline | Rationale |
| Waste Type | Hazardous Chemical Waste | Potential for irritation, aquatic toxicity, and combustibility.[1][2][4] |
| Waste Category | Non-Halogenated Organic Liquid | Contains carbon, hydrogen, and oxygen; no halogens. |
| Potential EPA Code | F003 (if used as a solvent) | Classification for spent non-halogenated solvents.[7][8] |
| Container Type | Tightly sealed, compatible container (e.g., glass or polyethylene). | Prevents leakage and reaction with the container material.[10][12] |
| Primary PPE | Safety goggles, nitrile gloves, lab coat. | Protects against skin, eye, and clothing contamination.[1][3] |
Part 3: Standard Disposal Protocol
Follow these steps for the routine disposal of this compound from experimental procedures.
Step-by-Step Disposal Workflow:
-
Container Selection:
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added to the container (accumulation start date).
-
The associated hazards (e.g., "Irritant," "Environmentally Hazardous").
-
-
-
Waste Collection:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Use a funnel to pour the waste into the container to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
-
Storage:
-
Securely cap the waste container immediately after adding waste.[13]
-
Store the container in a designated satellite accumulation area, which should be near the point of generation.[11]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents.[14]
-
-
Disposal Request:
-
Once the container is 90% full or reaches your institution's storage time limit (e.g., 150 days), submit a waste pickup request to your EHS department.[13]
-
Caption: Routine Disposal Workflow for this compound.
Part 4: Spill Management Protocol
Accidents can happen, and a prepared response is the best defense against them. The appropriate response depends on the size and location of the spill.[15]
Small Spills (<100 mL and contained within a fume hood):
-
Alert Personnel: Immediately notify others in the lab.
-
Containment: If it is safe to do so, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to create a dike around the spill to prevent it from spreading.[16]
-
Absorption: Apply the absorbent material over the spill, starting from the outside and working inward.[17]
-
Collection: Once the liquid is fully absorbed, use non-sparking scoops or tools to carefully collect the material.[15]
-
Packaging: Place the contaminated absorbent into a heavy-duty plastic bag or a designated container for solid hazardous waste.[18]
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials (e.g., paper towels) and dispose of them as hazardous waste along with the absorbent.[17]
-
Label and Dispose: Seal and label the waste container and request a pickup from EHS.
Large Spills (>100 mL or outside of a fume hood):
-
EVACUATE: Immediately alert everyone in the vicinity and evacuate the laboratory.
-
ISOLATE: Close the laboratory doors to contain any vapors. Post warning signs.
-
REPORT: Call your institution's emergency number and report the spill to EHS. Provide the chemical name, location, and estimated quantity.
-
DO NOT ATTEMPT TO CLEAN UP A LARGE SPILL YOURSELF. Wait for trained emergency personnel to arrive. They have the appropriate equipment and expertise to handle the situation safely.[17]
Caption: Decision-Making Workflow for a Chemical Spill Response.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By understanding its potential hazards, utilizing the correct PPE, and adhering to the detailed protocols for routine disposal and spill management, we can ensure a safe research environment for ourselves and our colleagues. Always remember that when in doubt, consult your institution's Environmental Health and Safety department—they are your most valuable resource.
References
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Clym. Available at: [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Available at: [Link]
-
Spill Clean up Procedure. (n.d.). The University of British Columbia. Available at: [Link]
-
8 Steps to Handling Chemical Spills in the Lab. (2022, July 10). SEPS Services. Available at: [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Available at: [Link]
-
Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. (2021, January 14). HCI Environmental. Available at: [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Available at: [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago. Available at: [Link]
-
Hazardous Waste & Disposal Considerations. (n.d.). American Chemical Society. Available at: [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). Enviro-Safe. Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Available at: [Link]
-
EPA Hazardous Waste Codes. (n.d.). Triumvirate Environmental. Available at: [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland. Available at: [Link]
-
EPA Hazardous Waste Codes. (n.d.). SUWEB. Available at: [Link]
-
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. (n.d.). PubChem. Available at: [Link]
-
Tetrahydronaphthalene Safety Data Sheet. (n.d.). Carl ROTH. Available at: [Link]
-
6-Methoxy-1-tetralone Safety Data Sheet. (2025, September 7). Thermo Fisher Scientific. Available at: [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. acs.org [acs.org]
- 6. epa.gov [epa.gov]
- 7. wku.edu [wku.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. media.suweb.site [media.suweb.site]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. ccny.cuny.edu [ccny.cuny.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. westlab.com [westlab.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
This guide provides essential safety and handling information for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, a key intermediate in various research and development applications. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to work with this compound safely and effectively. This document is structured to provide a deep, logical, and scientifically grounded understanding of the required personal protective equipment (PPE) and associated safety protocols.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Based on these surrogate compounds, the primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3]
-
Harmful if Swallowed or Inhaled: The compound is presumed to be harmful if ingested or inhaled.[3]
-
Potential for Carcinogenicity: The parent structure, 1,2,3,4-Tetrahydronaphthalene, is suspected of causing cancer if inhaled.[1]
-
Aquatic Toxicity: This chemical is considered harmful to aquatic life with long-lasting effects.[1][4]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity to mitigate risks of exposure.
Core Directive: Selecting the Appropriate Personal Protective Equipment
The selection of PPE is contingent upon the nature of the work being performed, the quantity of the substance being handled, and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Key Specifications |
| Eye and Face Protection | Tightly-sealed chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and vapors that can cause severe eye irritation. All eye and face protection should meet ANSI Z87 standards.[5] |
| Hand Protection | Nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals, including bases, oils, and many solvents.[6] Always inspect gloves for tears or punctures before use.[7] |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is advised. | Provides a barrier against accidental spills and contact with the skin.[2][3][7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Prevents the inhalation of harmful vapors or dust particles that can cause respiratory irritation.[2][4][7] |
Experimental Protocol: Donning and Doffing of PPE
The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Gown: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator/Mask: If required, put on your respirator or mask.
-
Goggles/Face Shield: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Procedure:
-
Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat/Gown: Remove your lab coat by rolling it inside out, without touching the exterior surface.
-
Goggles/Face Shield: Remove your face shield and then your goggles from the back.
-
Respirator/Mask: Remove your respirator or mask from the back.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Safe Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][7]
-
Use non-sparking tools and ground all equipment when handling the substance.[7][8]
Disposal:
-
All contaminated PPE and any waste containing this compound must be disposed of as hazardous waste.[2]
-
The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[4][7]
-
Do not allow the chemical to enter drains or waterways.[7][10]
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2][4][7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][3][4][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][4][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][4][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualized Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow based on operational scale and ventilation.
References
- 1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. (2023, March 30).
- Chemical Safety Data Sheet MSDS / SDS - 7-methoxy-3,4-dihydro-1-naphthalenylacetonitrile. (2024, May 11).
- 7-Methoxy-1-tetralone SDS, 6836-19-7 Safety Data Sheets. (n.d.).
- SAFETY DATA SHEET - 7-Methoxy-1-tetralone. (2015, February 10).
- Safety Data Sheet - 7-Methoxy-1-tetralone. (2021, December 22).
- Personal protective solutions for Alcohol & Beverage industry applications. (n.d.).
- Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
- 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. (n.d.).
- Safety Data Sheet: Tetrahydronaphthalene. (n.d.).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.).
- TETRAHYDRONAPHTHALENE. (n.d.).
- SIAM 19, 19-22 October 2004 DE/ICCA SIDS INITIAL ASSESSMENT PROFILE CAS No. 119-64-2 Chemical Name 1,2,3,4-Tetrahydronaphthalene. (2004, October).
- What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? (2021, April 1).
- (5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol - Safety Data Sheet. (n.d.).
- Moore, C. G. (2023, December 21). Dress for Success: PPE for Distilleries. Spirits & Distilling.
- 1-Hydroxy-7-Methoxy-1,2,3,4-tetrahydronaphthalene 32820-10-3 wiki. (n.d.).
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. spiritsanddistilling.com [spiritsanddistilling.com]
- 6. hsa.ie [hsa.ie]
- 7. chemicalbook.com [chemicalbook.com]
- 8. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. aksci.com [aksci.com]
- 10. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
